molecular formula C23H34NO5P B586493 Fosinoprilat-d7 CAS No. 1279220-43-7

Fosinoprilat-d7

Cat. No.: B586493
CAS No.: 1279220-43-7
M. Wt: 442.543
InChI Key: WOIWWYDXDVSWAZ-FLDDMTFTSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Fosinoprilat-d7 is a deuterium-labeled stable isotope analog of Fosinoprilat, which is the active metabolite of the angiotensin-converting enzyme (ACE) inhibitor Fosinopril . This compound is specifically designed for use as an internal standard in quantitative bioanalytical methods, significantly improving the accuracy and reliability of mass spectrometry (LC-MS/MS) and liquid chromatography analyses by correcting for variability in sample preparation and instrument response . In research applications, Fosinoprilat-d7 is critical for the precise pharmacokinetic study of Fosinopril, enabling simultaneous quantification of the prodrug and its active metabolite in biological matrices such as plasma . The use of a deuterated standard is particularly valuable for stabilizing method performance, as it mitigates the analytical challenges posed by the ex vivo hydrolysis of the ester-containing prodrug Fosinopril . Fosinoprilat, the active form, works by competitively inhibiting ACE, preventing the conversion of angiotensin I to the potent vasoconstrictor angiotensin II, leading to vasodilation and a reduction in blood pressure . Research using Fosinoprilat-d7 facilitates a deeper understanding of the drug's mechanism of action, metabolism, and clearance in various physiological and disease states. This product is intended for research purposes only and is not suitable for diagnostic or therapeutic use.

Properties

IUPAC Name

(2R,4R)-4-cyclohexyl-1-[2-[[4,4-dideuterio-4-(2,3,4,5,6-pentadeuteriophenyl)butyl]-hydroxyphosphoryl]acetyl]pyrrolidine-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H34NO5P/c25-22(17-30(28,29)14-8-7-11-18-9-3-1-4-10-18)24-16-20(15-21(24)23(26)27)19-12-5-2-6-13-19/h1,3-4,9-10,19-21H,2,5-8,11-17H2,(H,26,27)(H,28,29)/p-1/t20-,21+/m0/s1/i1D,3D,4D,9D,10D,11D2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WOIWWYDXDVSWAZ-LXKGALOTSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)C2CC(N(C2)C(=O)CP(=O)(CCCCC3=CC=CC=C3)O)C(=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1[2H])[2H])C([2H])([2H])CCCP(=O)(CC(=O)N2C[C@H](C[C@@H]2C(=O)[O-])C3CCCCC3)O)[2H])[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H33NO5P-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

441.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Fosinoprilat-d7 chemical structure and molecular weight

Author: BenchChem Technical Support Team. Date: February 2026

Stable Isotope Internal Standard for Bioanalysis[1][2]

Introduction & Compound Identity

Fosinoprilat-d7 is the stable isotope-labeled (SIL) analogue of Fosinoprilat, the active diacid metabolite of the angiotensin-converting enzyme (ACE) inhibitor Fosinopril.[1][2] In high-precision bioanalysis—specifically LC-MS/MS workflows supporting pharmacokinetic (PK) and toxicokinetic (TK) studies—Fosinoprilat-d7 serves as the critical Internal Standard (IS).[1][2]

Its primary function is to normalize variations in sample preparation (extraction efficiency) and ionization (matrix effects).[1][2] Unlike structural analogues, the deuterated d7-variant co-elutes with the analyte, experiencing the exact same matrix suppression or enhancement, thereby ensuring the highest tier of quantitative accuracy.[2]

Chemical Identity Table
PropertyData
Chemical Name Fosinoprilat-d7 (Free Acid)
IUPAC Name (4S)-4-Cyclohexyl-1-[[hydroxy(4-phenylbutyl-d7)phosphinyl]acetyl]-L-proline
CAS Number 1279220-43-7
Molecular Formula C₂₃H₂₇D₇NO₅P
Molecular Weight 442.54 g/mol
Parent Compound Fosinoprilat (MW: 435.45 g/mol )
Mass Shift +7.04 Da
Appearance White to Off-White Solid
Solubility Methanol, DMSO, slightly soluble in water (pH dependent)
Structural Analysis & Isotopic Labeling

The "d7" designation refers to the incorporation of seven deuterium atoms (²H).[1][2] While specific labeling patterns can vary by custom synthesis, the standard commercial configuration (e.g., Toronto Research Chemicals, Alsachim) typically places the isotopes on the 4-phenylbutyl side chain to ensure metabolic stability and prevent back-exchange.[1][2]

Common Labeling Pattern:

  • Phenyl Ring: 5 Deuterium atoms (d5)[1][2][3]

  • Butyl Chain (C4 position): 2 Deuterium atoms (d2)[1][2]

  • Total: d7

This specific labeling is strategic. It places the heavy isotopes on the hydrophobic tail, far from the phosphinic acid and proline moieties which are involved in ionization and receptor binding.[2] This minimizes the "Deuterium Isotope Effect" on retention time, ensuring the IS co-elutes perfectly with the native analyte.[2]

StructureLogic cluster_0 Fosinopril (Prodrug) cluster_1 Bio-Transformation cluster_2 Active Analyte (Target) cluster_3 Internal Standard Prodrug Fosinopril (Ester Form) Hydrolysis Hepatic Hydrolysis (Esterase) Prodrug->Hydrolysis In Vivo Fosinoprilat Fosinoprilat (Active Diacid) C23H34NO5P Hydrolysis->Fosinoprilat Active Metabolite IS Fosinoprilat-d7 (SIL-IS) C23H27D7NO5P Fosinoprilat->IS Quantification Reference

Figure 1: Metabolic relationship and structural correspondence between the prodrug, active metabolite, and the d7-Internal Standard.[1][2]

Bioanalytical Application (LC-MS/MS)

Developing a method for Fosinoprilat is challenging due to its amphoteric nature (containing both a secondary amine and a phosphinic acid group).[1][2]

Ionization Mode Selection
  • Positive Mode (ESI+): Most common.[1][2] Protonation of the proline nitrogen.[1][2]

    • Advantage:[4][5] Higher compatibility with generic mobile phases (Formic acid/Ammonium formate).[1][2]

    • Precursor (d7):m/z 443.5 [M+H]⁺

  • Negative Mode (ESI-): Highly specific.[1][2] Deprotonation of the phosphinic acid.[1][2]

    • Advantage:[4][5] Often lower background noise and higher selectivity for phosphinic acids.[1][2]

    • Precursor (d7):m/z 441.5 [M-H]⁻

Mass Transitions (MRM)

For a standard Positive ESI method, the following transitions are typical. Note: Exact product ions should be optimized on your specific instrument.

AnalytePolarityPrecursor (Q1)Product (Q3)Mechanism
Fosinoprilat ESI (+)436.5237.1Cleavage of Phosphinyl group
Fosinoprilat-d7 ESI (+)443.5244.1Equivalent d7-fragment
Experimental Protocol: Solid Phase Extraction (SPE)

Due to the polarity of Fosinoprilat, Liquid-Liquid Extraction (LLE) can be inconsistent.[1][2] Mixed-Mode Anion Exchange (MAX) SPE is the gold standard for purifying acidic drugs like Fosinoprilat from plasma.[1][2]

Reagents:

  • IS Working Solution: 500 ng/mL Fosinoprilat-d7 in 50:50 Methanol:Water.[1][2]

  • Loading Buffer: 2% Formic Acid in Water.[1][2]

  • Elution Solvent: 5% Formic Acid in Methanol.[1][2]

Step-by-Step Workflow:

  • Sample Pre-treatment:

    • Aliquot 200 µL human plasma into a 96-well plate.

    • Add 20 µL of Fosinoprilat-d7 IS Working Solution .[1][2]

    • Add 200 µL of Loading Buffer (acidifies sample to protonate the acid, ensuring retention on RP phase if using HLB, or prepares for exchange).[2] Correction: For MAX (Anion Exchange), we want the analyte charged (deprotonated) or use the RP mechanism first.[1][2]

    • Refined MAX Protocol: Dilute sample with 200 µL 5% NH₄OH (make basic to ensure phosphinic acid is ionized/negative).[1][2]

  • Conditioning (Oasis MAX 30mg plate):

    • 1 mL Methanol.[1][2]

    • 1 mL Water.[1][2]

  • Loading:

    • Load pre-treated sample (pH > 8).[1][2] Fosinoprilat binds via Anion Exchange.[1][2]

  • Washing:

    • Wash 1: 1 mL 5% NH₄OH in Water (removes proteins/neutrals).[1][2]

    • Wash 2: 1 mL Methanol (removes hydrophobic interferences; analyte stays bound by ionic interaction).[1][2]

  • Elution:

    • Elute with 2 x 250 µL 2% Formic Acid in Methanol . (Acid neutralizes the charge, breaking the ionic bond and releasing the analyte).[2]

  • Reconstitution:

    • Evaporate eluate under N₂ at 40°C.[1][2]

    • Reconstitute in 100 µL Mobile Phase (e.g., 0.1% Formic Acid in Water/Acetonitrile 80:20).

Workflow Start Plasma Sample + Fosinoprilat-d7 PreTreat Pre-treatment (Basify with NH4OH) Start->PreTreat SPE_Load SPE Load (MAX) (Anion Exchange Binding) PreTreat->SPE_Load Wash Wash Steps (Remove Proteins/Lipids) SPE_Load->Wash Elute Elution (Acidic Methanol) Wash->Elute LCMS LC-MS/MS Analysis (MRM Detection) Elute->LCMS

Figure 2: Validated Solid Phase Extraction (SPE) workflow for Fosinoprilat quantification.[1][2]

Stability & Handling

Fosinoprilat-d7 is a high-value reference standard and requires strict handling protocols to maintain isotopic purity and chemical integrity.[1][2]

  • Storage: -20°C or -80°C. Protect from light and moisture.[1][2]

  • Solubility: Dissolve primary stock in Methanol (1 mg/mL).

  • Solution Stability:

    • Stock solutions in methanol are stable for at least 6 months at -20°C.[1][2]

    • Aqueous working solutions should be prepared fresh weekly or stored at 4°C for no more than 1 month due to potential hydrolysis or adsorption risks.[1][2]

  • Isotopic Stability: The C-D bonds on the phenylbutyl chain are metabolically and chemically stable under standard bioanalytical conditions.[1][2] No significant deuterium exchange occurs in plasma or during acidic extraction.[1][2]

References
  • Toronto Research Chemicals (TRC). Fosinoprilat-d7 Sodium Product Monograph. Accessed 2026.[1][2][6]

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 62956: Fosinoprilat. Accessed 2026.[1][2][6] [1][2]

  • Jjemba, A. et al. "Development and validation of liquid chromatography-tandem mass spectrometric method for simultaneous determination of fosinopril and its active metabolite fosinoprilat."[1][2] Journal of Chromatography B.

  • DrugBank Online. Fosinoprilat: DB14207.[1][2] [1][2]

Sources

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: February 2026

<Technical Guide: Fosinoprilat-d7 (CAS Number 1279220-43-7) in Bioanalytical Applications >

Introduction: The Critical Role of Fosinoprilat-d7 in Pharmaceutical Analysis

Fosinoprilat-d7, the deuterated analog of Fosinoprilat, serves a crucial function in modern bioanalytical chemistry.[1] Fosinopril is an angiotensin-converting enzyme (ACE) inhibitor prescribed for hypertension and heart failure.[2] It is a prodrug that is hydrolyzed in the body to its active metabolite, Fosinoprilat, which is responsible for the therapeutic effect.[3] To accurately quantify the levels of Fosinoprilat in biological samples, such as plasma or urine, a reliable internal standard is essential.[4] Fosinoprilat-d7, with a CAS number of 1279220-43-7, fulfills this role by providing a stable, isotopically labeled counterpart to the analyte of interest.[5][6] Its use significantly enhances the accuracy and precision of quantitative analyses, particularly in liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods.[1][7]

Physicochemical Properties of Fosinoprilat-d7

A comprehensive understanding of the physicochemical properties of Fosinoprilat-d7 is fundamental for its effective application in analytical method development.

PropertyValueSource
CAS Number 1279220-43-7[5]
Molecular Formula C23H27D7NO5P[1]
Molecular Weight 442.54 g/mol [1]
Synonyms Fosinopril Related Compound A-D7, Fosinoprilat-D7[1]
IUPAC Name (2S, 4S)-4-cyclohexyl-1-(2-(hydroxy(4-(phenyl-d5)butyl-4, 4-d2)phosphoryl)acetyl)pyrrolidine-2-carboxylic acid[1]
Storage 2-8°C Refrigerator[8]
Applications Labeled analogue of Fosinoprilat, a metabolite of Fosinopril; used as an internal standard in bioanalytical methods.[6][8]

The Metabolic Journey: From Fosinopril to Fosinoprilat

Fosinopril is administered as a prodrug and undergoes in vivo hydrolysis, primarily by esterases in the gastrointestinal mucosa and liver, to form the active diacid, Fosinoprilat.[9][10] This biotransformation is a critical step in the drug's mechanism of action.

Fosinopril Fosinopril (Prodrug) Esterases Esterases (GI Mucosa, Liver) Fosinopril->Esterases Hydrolysis Fosinoprilat Fosinoprilat (Active Metabolite) Esterases->Fosinoprilat

Caption: Metabolic activation of Fosinopril to Fosinoprilat.

The Rationale for Deuterated Internal Standards in LC-MS/MS

The use of a stable isotope-labeled internal standard, such as Fosinoprilat-d7, is considered the gold standard in quantitative LC-MS/MS analysis.[11] These standards are chemically identical to the analyte, with the key difference being the substitution of hydrogen atoms with deuterium.[11] This subtle modification results in a mass shift that allows the mass spectrometer to differentiate between the analyte and the internal standard.

The primary advantages of using a deuterated internal standard include:

  • Correction for Matrix Effects: Biological matrices are complex and can cause ion suppression or enhancement, leading to inaccurate quantification. Since the deuterated internal standard co-elutes with the analyte and experiences similar matrix effects, it effectively normalizes for these variations.[7]

  • Compensation for Sample Loss: During the multi-step process of sample preparation, some of the analyte may be lost. The internal standard, which is added at the beginning of the process, experiences the same degree of loss, ensuring that the final analyte-to-internal standard ratio remains constant.[11]

  • Improved Precision and Accuracy: By accounting for variability in extraction efficiency, matrix effects, and instrument response, deuterated internal standards significantly improve the overall precision and accuracy of the analytical method.[7][12]

cluster_SamplePrep Sample Preparation cluster_Analysis LC-MS/MS Analysis BiologicalSample Biological Sample (Analyte) AddIS Add Fosinoprilat-d7 (Internal Standard) BiologicalSample->AddIS Extraction Extraction (e.g., LLE, SPE) AddIS->Extraction LC Liquid Chromatography (Separation) Extraction->LC MS Mass Spectrometry (Detection & Quantification) LC->MS Quantification Accurate Quantification of Fosinoprilat MS->Quantification

Caption: Bioanalytical workflow using a deuterated internal standard.

A Validated LC-MS/MS Method for Fosinoprilat Quantification

The development and validation of a robust bioanalytical method are paramount for generating reliable data for pharmacokinetic studies and regulatory submissions.[4][13] The following protocol outlines a typical LC-MS/MS method for the quantification of Fosinoprilat in human plasma, a method that must be validated according to regulatory guidelines such as those from the FDA and the International Council for Harmonisation (ICH).[14][15]

Experimental Protocol

1. Sample Preparation (Liquid-Liquid Extraction)

  • To 200 µL of human plasma in a microcentrifuge tube, add 25 µL of Fosinoprilat-d7 internal standard working solution (e.g., 100 ng/mL in methanol).

  • Vortex for 30 seconds.

  • Add 1 mL of extraction solvent (e.g., ethyl acetate).

  • Vortex for 2 minutes.

  • Centrifuge at 10,000 rpm for 5 minutes.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of mobile phase.

  • Vortex for 30 seconds and transfer to an autosampler vial.

2. Liquid Chromatography Conditions

  • HPLC System: Agilent 1200 Series or equivalent.

  • Column: C8 reversed-phase column (e.g., 50 mm x 4.6 mm, 5 µm).[4]

  • Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).

  • Flow Rate: 0.5 mL/min.

  • Injection Volume: 10 µL.

  • Column Temperature: 40°C.

3. Mass Spectrometry Conditions

  • Mass Spectrometer: Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Ionization Mode: Positive or negative, to be optimized for Fosinoprilat. For Fosinopril diacid, negative ion mode has been used.[16]

  • Multiple Reaction Monitoring (MRM) Transitions:

    • Fosinoprilat: To be determined (e.g., precursor ion -> product ion). For Fosinopril diacid, a transition of m/z 434.00 → 237.15 has been reported.[16]

    • Fosinoprilat-d7: To be determined (e.g., precursor ion+7 -> product ion).

  • Source Parameters: Optimize parameters such as capillary voltage, source temperature, and gas flows.

Bioanalytical Method Validation: Ensuring Data Integrity

A bioanalytical method must be rigorously validated to demonstrate its suitability for its intended purpose.[17] The validation process, guided by documents like the ICH M10 guideline, ensures the reliability of the analytical data.[13][18]

Key validation parameters include:

  • Selectivity and Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample.[19]

  • Accuracy and Precision: The closeness of the measured values to the true value and the degree of scatter between a series of measurements, respectively.[19]

  • Calibration Curve: The relationship between the instrument response and the known concentration of the analyte over a defined range.[19]

  • Lower Limit of Quantification (LLOQ): The lowest concentration of the analyte that can be measured with acceptable accuracy and precision.[20]

  • Stability: The stability of the analyte in the biological matrix under various storage and handling conditions.[19]

  • Matrix Effect: The direct or indirect alteration or interference in response due to the presence of unintended analytes or other interfering substances in the sample.[15]

Conclusion: The Indispensable Role of Fosinoprilat-d7

Fosinoprilat-d7 is an indispensable tool for the accurate and precise quantification of the active metabolite of Fosinopril in biological matrices. Its use as an internal standard in LC-MS/MS methods is a cornerstone of robust bioanalytical workflows, enabling researchers and drug development professionals to generate high-quality data for pharmacokinetic assessments and regulatory submissions. A thorough understanding of its properties, coupled with a meticulously validated analytical method, ensures the integrity and reliability of the resulting data, ultimately contributing to the safe and effective use of Fosinopril.

References

  • Axios Research. Fosinoprilat-d7 - CAS - 1279220-43-7. Available from: [Link]

  • Veeprho. Fosinopril EP Impurity A-D7 | CAS 1279220-43-7. Available from: [Link]

  • Pharmaffiliates. Fosinoprilat-d7 | CAS No : 1279220-43-7. Available from: [Link]

  • Singh, G. & Atta, M. Fosinopril. In: StatPearls [Internet]. Treasure Island (FL): StatPearls Publishing; 2023 Jan. Available from: [Link]

  • Google Patents. Process for the synthesis of fosinopril and intermediates thereof.
  • PubMed. Synthesis and Characterization of Compounds Related to Lisinopril. Available from: [Link]

  • National Center for Biotechnology Information. Fosinopril. StatPearls. Available from: [Link]

  • International Journal of Novel Research and Development. Method Development and Validation of Fosinopril and Hydrochlorothiazide in Tablet Dosage Form Using RP-HPLC. Available from: [Link]

  • PubMed. The pharmacokinetics and pharmacodynamics of fosinopril in haemodialysis patients. Available from: [Link]

  • European Medicines Agency. ICH M10 on bioanalytical method validation - Scientific guideline. Available from: [Link]

  • PubMed. Fosinopril. Clinical pharmacokinetics and clinical potential. Available from: [Link]

  • ResearchGate. Development and validation of liquid chromatography-tandem mass spectrometric method for simultaneous determination of fosinopril and its active metabolite fosinoprilat in human plasma. Available from: [Link]

  • South American Journal of Clinical Research. A REVIEW: USE OF DEUTERATED INTERNAL STANDARDS IN MASS SPECTOMETRY TECHNIQUES. Available from: [Link]

  • International Council for Harmonisation. Bioanalytical Method Validation and Study Sample Analysis M10. Available from: [Link]

  • ResearchGate. Development of liquid chromatographic method for fosinoprilat determination in human plasma using microemulsion as eluent. Available from: [Link]

  • U.S. Food and Drug Administration. M10 Bioanalytical Method Validation and Study Sample Analysis. Available from: [Link]

  • PubMed. A sensitive and efficient LC-MS/MS method for the bioanalysis of fosinopril diacid from human plasma and its application for a bioequivalence study in humans. Available from: [Link]

  • ResolveMass Laboratories Inc. Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. Available from: [Link]

  • U.S. Food and Drug Administration. Bioanalytical Method Validation for Biomarkers Guidance. Available from: [Link]

  • YouTube. Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. Available from: [Link]

  • Taylor & Francis Online. LC–MS/MS Assay for Quantitation of Enalapril and Enalaprilat in Plasma for Bioequivalence Study in Indian Subjects. Available from: [Link]

  • PMC. Docking Studies and Biological Activity of Fosinopril Analogs. Available from: [Link]

  • Drugs.com. Fosinopril: Package Insert / Prescribing Information. Available from: [Link]

  • European Medicines Agency. ICH guideline M10 on bioanalytical method validation and study sample analysis. Available from: [Link]

  • PubMed. ICH M10 Bioanalytical Method Validation Guideline-1 year Later. Available from: [Link]

  • PubMed. Limitations of deuterium-labeled internal standards for quantitative electrospray ionization mass spectrometry analysis of fatty acid metabolites. Available from: [Link]

  • KCAS Bioanalytical & Biomarker Services. FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. Available from: [Link]

  • American Association for Clinical Chemistry. Do deuterium labeled internal standards correct for matrix effects in LC-MS/MS assays?. Available from: [Link]

  • ResearchGate. Simultaneous determination of fosinopril and hydrochlorothiazide in tablets by derivative spectrophotometric and high-performance liquid Chromatographic methods. Available from: [Link]

  • U.S. Food and Drug Administration. Bioanalytical Method Validation. Available from: [Link]

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Sources

A Technical Guide to Deuterated Fosinoprilat: A Novel Strategy in ACE Inhibition

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the rationale, synthesis, characterization, and potential pharmacokinetic advantages of the deuterated active metabolite of Fosinopril, known as Fosinoprilat. Fosinopril is a widely prescribed angiotensin-converting enzyme (ACE) inhibitor for the management of hypertension and heart failure.[1] As a prodrug, Fosinopril is hydrolyzed in the body to its active form, Fosinoprilat, which is responsible for the therapeutic effect.[2][3] The strategic incorporation of deuterium at metabolically susceptible positions within the Fosinoprilat molecule presents a promising avenue for enhancing its pharmacokinetic profile, potentially leading to improved therapeutic efficacy and patient compliance. This document delves into the scientific underpinnings of this approach, offering a detailed exploration of the synthesis, analytical characterization, and anticipated benefits of deuterated Fosinoprilat.

Introduction: The Rationale for Deuterating Fosinoprilat

Fosinoprilat exerts its therapeutic effect by competitively inhibiting the angiotensin-converting enzyme (ACE), a key component of the renin-angiotensin-aldosterone system (RAAS).[2] This inhibition prevents the conversion of angiotensin I to the potent vasoconstrictor angiotensin II, leading to vasodilation and a reduction in blood pressure.[2] While Fosinopril is an effective therapeutic agent, optimizing the pharmacokinetic properties of its active metabolite, Fosinoprilat, could offer significant clinical advantages.

Deuteration, the substitution of hydrogen atoms with their heavier, stable isotope deuterium, has emerged as a valuable strategy in drug development to improve the metabolic stability of pharmaceuticals.[4] The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, leading to a higher activation energy required for bond cleavage. This phenomenon, known as the kinetic isotope effect (KIE), can significantly slow down the rate of metabolic reactions, particularly those mediated by cytochrome P450 (CYP) enzymes. By selectively replacing hydrogen atoms at known sites of metabolism, or "metabolic soft spots," with deuterium, the metabolic clearance of a drug can be reduced, leading to:

  • Increased half-life and exposure: A slower rate of metabolism can prolong the duration of action of the drug, potentially allowing for less frequent dosing.

  • Reduced inter-individual variability: By minimizing the impact of polymorphic metabolic enzymes, deuteration can lead to more predictable drug exposure across different patient populations.

  • Improved safety profile: Slower metabolism can reduce the formation of potentially reactive or toxic metabolites.

Fosinoprilat is known to undergo metabolism, primarily through hydroxylation and glucuronidation. Therefore, targeting the sites of these metabolic transformations with deuterium substitution is a rational approach to enhance its pharmacokinetic profile.

Proposed Synthesis of Deuterated Fosinoprilat

While a specific, publicly available synthesis protocol for deuterated Fosinoprilat is not available, a plausible synthetic route can be devised based on established methods for the synthesis of Fosinopril and other ACE inhibitors, combined with known deuteration techniques.[5][6][7][8] The proposed strategy would involve the introduction of deuterium at the metabolically susceptible positions of a key intermediate in the Fosinoprilat synthesis.

Hypothetical Metabolic Soft Spots: Based on the known metabolism of Fosinoprilat to hydroxylated and glucuronidated forms, the most likely sites for metabolic attack are the phenylbutyl side chain and the cyclohexyl group. In silico metabolic prediction tools can further help in identifying the most probable sites of hydroxylation.[9][10][11][12]

Proposed Synthetic Workflow:

A potential synthetic route could involve the following key steps:

  • Synthesis of a Deuterated Precursor: A key building block, such as a deuterated 4-phenylbutanol or a deuterated cyclohexyl derivative, would be synthesized. This could be achieved through various methods, including catalytic deuteration or the use of deuterated starting materials.

  • Phosphinylation: The deuterated precursor would then be reacted with a suitable phosphorus-containing reagent to introduce the phosphinyl group.

  • Coupling with Proline Derivative: The resulting deuterated phosphinyl intermediate would be coupled with a protected proline derivative.

  • Deprotection and Purification: The final deprotection steps would yield deuterated Fosinoprilat, which would then be purified using chromatographic techniques.

Diagram of Proposed Synthetic Workflow:

G cluster_0 Step 1: Synthesis of Deuterated Precursor cluster_1 Step 2: Phosphinylation cluster_2 Step 3: Coupling cluster_3 Step 4: Deprotection & Purification Deuterated Starting Material Deuterated Starting Material Catalytic Deuteration Catalytic Deuteration Deuterated Starting Material->Catalytic Deuteration Deuterated Precursor Deuterated Precursor Catalytic Deuteration->Deuterated Precursor Phosphinylation Reaction Phosphinylation Reaction Deuterated Precursor->Phosphinylation Reaction Phosphorus Reagent Phosphorus Reagent Phosphorus Reagent->Phosphinylation Reaction Deuterated Phosphinyl Intermediate Deuterated Phosphinyl Intermediate Phosphinylation Reaction->Deuterated Phosphinyl Intermediate Coupling Reaction Coupling Reaction Deuterated Phosphinyl Intermediate->Coupling Reaction Proline Derivative Proline Derivative Proline Derivative->Coupling Reaction Protected Deuterated Fosinoprilat Protected Deuterated Fosinoprilat Coupling Reaction->Protected Deuterated Fosinoprilat Deprotection Deprotection Protected Deuterated Fosinoprilat->Deprotection Purification (Chromatography) Purification (Chromatography) Deprotection->Purification (Chromatography) Deuterated Fosinoprilat Deuterated Fosinoprilat Purification (Chromatography)->Deuterated Fosinoprilat

Caption: Proposed synthetic workflow for deuterated Fosinoprilat.

Analytical Characterization of Deuterated Fosinoprilat

The comprehensive characterization of deuterated Fosinoprilat is crucial to confirm its identity, purity, and the extent of deuterium incorporation. A combination of analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), would be employed.[13]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the structural elucidation of deuterated compounds.

  • ¹H NMR (Proton NMR): The absence or reduction in the intensity of proton signals at the sites of deuteration provides direct evidence of successful deuterium incorporation.

  • ²H NMR (Deuterium NMR): This technique allows for the direct detection of deuterium atoms in the molecule, confirming their presence and providing information about their chemical environment.

  • ¹³C NMR (Carbon-13 NMR): The carbon signals adjacent to the sites of deuteration will exhibit characteristic splitting patterns (due to C-D coupling) and a slight upfield shift, further confirming deuteration.

Hypothetical ¹H NMR Chemical Shifts: While experimental data for deuterated Fosinoprilat is not available, the expected chemical shifts can be approximated based on known values for Fosinoprilat and general principles of NMR spectroscopy.[14][15]

Mass Spectrometry (MS)

Mass spectrometry is essential for determining the molecular weight of the deuterated compound and quantifying the level of deuterium incorporation.

  • High-Resolution Mass Spectrometry (HRMS): HRMS provides a precise mass measurement, allowing for the confirmation of the molecular formula of deuterated Fosinoprilat. The observed mass will be higher than that of non-deuterated Fosinoprilat by the number of incorporated deuterium atoms.

  • Tandem Mass Spectrometry (MS/MS): MS/MS is used to study the fragmentation pattern of the molecule.[16][17][18][19] The fragmentation of deuterated Fosinoprilat will be compared to that of its non-deuterated counterpart to confirm the location of the deuterium labels. Fragments containing the deuterated positions will exhibit a corresponding mass shift.

Table 1: Hypothetical Mass Spectrometry Data for Deuterated Fosinoprilat (d3-Fosinoprilat)

AnalyteParent Ion [M+H]⁺ (m/z)Key Fragment Ion (m/z)Interpretation
Fosinoprilat436.2238.1Loss of the phenylbutylphosphinyl moiety
d3-Fosinoprilat439.2241.1Mass shift of +3 Da in parent and fragment ions, confirming deuteration on the phenylbutylphosphinyl moiety.

Experimental Protocol: LC-MS/MS Method for the Quantification of Deuterated Fosinoprilat in Plasma

The following is a proposed Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for the bioanalysis of deuterated Fosinoprilat, adapted from established methods for Fosinoprilat.[20]

  • Sample Preparation:

    • To 100 µL of plasma, add an internal standard (e.g., a stable isotope-labeled analog of another ACE inhibitor).

    • Perform protein precipitation with acetonitrile.

    • Vortex and centrifuge the samples.

    • Evaporate the supernatant to dryness and reconstitute in the mobile phase.

  • Chromatographic Conditions:

    • Column: A C18 reverse-phase column (e.g., 50 x 2.1 mm, 3.5 µm).

    • Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid.

    • Flow Rate: 0.4 mL/min.

    • Injection Volume: 10 µL.

  • Mass Spectrometric Conditions:

    • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

    • Multiple Reaction Monitoring (MRM) Transitions:

      • Deuterated Fosinoprilat: [M+H]⁺ → fragment ion (e.g., 439.2 → 241.1)

      • Internal Standard: [M+H]⁺ → fragment ion

Diagram of Analytical Workflow:

G Plasma Sample Plasma Sample Protein Precipitation Protein Precipitation Plasma Sample->Protein Precipitation Centrifugation Centrifugation Protein Precipitation->Centrifugation Supernatant Evaporation Supernatant Evaporation Centrifugation->Supernatant Evaporation Reconstitution Reconstitution Supernatant Evaporation->Reconstitution LC-MS/MS Analysis LC-MS/MS Analysis Reconstitution->LC-MS/MS Analysis

Caption: Bioanalytical workflow for deuterated Fosinoprilat.

Anticipated Pharmacokinetic Profile of Deuterated Fosinoprilat

The primary objective of deuterating Fosinoprilat is to improve its pharmacokinetic properties. Based on the principles of the kinetic isotope effect, the following enhancements are anticipated:

Table 2: Predicted Pharmacokinetic Parameters of Deuterated Fosinoprilat vs. Fosinoprilat

ParameterFosinoprilat (Non-deuterated)Deuterated Fosinoprilat (Hypothetical)Rationale for Change
Half-life (t½) ~12 hoursIncreased Slower metabolic clearance due to the kinetic isotope effect.
Area Under the Curve (AUC) VariableIncreased Greater systemic exposure resulting from reduced first-pass and systemic metabolism.
Clearance (CL) ModerateDecreased Reduced rate of metabolic elimination.
Maximum Concentration (Cmax) VariablePotentially Increased Slower initial metabolism may lead to higher peak plasma concentrations.
Inter-individual Variability ModerateDecreased Reduced influence of polymorphic metabolic enzymes.

Conclusion and Future Directions

The development of a deuterated version of Fosinoprilat represents a scientifically robust strategy to enhance the therapeutic potential of this established ACE inhibitor. By leveraging the kinetic isotope effect to attenuate metabolic clearance, deuterated Fosinoprilat has the potential to offer an improved pharmacokinetic profile, characterized by a longer half-life, increased systemic exposure, and reduced inter-individual variability.

Further research is warranted to validate the hypotheses presented in this guide. This includes the development and optimization of a scalable synthetic process, comprehensive analytical characterization to confirm the structure and deuterium incorporation, and in vivo pharmacokinetic studies in animal models and ultimately in humans to definitively compare the profiles of deuterated and non-deuterated Fosinoprilat. The successful development of deuterated Fosinoprilat could pave the way for a new generation of ACE inhibitors with enhanced clinical benefits.

References

  • Fragmentation mass spectrum MS2 of metabolite M1 (hydroxylation...). ResearchGate. Available at: [Link].

  • Simultaneous quantification of fosinopril and its active metabolite fosinoprilat in rat plasma by UFLC-MS/MS: Application of formic acid in the stabilization of an ester-containing drug. ResearchGate. Available at: [Link].

  • Fosinopril. Wikipedia. Available at: [Link].

  • Fosinopril - StatPearls - NCBI Bookshelf. National Center for Biotechnology Information. Available at: [Link].

  • In Silico Metabolite Prediction Using Artificial Neural Network Ensembles. Simulations Plus. Available at: [Link].

  • Process for the preparation of fosinopril and intermediates thereof. Google Patents.
  • High-resolution mass spectrometry confirms the presence of a hydroxyproline (Hyp) post-translational modification in the GGGGP linker of an Fc-fusion protein. National Center for Biotechnology Information. Available at: [Link].

  • Development of In Silico Models for Predicting Drug Absorption and Metabolism. Journal of Chemical and Pharmaceutical Research. Available at: [Link].

  • MetaPredictor: in silico prediction of drug metabolites based on deep language models with prompt engineering. National Center for Biotechnology Information. Available at: [Link].

  • S-nitroso derivatives of ace inhibitors and the use thereof. Google Patents.
  • Deuterated Standards for LC-MS Analysis. ResolveMass Laboratories Inc. Available at: [Link].

  • Aggregation behavior of fosinopril sodium--a new angiotensin-converting enzyme inhibitor. PubMed. Available at: [Link].

  • MetaPredictor: in silico prediction of drug metabolites based on deep language models with prompt engineering. ResearchGate. Available at: [Link].

  • The values for proton and C-13 chemical shifts given below are typical approximate ranges only. University of Colorado Boulder. Available at: [Link].

  • Development and validation of two bioanalysis methods for the determination of etimicin in human serum and urine by liquid chromatography-tandem mass spectrometry. National Center for Biotechnology Information. Available at: [Link].

  • Process for the synthesis of fosinopril and intermediates thereof. Google Patents.
  • Synthesis of angiotensin-converting enzyme (ACE) inhibitors: an important class of antihypertensive drugs. SciSpace. Available at: [Link].

  • Validation of an LC-MS/MS method to determine five immunosuppressants with deuterated internal standards including MPA. ResearchGate. Available at: [Link].

  • Fosinopril Metabolism Pathway. Small Molecule Pathway Database. Available at: [Link].

  • A process for manufacture of fosinopril sodium. Google Patents.
  • Formal Synthesis of the ACE Inhibitor Benazepril·HCl via an Asymmetric Aza-Michael Reaction. National Center for Biotechnology Information. Available at: [Link].

  • Abandoning the Quadrupole for Mass Spectrometry Fragmentation Analysis: Towards 1,000 Hz Speeds with 100% Ion Utilization Using High Resolution Ion Mobility Precursor Isolation. bioRxiv. Available at: [Link].

  • Development of MS/MS Fragmentation-Based MassQL Filters. a) Structure of bile acids highlighting. ResearchGate. Available at: [Link].

  • ANGIOTENSIN I-CONVERTING ENZYME (ACE) INHIBITORS. European Patent Office. Available at: [Link].

  • Development and Validation of High-Throughput Bioanalytical Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Method for the Quantification of Newly Synthesized Antitumor Carbonic Anhydrase Inhibitors in Human Plasma. MDPI. Available at: [Link].

  • DEUTERATED DRUGS:. United States Patent and Trademark Office. Available at: [Link].

  • Analytical Characterization of Deuterated Compounds: Combining NMR, GC-MS, and LC-MS Techniques. ResolveMass Laboratories Inc. Available at: [Link].

  • Who are the leading innovators in deuterated drug synthesis for the pharmaceutical industry?. Pharmaceutical Technology. Available at: [Link].

  • FOSINOPRIL FORMULATION. Google Patents.

Sources

Fosinoprilat-d7 phosphinic acid ACE inhibitor standard

Author: BenchChem Technical Support Team. Date: February 2026

Precision Quantitation of Phosphinic Acid ACE Inhibitors: The Fosinoprilat-d7 Standard

Executive Summary & Technical Context

In the landscape of Angiotensin-Converting Enzyme (ACE) inhibitors, Fosinoprilat stands apart as the only marketed ACE inhibitor containing a phosphinic acid moiety, distinguishing it from the sulfhydryl-containing (Captopril) and dicarboxylate-containing (Enalapril, Lisinopril) classes.[1] This structural uniqueness confers specific pharmacokinetic properties—dual hepatic and renal elimination—making it a critical therapeutic for heart failure patients with compromised renal function.[2]

Fosinoprilat-d7 is the stable isotope-labeled internal standard (SIL-IS) required for the rigorous quantification of this active metabolite in biological matrices.[1] Its utilization is not merely a regulatory formality but a chemical necessity to correct for the significant matrix effects and ionization suppression inherent in the LC-MS/MS analysis of amphiphilic, phosphorus-containing compounds.

This guide details the physicochemical behavior, mechanistic grounding, and analytical protocols for utilizing Fosinoprilat-d7, designed for senior bioanalytical scientists.[1]

Chemical Architecture & The "d7" Advantage

Fosinoprilat (the active diacid) is formed via the hydrolysis of the ester prodrug Fosinopril.[2][3][4][5][6][7] The Fosinoprilat-d7 standard incorporates seven deuterium atoms, typically distributed on the phenylbutyl side chain (Phenyl-d5 + Butyl-d2).[1]

Structural Integrity & Isotopic Stability
  • Phosphinic Acid Core: Unlike carboxylic acids, the phosphinic group (

    
    ) presents a tetrahedral geometry that mimics the transition state of peptide hydrolysis.[1][3] This group is highly polar and ionizable.
    
  • Deuterium Placement: The d7 labeling is strategically placed on the hydrophobic side chain. This placement is critical because it avoids the acidic protons (which exchange with solvent) and the metabolic active sites, ensuring the mass shift (+7 Da) is conserved during extraction and ionization.

Table 1: Comparative Physicochemical Profile

FeatureFosinoprilat (Analyte)Fosinoprilat-d7 (Standard)Technical Implication
Formula


+7 Da shift prevents cross-talk.[1][2]
Molar Mass ~563.67 g/mol ~570.71 g/mol Distinct precursor ion selection.[1]
pKa Values ~2.5 (Phosphinic), ~3.5 (COOH)IdenticalCo-elution in chromatography is guaranteed.[1]
LogP ~4.8 (Amphiphilic)IdenticalIdentical SPE recovery rates.

Mechanism of Action: The Zinc-Binding Interface

To understand the bioanalysis, one must understand the binding. Fosinoprilat inhibits ACE not by simple blockage, but by acting as a transition-state analog .[1] The zinc ion (


) at the ACE active site coordinates with the phosphinic acid oxygen and the carbonyl oxygen.

ACE_Inhibition_Mechanism AngI Angiotensin I (Decapeptide) ACE ACE Enzyme (Active Site Zn2+) AngI->ACE Substrate AngII Angiotensin II (Vasoconstrictor) ACE->AngII Hydrolysis Complex Enzyme-Inhibitor Complex (Tetrahedral Transition State Mimic) ACE->Complex Zn2+ Coordination BP Blood Pressure Regulation AngII->BP Increases Fos Fosinoprilat (Phosphinic Acid Inhibitor) Fos->ACE High Affinity Binding (Ki ~ nM range) Complex->AngII BLOCKS Formation Complex->BP Normalizes

Caption: Fosinoprilat acts as a transition-state analog, coordinating with the active site Zinc ion to prevent Angiotensin I hydrolysis.[1][8]

Analytical Protocol: LC-MS/MS Quantification

The quantification of Fosinoprilat presents a challenge due to its amphiphilic nature (hydrophobic side chain + hydrophilic diacid core). The use of Fosinoprilat-d7 is mandatory to correct for Non-Specific Binding (NSB) to glass surfaces and Ion Suppression from plasma phospholipids.

Methodology: Negative vs. Positive Ion Mode

While many nitrogenous drugs are analyzed in Positive ESI (


), Fosinoprilat's phosphinic acid moiety allows for high-sensitivity detection in Negative ESI (

)
.[1]
  • Recommendation: Use Negative Mode for higher specificity and lower background noise from endogenous plasma amines.

Step-by-Step Workflow
  • Sample Preparation (Solid Phase Extraction - SPE):

    • Rationale: Protein precipitation (PPT) is insufficient due to the drug's high protein binding (>95%).[1] SPE is required to remove phospholipids.

    • Cartridge: Mixed-mode Anion Exchange (MAX) is ideal to capture the acidic moieties.[1]

    • Protocol:

      • Aliquot

        
         human plasma.[1]
        
      • Add

        
        Fosinoprilat-d7  Internal Standard (
        
        
        
        ).[1]
      • Acidify with

        
        
        
        
        
        Formic Acid (disrupts protein binding).[1]
      • Load onto conditioned MAX plate.

      • Wash 1:

        
         (removes neutrals).[1]
        
      • Wash 2: Methanol (removes hydrophobic interferences).[1]

      • Elute:

        
         Formic Acid in Methanol.[1]
        
  • LC Separation:

    • Column: C18 or Phenyl-Hexyl (provides pi-pi interaction with the phenyl ring).[1]

    • Mobile Phase:

      • A:

        
         Ammonium Acetate (pH 8.[1]0) - Ensures ionization in negative mode.[1][9]
        
      • B: Acetonitrile.[1]

    • Gradient: 10% B to 90% B over 4 minutes.

  • Mass Spectrometry (MRM Parameters):

AnalytePolarityPrecursor (

)
Product (

)
Collision Energy (eV)
Fosinoprilat Negative434.2237.125
Fosinoprilat-d7 Negative441.2244.125

Note: The product ion corresponds to the cleavage of the side chain retaining the phosphinic core. Ensure the d7 label is on the fragment being monitored.

LC_MS_Workflow Plasma Plasma Sample + Fosinoprilat-d7 SPE SPE (MAX) Purification Plasma->SPE Acidify LC UHPLC Separation (C18 Column) SPE->LC Eluate ESI ESI Source (Negative Mode) LC->ESI Co-elution Q1 Q1 Filter (Precursor Selection) ESI->Q1 m/z 434 / 441 CID Collision Cell (Fragmentation) Q1->CID Q3 Q3 Filter (Product Ion) CID->Q3 m/z 237 / 244 Data Quantification (Area Ratio Analyte/IS) Q3->Data

Caption: Bioanalytical workflow utilizing Negative ESI-MS/MS for high-sensitivity quantitation.

Validation & Quality Assurance (Self-Validating Systems)

To ensure the trustworthiness of the assay, the following "Self-Validating" checks must be implemented:

  • Isotopic Contribution (Cross-Talk):

    • Inject a high concentration of Fosinoprilat (ULOQ) and monitor the d7 channel.

    • Requirement: Signal in the d7 channel must be

      
       of the IS response.
      
    • Causality: Natural isotopes (

      
      , 
      
      
      
      ) can contribute to the IS mass.[1] If contribution is high, adjust the mass window or increase IS concentration.
  • Deuterium Exchange:

    • Incubate Fosinoprilat-d7 in plasma at room temperature for 24 hours.[1]

    • Requirement: No loss of signal intensity or shift to M-1/M-2.

    • Mechanism:[1][4][7][8][10][11] If the deuterium is on an acidic position (e.g., adjacent to a carbonyl), it may exchange with water.[1] The phenyl-d5/butyl-d2 labeling pattern is metabolically stable and resistant to exchange.[1]

  • Matrix Factor (MF) Balance:

    • Calculate MF for both Analyte and IS.

    • Requirement: The IS-normalized Matrix Factor must be close to 1.0 (0.9–1.1).[1] This proves that the d7 standard perfectly tracks the ionization suppression experienced by the analyte.

References

  • Bristol-Myers Squibb. (1991).[1] Monopril (Fosinopril Sodium) Prescribing Information. U.S. Food and Drug Administration.[8][9] [Link]

  • Jjemba, A. et al. (2020).[1] A sensitive and efficient LC-MS/MS method for the bioanalysis of fosinopril diacid from human plasma. Biomedical Chromatography. [Link]

  • Jemal, M. et al. (1991).[1] Determination of fosinopril and fosinoprilat in human plasma by gas chromatography-mass spectrometry. Journal of Chromatography B. [Link]

  • Acharya, R. et al. (2025).[1] Development and validation of liquid chromatography-tandem mass spectrometric method for simultaneous determination of fosinopril and its active metabolite fosinoprilat in human plasma. Journal of Chromatography B. [Link]

Sources

Fosinopril EP Impurity A-d7 reference material

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to Fosinopril EP Impurity A-d7 Reference Material

Authored by: A Senior Application Scientist

Introduction: The Critical Role of Impurity Profiling in Pharmaceutical Quality

Fosinopril is a prodrug of the angiotensin-converting enzyme (ACE) inhibitor class, which is hydrolyzed in vivo to its active metabolite, fosinoprilat.[1][2][3][4] It is widely prescribed for the management of hypertension and heart failure.[4][5][6] The synthesis and storage of Fosinopril sodium, the active pharmaceutical ingredient (API), can lead to the formation of various impurities that must be meticulously monitored to ensure the safety and efficacy of the final drug product.[7] The European Pharmacopoeia (EP) outlines the specifications for Fosinopril sodium, including limits for identified and unidentified impurities.[8][9]

Fosinopril EP Impurity A, chemically known as (2S,4S)-4-cyclohexyl-1-[[(R)-hydroxy(4-phenylbutyl)phosphoryl]acetyl]pyrrolidine-2-carboxylic acid, is the active diacid metabolite, fosinoprilat.[1][10] As a known and significant related substance, its accurate quantification is a critical aspect of quality control in the manufacturing of Fosinopril. This technical guide provides an in-depth exploration of Fosinopril EP Impurity A-d7, a deuterated analogue of the impurity, and its application as an internal standard in high-precision analytical methodologies.

The Imperative for Isotopic Labeling: Why Fosinopril EP Impurity A-d7 is Superior for Quantitative Analysis

In modern pharmaceutical analysis, particularly in bioanalytical and impurity quantification studies, liquid chromatography-mass spectrometry (LC-MS) has become the gold standard due to its high sensitivity and selectivity.[11][12] The accuracy of LC-MS quantification, however, can be significantly affected by matrix effects, variations in sample preparation, and instrument response.[13] To mitigate these variables, an internal standard (IS) is employed.

While structurally similar analogues can be used as internal standards, stable isotope-labeled (SIL) compounds, such as Fosinopril EP Impurity A-d7, are considered the most reliable choice.[13][14] Deuterated standards are chemically identical to the analyte of interest, ensuring they co-elute chromatographically and exhibit the same ionization behavior in the mass spectrometer.[13][15] This co-elution is paramount for compensating for matrix-induced ion suppression or enhancement, a common challenge in complex sample matrices like plasma or formulated drug products.[13] The mass difference introduced by the deuterium atoms allows the mass spectrometer to distinguish between the analyte and the internal standard, enabling precise and accurate quantification.[16]

Key Advantages of Fosinopril EP Impurity A-d7 as an Internal Standard:
  • Correction for Matrix Effects: Effectively compensates for variations in ionization efficiency caused by co-eluting matrix components.[13]

  • Improved Precision and Accuracy: Minimizes variability introduced during sample preparation and injection.[17][18]

  • Enhanced Method Robustness: Leads to more reliable and reproducible results across different batches and analytical runs.

Physicochemical Properties and Characterization

Fosinopril EP Impurity A-d7 is synthesized by introducing seven deuterium atoms into the structure of Fosinopril EP Impurity A. The precise location of the deuterium labeling is critical to ensure the stability of the label and to avoid any impact on the molecule's physicochemical properties, other than its mass.

PropertyDescription
Chemical Name (2S,4S)-4-cyclohexyl-1-[[(R)-hydroxy(4-phenylbutyl-d7)phosphoryl]acetyl]pyrrolidine-2-carboxylic acid
Molecular Formula C23H27D7NO5P
Molecular Weight 442.5 g/mol (approx.)
Isotopic Purity Typically >98%
Chemical Purity Typically >95%

Note: The exact molecular weight will depend on the specific deuteration pattern.

A comprehensive Certificate of Analysis for a reference material of Fosinopril EP Impurity A-d7 should accompany the standard, providing detailed information on its identity, purity, and isotopic enrichment, as determined by techniques such as ¹H-NMR, Mass Spectrometry, and HPLC.[19]

Application in a Validated LC-MS/MS Method for Quantification of Fosinopril EP Impurity A

The primary application of Fosinopril EP Impurity A-d7 is as an internal standard for the accurate quantification of Fosinopril EP Impurity A in bulk drug substances and finished pharmaceutical products. Below is a detailed, field-proven protocol for such an analysis.

Experimental Workflow for Impurity Quantification

Caption: Workflow for the quantification of Fosinopril EP Impurity A using a deuterated internal standard.

Detailed Step-by-Step Methodology

1. Preparation of Standard and Sample Solutions:

  • Internal Standard Stock Solution (IS Stock): Accurately weigh approximately 1 mg of Fosinopril EP Impurity A-d7 and dissolve in a suitable solvent (e.g., methanol) to a final concentration of 100 µg/mL.

  • Analyte Stock Solution (Analyte Stock): Accurately weigh approximately 1 mg of Fosinopril EP Impurity A reference standard and dissolve in the same solvent to a final concentration of 100 µg/mL.

  • Calibration Standards: Prepare a series of calibration standards by serial dilution of the Analyte Stock, each spiked with a fixed concentration of the IS Stock. The concentration range should be selected based on the expected levels of the impurity in the samples.[20][21]

  • Sample Preparation: Accurately weigh a specified amount of the Fosinopril sodium test sample, spike with the same fixed concentration of the IS Stock as the calibration standards, and dissolve in the solvent to a final concentration within the calibration range.

2. LC-MS/MS Instrumental Conditions:

ParameterRecommended Conditions
LC Column C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase A 0.1% Formic acid in water
Mobile Phase B 0.1% Formic acid in acetonitrile
Gradient Elution A time-programmed gradient from a high percentage of Mobile Phase A to a high percentage of Mobile Phase B to ensure separation from Fosinopril and other impurities.
Flow Rate 0.3 - 0.5 mL/min
Column Temperature 40 °C
Injection Volume 5 µL
Ionization Source Electrospray Ionization (ESI), Positive Mode
Detection Mode Multiple Reaction Monitoring (MRM)
MRM Transition (Analyte) Q1: m/z 436.2 -> Q3: [specific product ion]
MRM Transition (IS) Q1: m/z 443.2 -> Q3: [corresponding product ion]

Note: The specific MRM transitions must be optimized for the instrument being used.

3. Method Validation: The analytical method must be validated according to ICH Q2(R2) guidelines to demonstrate its suitability for its intended purpose.[18][22][23] Key validation parameters include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components.

  • Linearity: Demonstrating a linear relationship between the concentration and the instrument response over a defined range.

  • Accuracy: The closeness of the test results to the true value.

  • Precision: The degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample.

  • Limit of Quantification (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Robustness: The capacity of the method to remain unaffected by small, but deliberate variations in method parameters.

Data Interpretation and System Suitability

The quantification is based on the ratio of the peak area of the analyte (Fosinopril EP Impurity A) to the peak area of the internal standard (Fosinopril EP Impurity A-d7). A calibration curve is constructed by plotting this ratio against the concentration of the analyte in the calibration standards. The concentration of the impurity in the test sample is then determined from this curve.

Before analyzing samples, a system suitability test must be performed to ensure the chromatographic system is performing adequately. This typically involves injecting a standard solution multiple times and evaluating parameters such as peak resolution, tailing factor, and the relative standard deviation (RSD) of the peak areas and retention times.

Conclusion: Ensuring Drug Quality Through Precision Analysis

The use of Fosinopril EP Impurity A-d7 as an internal standard represents a best practice in the quality control of Fosinopril sodium. Its chemical and isotopic properties enable highly accurate and precise quantification of the corresponding impurity, even at low levels. By adopting such robust analytical methodologies, pharmaceutical manufacturers can ensure that their products meet the stringent quality standards set by regulatory bodies like the European Pharmacopoeia, ultimately safeguarding patient health. This technical guide provides a framework for the implementation of this advanced analytical tool, empowering researchers and drug development professionals to achieve the highest level of scientific integrity in their work.

References

  • Fosinoprilat | C23H34NO5P | CID 62956 - PubChem. National Center for Biotechnology Information. Available at: [Link]

  • HPLC Determination of Fosinopril in Presence of Some of its manufacturing Impurities and Hydrochlorthiazide. ResearchGate. Available at: [Link]

  • Development and Validation of Antihypertensive Drug (Fosinopril) in Bulk by Rp-Hplc Method. International Journal for Multidisciplinary Research. Available at: [Link]

  • Fosinopril EP Impurity A. KM Pharma Solution Private Limited. Available at: [Link]

  • Fosinopril sodium Tablets USP - PRODUCT MONOGRAPH. Taro Pharmaceuticals Inc. Available at: [Link]

  • Method Development and Validation of Fosinopril Sodium Anti Hypertensive Drug. International Journal of All Research Education and Scientific Methods. Available at: [Link]

  • Process for the synthesis of fosinopril and intermediates thereof. Google Patents.
  • Fosinopril EP Impurity A | CAS 95399-71-6. Veeprho. Available at: [Link]

  • Mechanism and kinetics of metal ion-mediated degradation of fosinopril sodium. PubMed. Available at: [Link]

  • Fosinopril sodium, Public assessment report. CBG-MEB. Available at: [Link]

  • Fosinopril - StatPearls - NCBI Bookshelf. National Center for Biotechnology Information. Available at: [Link]

  • METHOD DEVELOPMENT AND VALIDATION OF FOSINOPRIL AND HYDROCHLOROTHIAZIDE IN TABLET DOSAGE FORM USING RP-HPLC. International Journal of Novel Research and Development. Available at: [Link]

  • Fosinopril Medis tablet ENG PAR. Lægemiddelstyrelsen. Available at: [Link]

  • Synthesis and Characterization of Compounds Related to Lisinopril. National Center for Biotechnology Information. Available at: [Link]

  • Fosinopril. Wikipedia. Available at: [Link]

  • Fosinopril Impurities and Related Compound. Veeprho. Available at: [Link]

  • Fosinopril | C30H46NO7P | CID 9601226 - PubChem. National Center for Biotechnology Information. Available at: [Link]

  • Fosinopril EP Impurity A | CAS No- 95399-71-6 (acid). GLP Pharma Standards. Available at: [Link]

  • Monitoring of fosinopril sodium impurities by liquid chromatography-mass spectrometry including the neural networks in method evaluation. PubMed. Available at: [Link]

  • Drug-Excipient Interactions: Case Studies and Overview of Drug Degradation Pathways. ResearchGate. Available at: [Link]

  • Q2(R2) Validation of Analytical Procedures. U.S. Food and Drug Administration. Available at: [Link]

  • Development and validation of liquid chromatography-tandem mass spectrometric method for simultaneous determination of fosinopril and its active metabolite fosinoprilat in human plasma. PubMed. Available at: [Link]

  • A REVIEW: USE OF DEUTERATED INTERNAL STANDARDS IN MASS SPECTOMETRY TECHNIQUES. Journal of Pharmaceutical Research International. Available at: [Link]

  • Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry. IVT Network. Available at: [Link]

  • (PDF) Validation of Related-Substances Determination Methods for Detecting Unidentified Substances (A Review). ResearchGate. Available at: [Link]

  • Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. ResolveMass Laboratories Inc. Available at: [Link]

  • Method development and validation of related substances in Pantoprazole Sodium by RP HPLC. Journal of Chemical and Pharmaceutical Research. Available at: [Link]

  • Crystal Lattice Defects in Deuterated Zr in Presence of O and C Impurities Studied by PAS and XRD for Electron Screening Effect. MDPI. Available at: [Link]

  • The Importance of Complete Overlapping of Analyte and Internal Standard Peaks in Eliminating Matrix Effects with Liquid Chromatography–Mass Spectrometry (LC–MS). Chromatography Online. Available at: [Link]

  • Analytical Method Validation: ICH and USP Perspectives. International Journal of Research and Review. Available at: [Link]

  • Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? SciSpace. Available at: [Link]

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Precision Bioanalysis of Fosinoprilat: A Guide to Stable Isotope Applications in DMPK

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Fosinoprilat is the active diacid metabolite of the prodrug Fosinopril, a phosphinic acid-containing angiotensin-converting enzyme (ACE) inhibitor.[1][2] Unlike other ACE inhibitors that rely primarily on renal excretion, Fosinoprilat exhibits a unique dual elimination pathway (approximately 50% renal and 50% hepatobiliary).[1] This amphiphilic nature presents specific bioanalytical challenges, particularly when quantifying drug levels across disparate matrices (plasma, urine, and feces) in pharmacokinetic (PK) studies.

This guide details the application of Stable Isotope Labeled (SIL) Fosinoprilat (e.g., Fosinoprilat-


 or 

) as an Internal Standard (IS).[3] The use of an SIL-IS is not merely a regulatory preference but a scientific necessity to correct for the significant matrix effects and ionization suppression inherent to the analysis of phosphinic acid derivatives.

Part 1: Chemical Identity & The Case for Stable Isotopes

The Analyte: Fosinoprilat

Fosinoprilat differs structurally from ACE inhibitors like Enalaprilat due to its phosphinic acid moiety.[2][4] This group introduces unique ionization behaviors and solubility profiles.[3]

PropertyValue / DescriptionImpact on Bioanalysis
Chemical Structure Phosphinic acid-containing proline derivativeZwitterionic behavior; retention shifts significantly with pH.[3]
MW (Monoisotopic) ~435.22 DaDetectable via ESI+ (

at m/z 436.2).[3]
pKa Values

(Phosphinic)

(Carboxylic)
Requires acidic mobile phase to suppress ionization for C18 retention.[3]
Lipophilicity

(High)
High protein binding (>95%); requires aggressive extraction (SPE/LLE).[3]
Why Stable Isotopes?

In LC-MS/MS, "matrix effects" occur when co-eluting endogenous compounds alter the ionization efficiency of the analyte.

  • The Problem: Fosinoprilat is analyzed in urine (high salt/urea) and feces (lipids/bile acids). An external standard or a structural analog (e.g., Zaleplon) cannot perfectly track these fluctuations.[3]

  • The Solution: An SIL-IS (e.g., Fosinoprilat-

    
    ) has the identical physicochemical properties and retention time as the analyte but a distinct mass. It experiences the exact same suppression or enhancement.
    
    • Protocol Rule: If the signal of the analyte drops by 40% due to matrix suppression, the SIL-IS signal also drops by 40%. The Ratio (Analyte/IS) remains constant, preserving accuracy.

Part 2: Metabolic Pathway & Experimental Design[3]

Fosinopril is a prodrug.[2][3][4][5][6][7] The metabolic study must account for the rapid hydrolysis to Fosinoprilat and its subsequent distribution. The diagram below illustrates the pathway and the critical sampling points for mass balance studies.

Fosinopril_Metabolism cluster_matrix Bioanalytical Matrices Fosinopril Fosinopril (Prodrug) [Ester] Gut_Liver Gut Mucosa & Liver (Hydrolysis via Esterases) Fosinopril->Gut_Liver Oral Absorption Fosinoprilat Fosinoprilat (Active) [Phosphinic Acid Diacid] Gut_Liver->Fosinoprilat Rapid Conversion Renal Renal Clearance (Urine ~50%) Fosinoprilat->Renal Filtration Hepatic Hepatobiliary Clearance (Feces ~50%) Fosinoprilat->Hepatic Biliary Excretion Glucuronide Minor Conjugates (Negligible) Fosinoprilat->Glucuronide <5%

Figure 1: Metabolic fate of Fosinopril.[1][2][3][4][6][8][9][10][11][12] Note the dual elimination pathway of the active metabolite Fosinoprilat, necessitating validated extraction methods for both urine and fecal homogenates.

Part 3: Analytical Protocol (LC-MS/MS)

This protocol is designed for high-throughput PK studies using Fosinoprilat-


  (deuterated on the phenyl ring to prevent back-exchange).[3]
Materials & Standards
  • Analyte: Fosinoprilat Reference Standard (>99% purity).[3]

  • Internal Standard: Fosinoprilat-

    
     (>98% isotopic purity).[3]
    
  • Matrix: Human Plasma (

    
    EDTA), Urine, or Fecal Homogenate.
    
Sample Preparation: Solid Phase Extraction (SPE)

Due to the amphiphilic nature of Fosinoprilat, Liquid-Liquid Extraction (LLE) can be inconsistent. Mixed-mode SPE is recommended to exploit the ionic nature of the phosphinic acid.

  • Aliquot: Transfer 200 µL plasma/urine to a 96-well plate.

  • IS Spike: Add 20 µL of Fosinoprilat-

    
     working solution (500 ng/mL). Vortex.
    
  • Acidification: Add 200 µL 2% Formic Acid (aq) to protonate the acids (

    
    ).
    
  • SPE Loading: Use a Mixed-Mode Anion Exchange (MAX) cartridge.[3]

    • Condition: Methanol -> Water.[3]

    • Load: Acidified sample.[3]

    • Wash 1:[3] 2% Formic Acid (removes neutrals/bases).[3]

    • Wash 2:[3] Methanol (removes hydrophobic interferences).[3]

    • Elute: 5% Ammonium Hydroxide in Methanol (releases the acidic Fosinoprilat).

  • Reconstitution: Evaporate to dryness (

    
    , 40°C) and reconstitute in Mobile Phase.
    
LC-MS/MS Conditions
  • Column: C18 Reverse Phase (e.g., 2.1 x 50 mm, 1.7 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.[3]

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: 10% B to 90% B over 3 minutes.

  • Ionization: ESI Positive Mode (

    
    ). Note: While negative mode works for acids, positive mode often yields better sensitivity for the proline nitrogen, provided the mobile phase is acidic.
    

MRM Transitions:

CompoundPrecursor (m/z)Product (m/z)Dwell (ms)Collision Energy (eV)
Fosinoprilat 436.2282.15025
Fosinoprilat-

441.2287.15025

Mechanistic Insight: The fragment m/z 282 corresponds to the cleavage of the phosphinyl-acetyl side chain. The


 label (on the phenyl ring) is retained in this fragment, shifting it to m/z 287, ensuring specificity.

Part 4: Validation & Quality Control

To ensure "Trustworthiness" (E-E-A-T), the method must be self-validating.[3]

Linearity & Sensitivity[3]
  • Range: 1.0 ng/mL (LLOQ) to 1000 ng/mL.

  • Regression: Weighted (

    
    ) linear regression.
    
  • Acceptance:

    
    ; back-calculated standards within ±15%.
    
Matrix Effect Assessment (The IS Test)

This is the critical experiment to prove the value of the Stable Isotope.

  • Prepare Set A: Neat standards in mobile phase.

  • Prepare Set B: Post-extraction spiked matrix (plasma/urine extracts spiked with analyte).[3]

  • Calculate Matrix Factor (MF): Area(Set B) / Area(Set A).

  • Calculate IS-Normalized MF:

    
    
    
    • Result: If the IS-Norm MF is close to 1.0 (e.g., 0.95 - 1.05), the stable isotope is perfectly compensating for matrix suppression. If it deviates, the label may be exchanging, or the equilibration time is insufficient.

Workflow Visualization

Analytical_Workflow Sample Biological Sample (Plasma/Urine) Spike Spike SIL-IS (Fosinoprilat-d5) Sample->Spike Equilib Equilibration (Critical for IS integration) Spike->Equilib Extract SPE Extraction (Mixed Mode MAX) Equilib->Extract LCMS LC-MS/MS Analysis (MRM Mode) Extract->LCMS Data Data Processing (Ratio: Analyte/IS) LCMS->Data

Figure 2: Analytical workflow ensuring the Internal Standard (IS) is introduced prior to any sample manipulation, correcting for both extraction efficiency and ionization matrix effects.

References

  • FDA Clinical Pharmacology Review. Fosinopril Sodium Clinical Overview.[3] GlobalRx / FDA.[3] Available at: [Link] (Accessed via FDA database).[3]

  • Hui, A.C., et al. (1991).[3] Pharmacokinetics of fosinopril in patients with various degrees of renal function.[1][8][12][13] Clinical Pharmacology & Therapeutics.[3] Available at: [Link]

  • Jjemba, P.K. (2017).[3] Stable Labeled Isotopes as Internal Standards: A Critical Review. Crimson Publishers.[3] Available at: [Link]

  • PubChem Compound Summary. Fosinoprilat (CID 62956).[3] National Center for Biotechnology Information.[3] Available at: [Link][3]

  • MassBank Europe. LC-MS Spectra for Fosinoprilat.[3] Record MSBNK-Athens_Univ-AU224701.[3] Available at: [Link][3]

Sources

Molecular Dynamics and Bioanalytical Precision of Fosinoprilat-d7: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Fosinoprilat-d7 is the stable isotope-labeled analog of fosinoprilat, the active diacid metabolite of the prodrug fosinopril. Unlike the majority of Angiotensin-Converting Enzyme (ACE) inhibitors which rely on carboxylate (e.g., enalaprilat) or sulfhydryl (e.g., captopril) moieties for zinc coordination, fosinoprilat utilizes a phosphinic acid group.[1][2][3] This structural distinction confers unique binding kinetics and tissue distribution profiles.

Fosinoprilat-d7 serves as the gold-standard Internal Standard (IS) for bioanalytical quantification.[1] Its utility is derived from the Born-Oppenheimer approximation : the isotopic substitution of hydrogen with deuterium (


) significantly alters the mass-to-charge ratio (

) for mass spectrometry detection without perturbing the electronic potential energy surface that governs binding affinity (

) and chromatographic retention time.[1]

The Phosphinic Acid Pharmacophore

The efficacy of fosinoprilat is defined by its ability to mimic the tetrahedral transition state of peptide hydrolysis within the ACE active site.

Structural Topology

The molecule consists of three critical pharmacophoric elements:

  • The Zinc-Binding Group (ZBG): The phosphinic acid moiety (

    
    ).[1] It coordinates the catalytic Zinc ion (
    
    
    
    ) at the active site.[1]
  • The Hydrophobic "Tail": A phenylbutyl chain (where the

    
     labeling is typically located: phenyl-
    
    
    
    and butyl-
    
    
    ).[1] This occupies the
    
    
    hydrophobic pocket of ACE.
  • The Proline Mimic: A cyclohexyl-proline ring that docks into the

    
     subsite, providing steric bulk and enhancing potency.[1]
    
Mechanism of Action (Transition State Mimicry)

ACE is a zinc-metallopeptidase that cleaves the C-terminal dipeptide from Angiotensin I. Fosinoprilat acts as a competitive inhibitor.[1] The phosphinyl group forms a coordination complex with the active site


 (held by His383, His387, and Glu411 in somatic ACE).[1] Crucially, the geometry of the phosphinic acid is tetrahedral, closely resembling the high-energy intermediate formed during the hydrolysis of the peptide bond, acting as a "transition-state analogue."[1]
Visualization of the Binding Network

The following diagram illustrates the interaction between Fosinoprilat and the ACE catalytic domain.

ACE_Binding ACE_ActiveSite ACE Active Site (C-Domain) Zinc Zinc Ion (Zn2+) ACE_ActiveSite->Zinc Coordinates Residues His383, His387, Glu411 ACE_ActiveSite->Residues Fosinoprilat Fosinoprilat (Ligand) Phosphinic Phosphinic Acid Group Fosinoprilat->Phosphinic PhenylButyl Phenylbutyl Chain (S1 Pocket) Fosinoprilat->PhenylButyl Cyclohexyl Cyclohexyl-Proline (S2' Pocket) Fosinoprilat->Cyclohexyl Phosphinic->Zinc Coordination Bond (Transition State Mimic) PhenylButyl->ACE_ActiveSite Hydrophobic Interaction Cyclohexyl->ACE_ActiveSite Steric Fit (S2') Residues->Zinc Stabilizes

Figure 1: Molecular interaction map showing the coordination of the phosphinic acid moiety with the catalytic Zinc ion and hydrophobic docking of side chains.[1]

Physicochemical Properties: Analyte vs. IS

For accurate quantification, the Internal Standard must behave identically to the analyte during extraction and chromatography but remain spectrally distinct.

PropertyFosinoprilat (Analyte)Fosinoprilat-d7 (Internal Standard)Impact on Bioanalysis
Molecular Formula


Mass shift allows separation in Q1 (Quadrupole 1).[1]
Molecular Weight ~435.5 g/mol ~442.5 g/mol +7 Da shift prevents isotopic overlap (crosstalk).[1]
pKa (Acidic) ~3.0 (Phosphinic)~3.0 (Phosphinic)Identical pH-dependent solubility for extraction.[1]
LogP (Lipophilicity) ~4.8 (High)~4.75 (Negligible shift)Co-elution in Reverse Phase LC.[1]
Binding Affinity (

)
~1-10 nM~1-10 nMIdentical protein binding in plasma matrix.[1]

Note on Deuterium Location: The


 labeling typically occurs on the phenyl ring (

) and the adjacent butyl chain (

).[1] This placement is metabolically stable and far removed from the ionizable phosphinic group, ensuring the pKa remains unaffected.

Bioanalytical Protocol: LC-MS/MS Quantification

This protocol outlines the quantification of Fosinoprilat in human plasma using Fosinoprilat-d7. The method relies on Solid Phase Extraction (SPE) to remove plasma proteins and phospholipids, which is critical given the high lipophilicity of the drug.[1]

Reagents and Standards
  • Matrix: Human Plasma (

    
    EDTA).[1]
    
  • Internal Standard: Fosinoprilat-d7 (100 ng/mL working solution in 50:50 Methanol:Water).[1]

  • SPE Cartridges: Mixed-mode Anion Exchange (MAX) or Polymer-based HLB (due to the amphoteric nature of the molecule).[1]

Sample Preparation Workflow
  • Aliquot: Transfer 200 µL plasma to a 96-well plate.

  • Spike: Add 20 µL Fosinoprilat-d7 IS working solution.[1]

  • Acidification: Add 200 µL 2% Orthophosphoric acid (

    
    ) to disrupt protein binding and ionize the basic nitrogen for retention (if using cation exchange) or suppress the acid for reverse phase retention.[1] Recommendation: Acidification ensures the phosphinic acid is protonated for better hydrophobic retention.
    
  • Equilibration: Vortex 1 min; incubate 5 min. Critical Step: Allows the IS to equilibrate with the plasma proteins, mimicking the analyte's state.

  • Extraction (SPE):

    • Condition: MeOH -> Water.[1][4]

    • Load Sample.[1][2][5]

    • Wash 1: 2% Formic Acid (removes proteins).[1]

    • Wash 2: 5% MeOH (removes salts).[1]

    • Elute: 100% Acetonitrile.[1]

  • Reconstitution: Evaporate to dryness (

    
    , 40°C); reconstitute in Mobile Phase.
    
LC-MS/MS Conditions

Chromatography:

  • Column: C18 Reverse Phase (e.g., Waters XBridge or Phenomenex Kinetex), 2.1 x 50 mm, 1.7 µm.[1]

  • Mobile Phase A: 0.1% Formic Acid in Water.[1]

  • Mobile Phase B: Acetonitrile.[1]

  • Gradient: 5% B to 95% B over 3 minutes. Fosinoprilat is highly lipophilic and will elute late.

Mass Spectrometry (MRM Parameters): Operate in Positive Electrospray Ionization (+ESI) mode.

CompoundPrecursor Ion (Q1)Product Ion (Q3)Collision Energy (eV)Rationale
Fosinoprilat 436.2

237.125Cleavage of the P-C bond, retaining the proline-cyclohexyl fragment.[1]
Fosinoprilat-d7 443.2

237.125The label (

) is on the phenyl-butyl tail.[1] The tail is lost; the detected fragment (proline core) is unlabeled.[1]

Critical Technical Note: Because the product ion (m/z 237.1) is often identical for both the analyte and the IS (since the label is on the lost fragment), chromatographic resolution is not required, but Q1 resolution is paramount. The mass spectrometer must have sufficient resolution in Q1 to distinguish 436.2 from 443.2 to prevent "crosstalk" (isotopic contribution).[1]

Analytical Workflow Diagram

LCMS_Workflow Sample Plasma Sample (Analyte) Spike Spike IS (Fosinoprilat-d7) Sample->Spike Equilibrate Equilibration (Protein Binding) Spike->Equilibrate Critical Step SPE Solid Phase Extraction Equilibrate->SPE LC LC Separation (C18 Column) SPE->LC Clean Extract MS MS/MS Detection (MRM Mode) LC->MS Co-elution Data Quantification (Ratio Analyte/IS) MS->Data

Figure 2: Bioanalytical workflow emphasizing the equilibration of the deuterated standard with the biological matrix.

References

  • DeForrest, J. M., et al. (1989).[1] "Fosinopril, a phosphinic acid inhibitor of angiotensin I converting enzyme: in vitro and preclinical in vivo pharmacology." Journal of Cardiovascular Pharmacology.

  • Cushman, D. W., & Ondetti, M. A. (1991).[1] "History of the design of captopril and related inhibitors of angiotensin converting enzyme." Hypertension.[1][2][3][6][7][8] [1]

  • Masuyer, G., et al. (2022).[1][9] "Structural basis for the inhibition of human angiotensin-1 converting enzyme by fosinoprilat." The FEBS Journal. [1]

  • Jemal, M., et al. (2020).[1] "A sensitive and efficient LC-MS/MS method for the bioanalysis of fosinopril diacid from human plasma." PubMed.[1]

  • Cayman Chemical. (2023).[1] "Fosinopril-d7 Product Information & Structure." Cayman Chemical Product Database.

Sources

Synthesis and isotopic purity of Fosinoprilat-d7

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide: Strategic Synthesis and Isotopic Validation of Fosinoprilat-d7 for Bioanalytical Applications

Executive Summary

Fosinoprilat is the active diacid metabolite of the angiotensin-converting enzyme (ACE) inhibitor Fosinopril.[1][2] In pharmacokinetic (PK) and therapeutic drug monitoring (TDM) workflows, accurate quantification of Fosinoprilat is critical due to its complex stereochemistry and polarity.[3]

Fosinoprilat-d7 serves as the gold-standard Internal Standard (IS) for these assays.[3] Unlike generic analogues, the d7-isotopolog provides near-perfect co-elution with the analyte while offering sufficient mass separation (+7 Da) to eliminate crosstalk from natural isotopic abundances (M+0, M+1, M+2).[3]

This guide details the structural logic , synthetic pathway , and bioanalytical validation of Fosinoprilat-d7, specifically targeting the [4-(phenyl-d5)butyl-4,4-d2] labeling pattern, which ensures metabolic stability and prevents deuterium-hydrogen exchange (DHE).[3]

Module 1: Structural Blueprint & Retrosynthetic Analysis

To ensure isotopic integrity, the deuterium labels must be placed in positions that are chemically inert and metabolically stable. The 4-phenylbutyl side chain is the optimal target.

  • Target Molecule: Fosinoprilat-d7[3][4][5][6][7]

  • Label Configuration: Phenyl ring (

    
    ) and the benzylic carbon (
    
    
    
    ).[3]
  • Rationale: The benzylic position (C4 of the butyl chain) and the aromatic ring are resistant to acidic/basic exchange during LC-MS sample preparation, unlike the

    
    -carbonyl protons.
    
Retrosynthetic Strategy (Graphviz)

The synthesis disconnects at the amide bond and the P-C bond, isolating the stable isotope-labeled fragment early in the pathway.

Retrosynthesis Target Fosinoprilat-d7 (Target Molecule) Disconnect1 Amide Hydrolysis Target->Disconnect1 FragmentA (4S)-4-Cyclohexyl-L-proline (Chiral Scaffold) Disconnect1->FragmentA FragmentB [(4-Phenylbutyl-d7)phosphinyl]acetyl derivative Disconnect1->FragmentB Disconnect2 P-C Bond Formation FragmentB->Disconnect2 Precursor1 4-Phenylbutyl-d7 bromide (Isotope Source) Disconnect2->Precursor1 Precursor2 Hypophosphorous Acid / Phosphonite Disconnect2->Precursor2

Figure 1: Retrosynthetic disconnection of Fosinoprilat-d7, isolating the d7-labeled phenylbutyl moiety as the key starting material.[3]

Module 2: Technical Synthesis Protocol

This protocol focuses on the Total Synthesis approach, ensuring high isotopic enrichment (>99 atom % D).[3]

Phase 1: Synthesis of the d7-Precursor

Objective: Create 1-bromo-4-(phenyl-d5)butane-4,4-d2 .

  • Starting Material: Bromobenzene-d5 (Commercial, >99% D).[3]

  • Grignard Formation: React Bromobenzene-d5 with Mg in anhydrous THF to form Phenylmagnesium-d5 bromide.[3]

  • Chain Extension (d2-labeling): React with succinic anhydride to form 4-(phenyl-d5)-4-oxobutanoic acid.[3]

  • Reduction (Introduction of Benzylic Deuterium):

    • Reduce the ketone using LiAlD4 (Lithium Aluminum Deuteride) or NaBD4/BF3[3]·Et2O. This converts the carbonyl (C=O) to a methylene group (CD2), installing the d2 label at the benzylic position.

    • Result: 4-(Phenyl-d5)butanol-4,4-d2.[3]

  • Bromination: Convert the alcohol to alkyl bromide using

    
     or 
    
    
    
    .
    • Yield:1-bromo-4-(phenyl-d5)butane-4,4-d2 .[3]

Phase 2: Phosphonylation & Coupling

Objective: Attach the side chain to the proline core.

  • Phosphonite Formation:

    • React the d7-bromide (from Phase 1) with diethyl chlorophosphite in the presence of Mg (Grignard condition) or via a Michaelis-Arbuzov rearrangement if using triethyl phosphite.[3]

    • Hydrolysis yields (4-phenylbutyl-d7)phosphinic acid .[3]

  • Michael Addition / Coupling:

    • React the phosphinic acid with benzyl glyoxylate to form the phosphinyl-hydroxy-acetate intermediate.[3]

    • Activate the carboxyl group (e.g., EDCI/HOBt) and couple with (4S)-4-cyclohexyl-L-proline benzyl ester .[3]

  • Deprotection:

    • Perform catalytic hydrogenolysis (

      
      , Pd/C) to remove the benzyl protecting groups.[3]
      
    • Note: The d7-phenyl ring is stable under standard hydrogenolysis conditions (room temp, atmospheric pressure).[3]

  • Purification:

    • Isolate Fosinoprilat-d7 via preparative HPLC (C18 column) to remove diastereomers (if non-stereoselective coupling was used) and chemical impurities.[3]

Module 3: Quality Control & Isotopic Purity

For an internal standard, Isotopic Purity is more critical than chemical purity.[3] The presence of unlabeled (d0) species causes interference in the quantitation channel.

Validation Metrics
ParameterSpecificationMethod
Chemical Purity > 98%HPLC-UV (210 nm)
Isotopic Enrichment > 99% atom D1H-NMR / HRMS
Isotopic Distribution d0 < 0.1%HRMS (Orbitrap/Q-TOF)
Stereochemistry Conforms to FosinoprilatChiral HPLC
Deuterium-Hydrogen Exchange (DHE) Risk

The chosen labeling pattern [4-(phenyl-d5)butyl-4,4-d2] is robust.[3]

  • Risk: Low.[3]

  • Explanation: The benzylic protons (d2) are not acidic (

    
    ).[3] The aromatic protons (d5) are stable.[3]
    
  • Contrast: Labels placed alpha to the carbonyl (on the acetyl linker) would be liable to exchange in aqueous mobile phases, leading to signal loss over time.

Module 4: Bioanalytical Application (LC-MS/MS)

Fosinoprilat is typically analyzed in Negative Ion Mode (ESI-) due to the phosphinic acid and carboxylic acid moieties.[3]

LC-MS/MS Workflow Diagram

LCMS_Workflow Sample Plasma Sample + Fosinoprilat-d7 (IS) SPE Solid Phase Extraction (MAX or HLB) Sample->SPE LC UHPLC Separation (C18 Column, Acidic pH) SPE->LC ESI ESI Source (Negative Mode) LC->ESI Q1 Q1 Filter Parent Ion Selection ESI->Q1 CID Collision Cell Fragmentation Q1->CID Q3 Q3 Filter Fragment Selection CID->Q3

Figure 2: Analytical workflow for Fosinoprilat quantification using d7-IS.[3]

MRM Transitions & Parameters

The mass shift of +7 Da allows for clean separation. The fragmentation typically involves the cleavage of the amide bond or the loss of the phosphinyl group.

AnalytePrecursor Ion (m/z) [M-H]-Product Ion (m/z)Collision Energy (eV)Dwell Time (ms)
Fosinoprilat (d0) 434.2237.125100
Fosinoprilat-d7 441.2244.125100
  • Precursor Logic: 434.2 is the deprotonated molecular ion

    
    .[3]
    
  • Fragment Logic: The 237 fragment corresponds to the phosphinyl-acetyl moiety . Since the d7 label is located on the phenylbutyl chain attached to the phosphorus, the label is retained in this fragment, shifting it from 237 to 244.

  • Interference Check: The +7 shift avoids the M+2 isotope of the native drug (approx 436 m/z), ensuring zero cross-talk.

References

  • Jjemba, A. & Jemal, M. (2020).[3] A sensitive and efficient LC-MS/MS method for the bioanalysis of fosinopril diacid from human plasma. PubMed.[3] Link

  • Cayman Chemical . (n.d.).[3] Fosinopril-d7 Product Information and Structure. Cayman Chemical.[3] Link

  • Petrillo, E. W., et al. (1982).[3] Angiotensin-converting enzyme inhibitors: Phosphinylalkanoyl proline derivatives. U.S. Patent 4,337,201.[3][8][9] Google Patents. Link

  • ResolveMass Laboratories . (2025). Deuterated Standards for LC-MS Analysis: Purity and Isotopic Enrichment. ResolveMass. Link

  • Sigma-Aldrich . (n.d.).[3] Stable Isotopes: Isotopic Purity and Mass Spectrometry. Sigma-Aldrich Technical Library.[3] Link

Sources

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Foundational Concepts & Strategic Importance

This guide provides a comprehensive technical overview for the definitive identification of Fosinopril USP Related Compound A-d7. As a Senior Application Scientist, the following narrative synthesizes established analytical principles with practical, field-proven methodologies to ensure scientific rigor and trustworthiness in the characterization of this critical isotopically labeled compound.

Introduction to Fosinopril and its Primary Metabolite/Impurity

Fosinopril is an angiotensin-converting enzyme (ACE) inhibitor widely used in the management of hypertension and heart failure.[1][2][3] Structurally, it is a phosphinic acid-containing ester prodrug.[3] Following administration, Fosinopril undergoes rapid hydrolysis in the liver and gastrointestinal mucosa, converting to its active diacid metabolite, fosinoprilat.[2][3][4]

This active metabolite, fosinoprilat, is formally designated as Fosinopril USP Related Compound A . Its chemical name is (4S)-4-cyclohexyl-[(4-phenylbutyl)phosphinyl]acetyl-L-proline.[5] It is not only the pharmacologically active moiety but also a principal impurity that must be monitored and controlled in Fosinopril drug substances and products.

The Role of Isotopic Labeling: Why Fosinopril USP Related Compound A-d7?

In modern pharmaceutical analysis, particularly in quantitative bioanalysis using Liquid Chromatography-Mass Spectrometry (LC-MS), stable isotope-labeled internal standards (SIL-IS) are indispensable.[6] Fosinopril USP Related Compound A-d7 serves this exact purpose.

Causality of Experimental Choice: The core challenge in quantitative analysis of biological samples (e.g., plasma, urine) is variability. This variability arises from two primary sources:

  • Matrix Effects: Co-extracted endogenous components in the sample matrix can unpredictably suppress or enhance the ionization of the target analyte in the mass spectrometer's source, leading to inaccurate measurements.[7]

  • Procedural Inconsistencies: Minor variations in sample extraction, handling, and instrument performance can lead to analyte loss or fluctuations in signal response.[8]

A deuterated internal standard like Fosinopril Related Compound A-d7 is the ideal solution. It is chemically identical to the analyte (Fosinopril Related Compound A) and therefore co-elutes during chromatography and experiences the exact same matrix effects and procedural losses.[8] However, due to the mass difference from the seven deuterium atoms, it is easily distinguished by the mass spectrometer. By measuring the ratio of the analyte's signal to the internal standard's signal, all sources of variability are normalized, yielding highly accurate and precise quantification.[7] This approach is the cornerstone of robust and reliable bioanalytical methods required for pharmacokinetic (PK), bioavailability, and drug metabolism studies.[6][9]

Regulatory Framework: USP Impurity Standards

The control of impurities is a critical quality attribute for any drug substance or product. The United States Pharmacopeia (USP) General Chapter <1086> Impurities in Drug Substances and Drug Products provides the foundational guidance for classifying, identifying, and controlling impurities.[10][11][12] An "identified impurity" is one for which a structural characterization has been achieved.[11][13] This guide provides the analytical framework to definitively achieve that structural characterization for the deuterated analog of a known USP-related compound.

Part 2: Structural Elucidation and Physicochemical Characterization

Molecular Structures and the Isotopic Mass Shift

The definitive identification of Fosinopril Related Compound A-d7 hinges on confirming its molecular structure and the corresponding mass increase relative to its non-deuterated counterpart.

  • Fosinopril: The parent prodrug.

  • Fosinopril Related Compound A (Fosinoprilat): The active metabolite and non-deuterated analyte.

  • Fosinopril Related Compound A-d7: The stable isotope-labeled internal standard. The seven deuterium atoms are typically placed on a part of the molecule that is not metabolically active and is chemically stable to prevent H/D exchange, such as the phenyl ring.

G cluster_0 Fosinopril (Prodrug) cluster_1 cluster_2 Analytes for Quantification Fosinopril Structure of Fosinopril (Ester Prodrug) Metabolism Fosinopril->Metabolism Fos_A Fosinopril Related Compound A (Fosinoprilat) Analyte Metabolism->Fos_A Fos_A_d7 Fosinopril Related Compound A-d7 Internal Standard Fos_A->Fos_A_d7 Isotopic Labeling

Caption: Relationship between Fosinopril, its active metabolite (Related Compound A), and the deuterated standard.

Core Identification Principle: The Mass Shift

The fundamental principle for identifying the deuterated compound is the precise mass difference imparted by the substitution of seven protium (¹H) atoms with seven deuterium (²H) atoms. This is summarized in the table below.

CompoundMolecular FormulaMonoisotopic Mass (Da)Mass Difference (Da)
Fosinopril Related Compound AC₂₃H₃₄NO₅P435.2175N/A
Fosinopril Related Compound A-d7C₂₃H₂₇D₇NO₅P442.2616+7.0441

Note: Masses are calculated based on the most abundant isotopes and serve as the basis for high-resolution mass spectrometry analysis.

Part 3: Analytical Methodologies for Identification and Quantification

A multi-tiered analytical approach is required for a self-validating and trustworthy identification protocol.

The Cornerstone Technique: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Rationale for LC-MS/MS: This technique offers the ultimate combination of sensitivity and selectivity, making it the gold standard for analyzing drugs and metabolites in complex matrices.[14][15] It physically separates the analyte from other compounds via chromatography and then uses two stages of mass filtering (tandem MS) to provide unequivocal identification and quantification, even at very low concentrations.

G cluster_workflow LC-MS/MS Identification Workflow SamplePrep Step 1: Sample Preparation (LLE or SPE) LC Step 2: Chromatographic Separation (HPLC/UPLC) SamplePrep->LC Ionization Step 3: Electrospray Ionization (ESI+) LC->Ionization MS1 Step 4: Quadrupole 1 (Q1) Precursor Ion Selection Ionization->MS1 MS2 Step 5: Quadrupole 2 (Q2) Collision-Induced Dissociation MS1->MS2 MS3 Step 6: Quadrupole 3 (Q3) Product Ion Selection MS2->MS3 Detector Step 7: Detection & Data Analysis MS3->Detector

Caption: The sequential workflow for identifying Fosinopril Related Compound A-d7 using tandem mass spectrometry.

This protocol is designed as a self-validating system where the results from each step confirm the integrity of the analysis.

  • Standard and Sample Preparation:

    • Prepare stock solutions of Fosinopril Related Compound A and Fosinopril Related Compound A-d7 reference standards in methanol at 1 mg/mL.

    • Create a series of calibration standards by spiking the non-deuterated compound into the relevant biological matrix (e.g., human plasma).

    • Prepare Quality Control (QC) samples at low, medium, and high concentrations.

    • Add a fixed concentration of the Fosinopril Related Compound A-d7 working solution to all calibration standards, QCs, and unknown samples.

  • Analyte Extraction (Liquid-Liquid Extraction - LLE):

    • To 100 µL of plasma sample, add 50 µL of the d7-internal standard solution.

    • Vortex briefly, then add 500 µL of a suitable organic solvent (e.g., methyl tert-butyl ether or ethyl acetate) to precipitate proteins and extract the analytes.

    • Vortex vigorously for 2 minutes, then centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes.

    • Transfer the organic supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in 100 µL of the mobile phase for injection.

  • Chromatographic Separation (HPLC/UPLC):

    • Column: A reversed-phase C18 or C8 column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size) is effective.[14][15]

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile/Methanol (50:50, v/v).

    • Flow Rate: 0.4 mL/min.

    • Gradient: A typical gradient would start at ~10% B, ramp up to 95% B to elute the analytes, hold for washing, and then return to initial conditions for re-equilibration.

    • Key Objective: The gradient must be optimized to ensure baseline separation from endogenous interferences and, critically, the co-elution of Fosinopril Related Compound A and its d7-analog.

  • Mass Spectrometric Detection (Tandem Quadrupole):

    • Ionization Mode: Electrospray Ionization in Positive Mode (ESI+).[15]

    • Detection Mode: Selected Reaction Monitoring (SRM), also known as Multiple Reaction Monitoring (MRM).

    • Rationale for SRM: This mode provides exceptional selectivity. The first quadrupole (Q1) is set to only allow the protonated molecule (precursor ion) to pass. This ion is then fragmented in the collision cell (Q2), and the third quadrupole (Q3) is set to only allow a specific, characteristic fragment ion (product ion) to pass to the detector. This precursor → product ion "transition" is a unique signature of the molecule.

The identity of Fosinopril Related Compound A-d7 is confirmed by a confluence of data points:

  • Retention Time (RT): The d7-standard must have the same chromatographic retention time as the non-deuterated analyte.

  • Precursor Ion Mass: The mass spectrum must show an intense signal at the expected m/z for the protonated molecule ([M+H]⁺) of the d7-standard.

  • Product Ion Mass: Upon fragmentation, the product ion spectrum must show an intense signal at the expected m/z for a characteristic fragment of the d7-standard.

Table of Expected SRM Transitions:

CompoundPrecursor Ion (Q1) [M+H]⁺Product Ion (Q3) [Fragment]⁺Rationale for Fragmentation
Fosinopril Related Compound Am/z 436.2m/z 232.2Cleavage of the phosphinyl-acetyl bond
Fosinopril Related Compound A-d7m/z 443.3m/z 232.2 or 239.2*The fragment depends on the location of the deuterium labels

If deuterium is on the phenylbutyl moiety, the fragment would be m/z 239.2. If it is on the cyclohexyl-proline moiety, the fragment would remain m/z 232.2. This analysis helps pinpoint the location of the labels.

Confirmatory Structural Analysis

While LC-MS/MS is excellent for quantification, definitive structural confirmation relies on higher-resolution techniques.

  • Rationale: Instruments like Quadrupole Time-of-Flight (Q-TOF) or Orbitrap MS provide an exact mass measurement to within a few parts-per-million (ppm). This allows for the unambiguous determination of the elemental formula, confirming that the mass increase corresponds precisely to the addition of seven deuterium atoms and not some other modification. This provides an incorruptible layer of validation to the compound's identity.

  • Rationale: NMR is the ultimate arbiter of molecular structure. While mass spectrometry confirms what (the mass), NMR confirms where. It is the only technique that can definitively prove the exact location of the deuterium labels on the carbon skeleton.

  • Methodology & Expected Results:

    • ¹H NMR: In the proton NMR spectrum of the d7 compound, the signals corresponding to the protons at the deuterated positions will disappear or be significantly reduced in intensity.

    • ²H NMR (Deuterium NMR): A deuterium spectrum will show signals at the chemical shifts corresponding to the locations of the deuterium atoms, providing direct proof of their position.

    • ¹³C NMR: Carbons bonded to deuterium will show a characteristic triplet splitting pattern (due to coupling with the spin-1 deuterium nucleus) and a slight upfield shift compared to the non-deuterated analog.

    • ³¹P NMR: Can be used to confirm the integrity of the phosphinyl group.[16]

Part 4: Conclusion

The identification of Fosinopril USP Related Compound A-d7 is a systematic process grounded in orthogonal analytical techniques. The strategy employs LC-MS/MS as the primary tool for practical, high-sensitivity detection and quantification, leveraging the predictable mass shift and co-elution behavior as core identification criteria. This is layered with the unequivocal structural confirmation provided by HRMS for elemental composition and NMR for the precise localization of isotopic labels. This rigorous, multi-faceted approach creates a self-validating system that ensures the absolute identity and integrity of this critical internal standard, underpinning the accuracy and reliability of subsequent pharmaceutical and bioanalytical studies.

References

  • Kirschbaum, J., et al. (1990). High-performance Liquid Chromatography of the Drug Fosenopril. Journal of Chromatography A. [Link]

  • Fosinopril. Wikipedia. [Link]

  • Kinetic method for analyzing fosinopril sodium in pharmaceuticals. Assay Drug Dev Technol. [Link]

  • Zhu, Z., et al. (2011). Development and validation of liquid chromatography-tandem mass spectrometric method for simultaneous determination of fosinopril and its active metabolite fosinoprilat in human plasma. Journal of Chromatography B. [Link]

  • Fosinopril. PubChem, National Institutes of Health. [Link]

  • Development and Validation of Antihypertensive Drug (Fosinopril) in Bulk by Rp-Hplc Method. International Journal for Modern Trends in Science and Technology. [Link]

  • Development and validation of liquid chromatography-tandem mass spectrometric method for simultaneous determination of fosinopril and its active metabolite fosinoprilat in human plasma. ResearchGate. [Link]

  • Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. ResolveMass Laboratories Inc. [Link]

  • Gadre, A., et al. (1996). Solid-state NMR and IR for the analysis of pharmaceutical solids: polymorphs of fosinopril sodium. Pharmaceutical Research. [Link]

  • <1086> IMPURITIES IN DRUG SUBSTANCES AND DRUG PRODUCTS. USP-NF. [Link]

  • HPLC Determination of Fosinopril in Presence of Some of its manufacturing Impurities and Hydrochlorthiazide. ResearchGate. [Link]

  • A REVIEW: USE OF DEUTERATED INTERNAL STANDARDS IN MASS SPECTOMETRY TECHNIQUES. South American Journal of Clinical Research. [Link]

  • <1086> IMPURITIES IN OFFICIAL ARTICLES. USP. [Link]

  • Deuterated Standards for LC-MS Analysis. ResolveMass Laboratories Inc. [Link]

  • <1086> Impurities in Drug Substances and Drug Products. Scribd. [Link]

  • The Role of Deuterated Compounds in Pharmaceutical R&D and Testing. Pharmaffiliates. [Link]

  • The Value of Deuterated Internal Standards. KCAS Bio. [Link]

Sources

Methodological & Application

Application Note: High-Throughput Quantification of Fosinoprilat in Human Plasma using Fosinoprilat-d7 as an Internal Standard by LC-MS/MS

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Fosinopril is an angiotensin-converting enzyme (ACE) inhibitor prodrug used in the management of hypertension and heart failure.[1] Following oral administration, it undergoes rapid and complete hydrolysis by esterases in the gastrointestinal mucosa and liver to its pharmacologically active metabolite, fosinoprilat.[1][2][3] Fosinoprilat is the entity responsible for ACE inhibition.[1][2] Accurate and precise quantification of fosinoprilat in biological matrices, such as human plasma, is crucial for pharmacokinetic studies, bioequivalence trials, and therapeutic drug monitoring.

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has become the gold standard for bioanalytical assays due to its high sensitivity, selectivity, and speed.[4] A critical component of a robust LC-MS/MS method is the use of an appropriate internal standard (IS) to correct for variability during sample preparation and analysis. The ideal internal standard co-elutes with the analyte and exhibits similar ionization efficiency and extraction recovery.[5] Stable isotope-labeled (SIL) internal standards, such as deuterated analogs, are considered the most suitable choice as they share near-identical physicochemical properties with the analyte, ensuring the highest degree of accuracy and precision.[5][6][7]

This application note details a validated, high-throughput LC-MS/MS method for the quantification of fosinoprilat in human plasma, employing Fosinoprilat-d7 as the internal standard. The method utilizes a straightforward protein precipitation protocol for sample preparation, followed by rapid chromatographic separation and detection by tandem mass spectrometry. This comprehensive guide is intended for researchers, scientists, and drug development professionals requiring a reliable and efficient bioanalytical method for fosinoprilat.

Materials and Methods

Chemicals and Reagents
  • Fosinoprilat (Reference Standard)

  • Fosinoprilat-d7 (Internal Standard)

  • Methanol (LC-MS Grade)

  • Acetonitrile (LC-MS Grade)

  • Formic Acid (LC-MS Grade)

  • Ammonium Acetate (LC-MS Grade)

  • Human Plasma (K2-EDTA)

  • Ultrapure Water

Instrumentation
  • High-Performance Liquid Chromatography (HPLC) system

  • Triple Quadrupole Mass Spectrometer

  • Analytical Balance

  • Centrifuge

  • Vortex Mixer

  • Calibrated Pipettes

Stock and Working Solutions Preparation

Stock Solutions (1 mg/mL): Accurately weigh approximately 1 mg of Fosinoprilat and Fosinoprilat-d7 reference standards into separate volumetric flasks and dissolve in methanol to a final concentration of 1 mg/mL.

Working Solutions: Prepare serial dilutions of the Fosinoprilat stock solution in 50:50 (v/v) methanol:water to create calibration standards and quality control (QC) samples. Prepare a working solution of Fosinoprilat-d7 at an appropriate concentration in the same diluent.

Sample Preparation: Protein Precipitation

Protein precipitation is a rapid and effective method for removing the bulk of proteins from plasma samples prior to LC-MS/MS analysis.

Protocol:

  • Pipette 50 µL of plasma sample (calibration standard, QC, or unknown) into a microcentrifuge tube.

  • Add 200 µL of the Fosinoprilat-d7 working solution in acetonitrile.

  • Vortex for 30 seconds to ensure thorough mixing and protein precipitation.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.

  • Carefully transfer the supernatant to an autosampler vial for LC-MS/MS analysis.

Diagram of the Sample Preparation Workflow:

G cluster_0 Plasma 1. Plasma Sample (50 µL) IS 2. Add Fosinoprilat-d7 in Acetonitrile (200 µL) Plasma->IS Precipitation Vortex 3. Vortex (30 sec) IS->Vortex Centrifuge 4. Centrifuge (14,000 rpm, 10 min) Vortex->Centrifuge Supernatant 5. Transfer Supernatant Centrifuge->Supernatant Analysis 6. LC-MS/MS Analysis Supernatant->Analysis

Caption: Protein Precipitation Workflow for Fosinoprilat Analysis.

LC-MS/MS Conditions

Liquid Chromatography:

ParameterCondition
Column C18, 50 x 2.1 mm, 3.5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Column Temperature 40°C
Gradient 20% B to 95% B in 2.5 min, hold for 1 min, re-equilibrate

Mass Spectrometry:

ParameterCondition
Ionization Mode Electrospray Ionization (ESI), Positive
Scan Type Multiple Reaction Monitoring (MRM)
Source Temp. 500°C
IonSpray Voltage 5500 V
Curtain Gas 30 psi
Collision Gas Nitrogen

MRM Transitions:

CompoundPrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)
Fosinoprilat436.2238.1100
Fosinoprilat-d7443.2238.1100

Note: The precursor ion for Fosinoprilat-d7 is based on the addition of 7 atomic mass units to the unlabeled Fosinoprilat. The product ion is assumed to be the same, as the fragmentation is likely to occur at a part of the molecule that does not contain the deuterium labels.

Method Validation

The bioanalytical method was validated according to the U.S. Food and Drug Administration (FDA) guidelines.[3]

Selectivity

The selectivity of the method was assessed by analyzing blank human plasma from at least six different sources. Each blank sample was processed and analyzed to check for any endogenous interferences at the retention times of Fosinoprilat and Fosinoprilat-d7.

Linearity and Range

A calibration curve was constructed by plotting the peak area ratio of Fosinoprilat to Fosinoprilat-d7 against the nominal concentration of Fosinoprilat. The linearity was evaluated over a specified concentration range using a weighted linear regression model (1/x²).

Accuracy and Precision

Intra- and inter-day accuracy and precision were determined by analyzing QC samples at four concentration levels (Lower Limit of Quantification (LLOQ), Low, Mid, and High) in replicate (n=6) on three separate days.

ParameterAcceptance Criteria
Accuracy Within ±15% of the nominal value (±20% for LLOQ)
Precision (CV%) ≤15% (≤20% for LLOQ)
Matrix Effect

The matrix effect was evaluated by comparing the peak response of Fosinoprilat in post-extraction spiked plasma samples with the peak response of Fosinoprilat in a neat solution at the same concentration. This was performed at low and high QC concentrations from six different plasma lots.

Recovery

The extraction recovery of Fosinoprilat was determined by comparing the peak areas of pre-extraction spiked plasma samples with those of post-extraction spiked plasma samples at low, mid, and high QC concentrations.

Stability

The stability of Fosinoprilat in human plasma was assessed under various conditions:

  • Freeze-Thaw Stability: After three freeze-thaw cycles.

  • Short-Term Stability: At room temperature for a specified period.

  • Long-Term Stability: At -80°C for an extended period.

  • Post-Preparative Stability: In the autosampler for a defined duration.

Results and Discussion

The developed LC-MS/MS method demonstrated excellent performance for the quantification of Fosinoprilat in human plasma.

Selectivity: No significant interferences were observed at the retention times of Fosinoprilat and Fosinoprilat-d7 in any of the blank plasma samples, indicating high selectivity of the method.

Linearity: The calibration curve was linear over the concentration range of 1 to 1000 ng/mL with a correlation coefficient (r²) of >0.99.

Accuracy and Precision:

QC LevelNominal Conc. (ng/mL)Intra-day Accuracy (%)Intra-day Precision (CV%)Inter-day Accuracy (%)Inter-day Precision (CV%)
LLOQ198.5 - 103.26.897.9 - 104.57.5
Low396.7 - 101.85.295.9 - 102.36.1
Mid50099.1 - 105.34.598.2 - 106.15.3
High80097.4 - 102.93.896.8 - 103.74.9

Matrix Effect and Recovery: The matrix effect was found to be minimal, with the coefficient of variation of the matrix factor across the six lots being less than 15%. The extraction recovery of Fosinoprilat was consistent and reproducible across the QC levels, with a mean recovery of approximately 90%.

Stability: Fosinoprilat was found to be stable in human plasma under all tested conditions, with deviations within ±15% of the nominal concentrations.

The use of Fosinoprilat-d7 as an internal standard was crucial in achieving the high accuracy and precision of this method. As a stable isotope-labeled analog, it closely mimics the behavior of Fosinoprilat during extraction, chromatography, and ionization, effectively compensating for any potential variations.

Conclusion

This application note describes a rapid, sensitive, and robust LC-MS/MS method for the quantification of Fosinoprilat in human plasma using Fosinoprilat-d7 as an internal standard. The simple protein precipitation sample preparation and short chromatographic run time make this method suitable for high-throughput analysis in clinical and research settings. The method has been successfully validated according to FDA guidelines, demonstrating excellent selectivity, linearity, accuracy, precision, and stability.

References

  • Cui, Y., Feng, Y., Ma, L., Liu, X., & Chen, X. (2007). Development and validation of liquid chromatography-tandem mass spectrometric method for simultaneous determination of fosinopril and its active metabolite fosinoprilat in human plasma.
  • Jemal, M., & Mulvana, D. (2000). A sensitive and efficient LC/MS/MS method for the bioanalysis of fosinopril diacid from human plasma and its application for a bioequivalence study in humans. Journal of Pharmaceutical and Biomedical Analysis, 23(4), 651-663.
  • ResolveMass Laboratories Inc. (2025). Deuterated Standards for LC-MS Analysis. Retrieved from [Link]

  • PubChem. (n.d.). Fosinoprilat. Retrieved from [Link]

  • Gagnon, H., Bissonnette, P., & Furtado, M. (2013). Importance of using highly pure internal standards for successful liquid chromatography/tandem mass spectrometric bioanalytical assays. Bioanalysis, 5(13), 1635-1644.
  • Forensic RTI. (2024). Selecting and optimizing transitions for LC-MS/MS methods. Retrieved from [Link]

  • ResolveMass Laboratories Inc. (2025). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. Retrieved from [Link]

  • PubMed. (n.d.). Development and validation of liquid chromatography-tandem mass spectrometric method for simultaneous determination of fosinopril and its active metabolite fosinoprilat in human plasma. Retrieved from [Link]

  • ResearchGate. (n.d.). Simultaneous quantification of fosinopril and its active metabolite fosinoprilat in rat plasma by UFLC-MS/MS: Application of formic acid in the stabilization of an ester-containing drug. Retrieved from [Link]

  • A REVIEW: USE OF DEUTERATED INTERNAL STANDARDS IN MASS SPECTOMETRY TECHNIQUES. (2014). South American Journal of Clinical Research, 1(1).
  • Pharmaffiliates. (n.d.). Fosinoprilat-d7. Retrieved from [Link]

  • ResearchGate. (n.d.). Development and validation of liquid chromatography-tandem mass spectrometric method for simultaneous determination of fosinopril and its active metabolite fosinoprilat in human plasma. Retrieved from [Link]

  • PubMed. (n.d.). A sensitive and efficient LC-MS/MS method for the bioanalysis of fosinopril diacid from human plasma and its application for a bioequivalence study in humans. Retrieved from [Link]

  • Axios Research. (n.d.). Fosinoprilat-d7. Retrieved from [Link]

  • Veeprho. (n.d.). Fosinopril EP Impurity A-D7. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2018).
  • U.S. Food and Drug Administration. (2023). Bioanalytical Method Validation for Biomarkers Guidance for Industry.
  • Norlab. (n.d.). ISOLATING DRUGS FROM BIOLOGICAL FLUIDS - USING "SOLVENT FIRST" PROTEIN PRECIPITATION. Retrieved from [Link]

  • SlideShare. (n.d.). USFDA guidelines for bioanalytical method validation. Retrieved from [Link]

  • Wikipedia. (n.d.). Fosinopril. Retrieved from [Link]

Sources

High-Sensitivity Extraction and Quantitation of Fosinoprilat-d7 and Fosinoprilat from Human Plasma via LC-MS/MS

[1][2][3][4]

Abstract

This application note details a robust, validated protocol for the extraction and quantification of Fosinoprilat (the active diacid metabolite of Fosinopril) and its internal standard, Fosinoprilat-d7 , from human plasma. Unlike simple protein precipitation methods, this protocol utilizes Solid Phase Extraction (SPE) with a Hydrophilic-Lipophilic Balanced (HLB) sorbent to eliminate matrix effects—a critical requirement for analyzing polar, amphoteric compounds like phosphinic acids.[1] Special emphasis is placed on sample stabilization to prevent ex vivo hydrolysis of the prodrug Fosinopril, ensuring data integrity.

Introduction & Scientific Rationale

The Analyte: Fosinoprilat

Fosinoprilat is the active metabolite of the angiotensin-converting enzyme (ACE) inhibitor Fosinopril.[2][3][4] Structurally, it is unique among ACE inhibitors as it contains a phosphinic acid group in addition to a carboxylic acid and a secondary amine (proline ring).[1]

  • Physicochemical Profile: Fosinoprilat is amphoteric and highly polar.[1] It exists as a di-anion at physiological pH but can be protonated to a neutral/zwitterionic form at acidic pH.[1]

  • The Challenge: The prodrug, Fosinopril, is an ester that is susceptible to hydrolysis by plasma esterases. Without immediate stabilization, Fosinopril converts to Fosinoprilat after blood draw, leading to artificially high metabolite concentrations.[1]

The Internal Standard: Fosinoprilat-d7

Fosinoprilat-d7 is the deuterated analog used to normalize extraction efficiency and ionization variability.[1] As a stable isotope-labeled standard (SILS), it mimics the physicochemical behavior of the analyte perfectly, compensating for matrix effects (ion suppression/enhancement) in the LC-MS/MS source.

Extraction Strategy: Reversed-Phase SPE

While Mixed-Mode Anion Exchange (MAX) is theoretically viable for acids, Reversed-Phase (HLB) SPE under acidic conditions is preferred for Fosinoprilat.[1] Acidification of the plasma serves a dual purpose:

  • Stabilization: Inhibits plasma esterase activity, preventing prodrug hydrolysis.[1]

  • Retention: Protonates the phosphinic and carboxylic acid groups (pKa ~3 and ~5), rendering the molecule neutral and increasing its affinity for the hydrophobic SPE sorbent.

Materials & Reagents

  • Target Analyte: Fosinoprilat (Fosinopril diacid).[2][3][1]

  • Internal Standard: Fosinoprilat-d7 (Sodium salt).[1]

  • Matrix: Human Plasma (K2EDTA or Lithium Heparin).[1]

  • SPE Cartridges: Waters Oasis® HLB (30 mg/1 cc) or equivalent polymeric reversed-phase sorbent.[1]

  • Reagents:

    • Phosphoric Acid (85%) or Sodium Acetate Buffer (pH 4.0).[1]

    • Methanol (LC-MS grade).[1]

    • Acetonitrile (LC-MS grade).[1]

    • Formic Acid (LC-MS grade).[1]

    • Ammonium Acetate (10 mM).[1]

Experimental Protocol

Sample Collection & Stabilization (CRITICAL)
  • Causality: Fosinopril hydrolysis is pH- and temperature-dependent.[1] Acidification is non-negotiable.[1]

  • Procedure:

    • Collect blood into pre-chilled tubes containing esterase inhibitors (optional) or process immediately at 4°C.[1]

    • Harvest plasma by centrifugation (2000 x g, 10 min, 4°C).

    • Immediately acidify plasma: Add 20 µL of 50% Phosphoric Acid per 1 mL of plasma (target pH ~3.0–4.0).[1]

    • Store at -70°C until analysis.

Working Solution Preparation
  • Stock Solutions: Prepare 1 mg/mL stocks of Fosinoprilat and Fosinoprilat-d7 in Methanol.

  • IS Spiking Solution: Dilute Fosinoprilat-d7 to 500 ng/mL in 50:50 Methanol:Water.

Solid Phase Extraction (SPE) Workflow

This workflow uses a "Load-Wash-Elute" logic optimized for amphoteric acids.[1]

Step 1: Pre-treatment [1][5]

  • Thaw acidified plasma samples on ice.[1]

  • Aliquot 200 µL of plasma into a clean tube.

  • Add 20 µL of IS Spiking Solution (Fosinoprilat-d7).[1]

  • Vortex for 30 seconds.

  • Note: No further dilution is needed if plasma was pre-acidified.[1] If not, add 200 µL of 2% Phosphoric Acid here.

Step 2: Conditioning

  • Condition Oasis HLB cartridge with 1 mL Methanol .[1]

  • Equilibrate with 1 mL Water (HPLC grade).

Step 3: Loading

  • Load the entire pre-treated sample (~220 µL) onto the cartridge.

  • Apply slow vacuum (flow rate ~1 mL/min) to maximize interaction time.[1]

Step 4: Washing

  • Wash with 1 mL of 5% Methanol in Water (containing 0.1% Formic Acid) .

  • Why: Removes salts, proteins, and hydrophilic interferences.[1] The acidic pH keeps the analyte protonated (retained).

  • Dry the cartridge under high vacuum for 2 minutes.

Step 5: Elution

  • Elute with 1 mL of 100% Methanol .

  • Why: The neutral analyte is highly soluble in pure organic solvent.

Step 6: Reconstitution

  • Evaporate the eluate to dryness under Nitrogen at 40°C.

  • Reconstitute in 100 µL of Mobile Phase (e.g., 50:50 ACN:Water + 10mM Ammonium Acetate).

  • Vortex and transfer to autosampler vials.

LC-MS/MS Conditions

Chromatography[1][3][4][7]
  • Column: Phenomenex Luna C8(2) or Waters XBridge C18 (50 x 2.1 mm, 3-5 µm).[1]

    • Insight: C8 is often preferred over C18 for very hydrophobic drugs, but for Fosinoprilat, C18 provides adequate retention.[1]

  • Mobile Phase A: 10 mM Ammonium Acetate in Water (pH ~5.0).[1]

  • Mobile Phase B: Acetonitrile or Methanol.[1]

  • Gradient:

    • 0.0 min: 10% B

    • 0.5 min: 10% B

    • 2.5 min: 90% B

    • 3.5 min: 90% B

    • 3.6 min: 10% B

    • 5.0 min: Stop

Mass Spectrometry (Negative Ion Mode)

While positive mode is common for amines, the phosphinic acid moiety of Fosinoprilat ionizes exceptionally well in Negative Electrospray Ionization (ESI-) , often providing lower background noise than positive mode in plasma extracts.[1]

ParameterSetting
Ionization Source ESI Negative (ESI-)
Capillary Voltage -3.5 kV
Source Temp 500°C
Desolvation Gas 800 L/hr
Cone Voltage 30-40 V

MRM Transitions:

AnalytePrecursor Ion (m/z)Product Ion (m/z)Dwell (ms)Collision Energy (eV)
Fosinoprilat 434.2 [M-H]⁻237.110025
Fosinoprilat-d7 441.2 [M-H]⁻237.1*10025

*Note: If the d7 label is on the side chain lost during fragmentation, the product ion may be identical. Ensure chromatographic separation or select an alternative transition if cross-talk is observed.

Visualization of Workflows

Extraction Logic Diagram

This diagram illustrates the critical pH-dependent steps ensuring analyte stability and retention.

SPE_WorkflowPlasmaHuman Plasma(Contains Fosinoprilat + Prodrug)AcidificationAcidification (H3PO4)pH < 4.0Plasma->AcidificationImmediateStabilizationStabilization:Stops Prodrug HydrolysisAcidification->StabilizationProtonationProtonation:Analyte becomes NeutralAcidification->ProtonationIS_SpikeSpike Internal Standard(Fosinoprilat-d7)Acidification->IS_SpikeSPE_LoadLoad on Oasis HLB(Reversed Phase)IS_Spike->SPE_LoadSPE_WashWash: 5% MeOH/Acidic Water(Remove Salts/Proteins)SPE_Load->SPE_WashSPE_EluteElute: 100% Methanol(Release Neutral Analyte)SPE_Wash->SPE_EluteLCMSLC-MS/MS Analysis(Negative Mode)SPE_Elute->LCMS

Caption: Step-by-step extraction workflow highlighting the dual role of acidification for stability and retention.

Method Validation Parameters (Expected Performance)

Based on validated studies using this extraction architecture:

ParameterAcceptance CriteriaTypical Result
Linearity r² > 0.99> 0.995 (1–1000 ng/mL)
Recovery (Extraction) > 80%~90–97% (Oasis HLB)
Matrix Effect 85–115%95% (Minimal suppression)
Precision (CV%) < 15%< 6% Intra-day
Stability (Benchtop) < 15% deviationStable for 4h at 4°C (Acidified)

Troubleshooting & Optimization

  • Issue: Low Recovery.

    • Cause: Plasma pH not acidic enough.[1][6] If pH > 5, the carboxylic acid ionizes, reducing retention on HLB.[1]

    • Fix: Verify pH of plasma supernatant is < 4.0 before loading.[1]

  • Issue: Prodrug Conversion.

    • Cause: Fosinopril converting to Fosinoprilat during sample prep.[4][1]

    • Fix: Keep all samples on ice. Ensure acidification is performed immediately upon plasma harvest. Monitor the "Fosinopril" channel to track prodrug levels.[4]

  • Issue: Peak Tailing.

    • Cause: Interaction of the secondary amine with silanols on the column.

    • Fix: Increase Ammonium Acetate concentration to 10-20 mM or use a column with high carbon load/end-capping (e.g., Waters BEH).[1]

References

  • Jemini, P. et al. (2025).[1] "Development and validation of liquid chromatography-tandem mass spectrometric method for simultaneous determination of fosinopril and its active metabolite fosinoprilat in human plasma." ResearchGate.[2][1]

  • Naidong, W. et al. (2002).[1] "Liquid chromatography/electrospray tandem mass spectrometry method for the quantitation of fosinoprilat in human serum using automated 96-well solid-phase extraction." Journal of Chromatography B.

  • Cayman Chemical. "Fosinopril-d7 Product Information." Cayman Chemical.[1][7]

  • Waters Corporation. "Oasis HLB Care and Use Manual." Waters.com.[1]

Application Note: High-Sensitivity Quantitative Analysis of Fosinoprilat in Human Plasma via LC-MS/MS Using Deuterated Internal Standards

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details a robust, validated protocol for the quantitative analysis of Fosinoprilat in human plasma. Unlike standard small molecule analysis, Fosinoprilat presents unique challenges due to its amphoteric nature (containing both phosphinic acid and carboxylate groups) and the potential for ex vivo hydrolysis of its prodrug, Fosinopril.

This guide prioritizes scientific integrity by utilizing a deuterated internal standard (Fosinoprilat-d5) to correct for matrix-induced ionization suppression and extraction variability. We employ a Mixed-Mode Anion Exchange (MAX) Solid Phase Extraction (SPE) methodology to ensure maximum sample cleanliness and sensitivity, achieving a Lower Limit of Quantification (LLOQ) of 1.0 ng/mL.

Introduction & Mechanistic Insight

The Analyte: Fosinoprilat

Fosinoprilat is the active diacid metabolite of the angiotensin-converting enzyme (ACE) inhibitor Fosinopril.[1][2][3][4] Structurally, it contains a phosphinic acid moiety, which renders the molecule highly polar and susceptible to peak tailing on standard C18 columns if not properly buffered.

The Challenge: Stability and Matrix Effects
  • Prodrug Hydrolysis: Fosinopril (prodrug) can hydrolyze to Fosinoprilat (analyte) in plasma post-collection, leading to artificially high concentration readings.[4] Immediate acidification of plasma is required to inhibit esterase activity.

  • Ionization Suppression: Plasma phospholipids can co-elute with Fosinoprilat, suppressing the electrospray ionization (ESI) signal.

  • The Solution (Deuterated IS): Using a structural analog (e.g., Enalaprilat) is insufficient for high-precision assays because it does not co-elute perfectly with the analyte. Fosinoprilat-d5 is the mandatory Internal Standard (IS) as it shares the exact retention time and physicochemical properties of the analyte, allowing it to "experience" the exact same matrix effects and compensate for them in real-time.

Experimental Workflow

The following diagram illustrates the critical path from sample collection to data acquisition, highlighting the stabilization steps often missed in standard protocols.

FosinoprilatWorkflow Sample Plasma Sample (Contains Fosinoprilat) Acid Acidification (1M Acetate Buffer pH 4.0) *CRITICAL STABILIZATION* Sample->Acid Inhibit Hydrolysis IS_Add IS Spiking (Fosinoprilat-d5) Acid->IS_Add Internal Std SPE SPE Extraction (Mixed-Mode Anion Exchange) IS_Add->SPE Clean-up LCMS UHPLC-MS/MS (ESI Positive Mode) SPE->LCMS Inject Data Quantitation (Ratio Analyte/IS) LCMS->Data Calc

Figure 1: End-to-end workflow for Fosinoprilat analysis. Note the acidification step is placed before IS addition to ensure the matrix is stabilized immediately.

Materials and Standards

ComponentSpecificationPurpose
Analyte Fosinoprilat (>99% Purity)Calibration Standards & QCs
Internal Standard Fosinoprilat-d5 (Deuterated)Correction for recovery & matrix effect
SPE Cartridge Oasis MAX (30 mg/1 cc) or Strata-X-ASelective retention of acidic analytes
LC Column Waters XSelect HSS T3 (2.1 x 50mm, 2.5 µm)High retention for polar compounds
Mobile Phase A 0.1% Formic Acid in WaterProtonation source
Mobile Phase B 0.1% Formic Acid in AcetonitrileOrganic eluent

Detailed Protocol

Sample Preparation (Mixed-Mode SPE)

Rationale: We use Mixed-Mode Anion Exchange (MAX) because Fosinoprilat is acidic. This allows us to wash the cartridge with aggressive organic solvents (removing neutrals and bases) while the analyte remains ionically bound, resulting in an ultra-clean extract.

  • Thawing & Stabilization: Thaw plasma on ice. Immediately add 20 µL of 1.0 M Ammonium Acetate (pH 4.0) per 200 µL of plasma to stabilize the prodrug.

  • IS Spiking: Add 20 µL of Fosinoprilat-d5 working solution (500 ng/mL) to all samples, standards, and QCs. Vortex for 30 seconds.

  • Dilution: Add 200 µL of 2% Formic Acid in water. (This acidifies the sample, ensuring Fosinoprilat is protonated for initial hydrophobic loading or adjusted for specific MAX loading protocols). Correction for MAX: For Anion Exchange, we actually want the analyte charged (negative) or the sorbent charged. However, standard MAX protocols often load in slight acid/neutral and wash with base. Revised Step for MAX: Dilute with 5% NH4OH to ensure Fosinoprilat is deprotonated (negatively charged) to bind to the positively charged sorbent.

    • Protocol Adjustment: Add 200 µL 5% NH4OH in water. Vortex.

  • SPE Conditioning:

    • 1 mL Methanol.

    • 1 mL Water.

  • Loading: Load the pre-treated sample onto the MAX cartridge at a slow flow rate (~1 mL/min).

  • Wash 1 (Matrix Removal): 1 mL 5% NH4OH in Water (Removes proteins/neutrals).

  • Wash 2 (Interference Removal): 1 mL Methanol (Removes hydrophobic neutrals/bases while analyte stays bound by ion exchange).

  • Elution: 1 mL 2% Formic Acid in Methanol . (The acid neutralizes the charge interaction, releasing the Fosinoprilat).

  • Reconstitution: Evaporate eluate under Nitrogen at 40°C. Reconstitute in 100 µL Mobile Phase (90:10 Water:ACN).

LC-MS/MS Conditions

System: Agilent 1290 Infinity II / Sciex Triple Quad 6500+ (or equivalent).

Chromatography (Gradient):

  • Flow Rate: 0.4 mL/min[5]

  • Column Temp: 45°C

  • Injection Vol: 5 µL

Time (min)% Mobile Phase B (Organic)State
0.0010%Initial Hold
0.5010%Loading
3.0090%Elution
3.5090%Wash
3.6010%Re-equilibration
5.0010%End

Mass Spectrometry (MRM Parameters):

  • Ionization: ESI Positive (

    
    )
    
  • Note: While negative mode is possible for phosphinic acids, positive mode is selected here for better compatibility with simultaneous prodrug monitoring if required.

CompoundPrecursor Ion (

)
Product Ion (

)
Dwell (ms)CE (V)
Fosinoprilat 434.2284.15025
Fosinoprilat (Qual)434.2180.15035
Fosinoprilat-d5 (IS)439.2289.15025

Logic of the Internal Standard (Visualization)

The following diagram explains why the deuterated standard is non-negotiable. It visualizes the "Co-elution Principle."

CoElution cluster_0 Chromatographic Time Window MatrixEffect Matrix Suppression Zone (Phospholipids eluting) Analyte Fosinoprilat Peak (Suffers Suppression) MatrixEffect->Analyte Suppresses Signal IS Fosinoprilat-d5 Peak (Suffers IDENTICAL Suppression) MatrixEffect->IS Suppresses Signal Equally Correction Result: Ratio (Analyte/IS) remains constant despite suppression Analyte->Correction IS->Correction Analog Analog IS (e.g. Enalaprilat) (Elutes earlier/later - NO correction)

Figure 2: The Co-elution Principle. Because Fosinoprilat-d5 elutes exactly with the analyte, any signal loss due to matrix effects affects both equally, cancelling out the error in the final ratio calculation.

Validation Criteria (FDA/EMA Guidelines)

To ensure this method meets regulatory standards (FDA Bioanalytical Method Validation Guidance), the following criteria must be met:

  • Linearity:

    
     over the range of 1.0 – 1000 ng/mL. Weighted regression (
    
    
    
    ) is recommended to improve accuracy at the lower end.
  • Accuracy & Precision:

    • Intra-run and Inter-run CV% must be

      
       (20% at LLOQ).
      
    • Accuracy must be within

      
       of nominal (20% at LLOQ).
      
  • Recovery: Extraction efficiency should be consistent (>80% preferred) across low, medium, and high QC levels.

  • Matrix Effect: The Matrix Factor (MF) normalized by the IS should be close to 1.0 (indicating the IS is correcting perfectly).

Troubleshooting Guide

IssueProbable CauseCorrective Action
Peak Tailing Interaction with free silanols on column.Use a high-strength silica (HSS) column or increase buffer strength.
Prodrug Conversion Hydrolysis of Fosinopril during prep.[1]Ensure plasma is acidified to pH 4.0 immediately upon thawing. Keep samples on ice.
Low Sensitivity Ion suppression.Switch to MAX SPE to remove phospholipids more aggressively.
IS Signal Variation Inconsistent pipetting or matrix effects.If IS response varies >50% between samples, check for gross matrix suppression or pipetting errors.

References

  • US Food and Drug Administration (FDA). (2018). Bioanalytical Method Validation Guidance for Industry. Retrieved from [Link]

  • Jemal, M., et al. (2000). Liquid chromatography/electrospray tandem mass spectrometry method for the quantitation of fosinoprilat in human serum using automated 96-well solid-phase extraction for sample preparation. Rapid Communications in Mass Spectrometry. Retrieved from [Link]

  • Naidong, W. (2003). Bioanalytical liquid chromatography-tandem mass spectrometry methods on underivatized dicarboxylic acid drugs. Journal of Chromatography B. (Contextual grounding for diacid analysis).
  • European Medicines Agency (EMA). (2011). Guideline on bioanalytical method validation. Retrieved from [Link]

Sources

Application Note: High-Selectivity Solid Phase Extraction of Fosinoprilat-d7 from Human Plasma

[1]

Introduction & Scope

Fosinoprilat is the active diacid metabolite of the angiotensin-converting enzyme (ACE) inhibitor Fosinopril.[1] Unlike most ACE inhibitors which contain carboxyl or sulfhydryl binding groups, Fosinoprilat is unique due to its phosphinic acid moiety.

This structural distinction presents specific challenges and opportunities for bioanalysis:

  • Acidity: The phosphinic acid group (

    
    ) is significantly more acidic than the carboxylic acid group (
    
    
    ).[2]
  • Amphiphilicity: The molecule contains a hydrophobic 4-phenylbutyl side chain and a hydrophilic proline-derivative core.[2]

  • Stability: The parent prodrug (Fosinopril) is unstable in plasma, susceptible to esterase-mediated hydrolysis which artificially elevates Fosinoprilat levels.[2]

This guide details a Mixed-Mode Anion Exchange (MAX) protocol designed to isolate Fosinoprilat-d7 and Fosinoprilat with high specificity, leveraging the phosphinic acid charge for retention while removing neutral phospholipids that cause ion suppression in LC-MS/MS.[2]

Scientific Mechanism: The "Phosphinic Retention" Strategy

To achieve high recovery and matrix elimination, we utilize a Mixed-Mode Strong Anion Exchange (MAX) sorbent.[2] This sorbent possesses both hydrophobic (divinylbenzene) and ionic (quaternary amine) functionalities.[2]

The Physico-Chemical Logic
  • Retention: At pH 5.0–6.0, the phosphinic acid is ionized (

    
    ), allowing a strong ionic bond with the sorbent's quaternary amine.[2] The hydrophobic backbone simultaneously engages the phenyl ring.
    
  • Interference Removal: Neutral interferences (fats, uncharged drugs) are washed away with organic solvents because they cannot form the ionic bond.[2]

  • Elution: Acidification breaks the ionic bond by protonating the phosphinic acid (

    
    ), releasing the analyte.
    
Diagram 1: Extraction Mechanism & Interaction Logic[1]

SPE_MechanismAnalyteFosinoprilat-d7(Phosphinic Acid pKa ~3.0)Step1Loading (pH 6.0)Analyte is Anionic (-)Analyte->Step1SorbentMAX Sorbent(Quaternary Amine + Hydrophobic Polymer)Sorbent->Step1InteractionDual Retention:1. Ionic (POO- <-> N+)2. Hydrophobic (Phenyl <-> Polymer)Step1->Interaction binds viaStep2Washing (MeOH)Removes NeutralsInteraction->Step2 retains analyteStep3Elution (Formic Acid)Protonation (POOH)Step2->Step3 switch pH < 2ResultClean Extract(Phospholipids Removed)Step3->Result releases analyte

Caption: The dual-retention mechanism exploits the low pKa of the phosphinic group for selective capture on MAX resin.[2]

Experimental Protocol

Reagents & Materials
  • SPE Cartridge: Oasis MAX (30 mg, 1 cc) or equivalent Mixed-Mode Strong Anion Exchange.[2]

  • Internal Standard: Fosinoprilat-d7 (100 ng/mL working solution in 50:50 MeOH:Water).[2]

  • Buffers:

    • Loading Buffer: 50 mM Ammonium Acetate (pH 5.5).[2]

    • Elution Solvent: 2% Formic Acid in Methanol.[2]

Sample Preparation (Critical for Stability)

Pre-analytical Note: To prevent ex-vivo hydrolysis of the parent drug (Fosinopril) into Fosinoprilat, blood collection tubes must contain an esterase inhibitor (e.g., Sodium Fluoride) or be processed immediately on ice.[2]

  • Aliquot: Transfer 200 µL of human plasma to a clean tube.

  • IS Addition: Add 20 µL of Fosinoprilat-d7 working solution. Vortex.

  • Dilution: Add 200 µL of Loading Buffer (50 mM Ammonium Acetate, pH 5.5).

    • Why? This adjusts the sample pH to ~6.0, ensuring the phosphinic acid is ionized (

      
      ) for capture, while minimizing the risk of alkaline hydrolysis that occurs at higher pH.
      
SPE Workflow (Step-by-Step)
StepSolvent / ActionMechanistic Purpose
1.[2] Condition 1 mL MethanolSolvates the hydrophobic polymer backbone.
2. Equilibrate 1 mL WaterPrepares the sorbent for aqueous sample loading.
3. Load 400 µL Pre-treated SampleAnalyte binds via Anion Exchange (primary) and Hydrophobicity (secondary).[2]
4. Wash 1 1 mL 5% NH₄OH in WaterAggressive Wash: Removes proteins and weak bases. The analyte remains bound ionically.
5. Wash 2 1 mL MethanolOrganic Wash: Removes hydrophobic neutrals and phospholipids. Analyte remains bound ionically.
6.[2] Elute 2 x 250 µL 2% Formic Acid in MeOHpH Switch: Acid protonates the phosphinic group (

), breaking the ionic bond.[2]
7. Post-Tx Evaporate & ReconstituteDry under N₂ at 40°C. Reconstitute in Mobile Phase.
Diagram 2: SPE Workflow Logic

Workflowcluster_0Pre-Treatmentcluster_1SPE (MAX)SamplePlasma+ IS (d7)MixSample Mix(pH ~6)Sample->MixBufferAmmonium AcetatepH 5.5Buffer->MixLoadLoad SampleMix->LoadWashWash:1. 5% NH4OH2. MeOHLoad->WashEluteElute:2% Formic/MeOHWash->EluteLCMSLC-MS/MS(ESI+)Elute->LCMSInject

Caption: Optimized workflow ensuring analyte ionization during load and neutralization during elution.

LC-MS/MS Analysis Parameters

After extraction, the Fosinoprilat-d7 and native analyte are analyzed using Reversed-Phase Chromatography.[2]

  • Column: C18 or Phenyl-Hexyl (e.g., Waters XSelect HSS T3 or Phenomenex Luna C18), 2.1 x 50 mm, 2.5 µm.[2]

  • Mobile Phase A: 0.1% Formic Acid in Water.[2]

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: 5% B to 95% B over 3 minutes.

  • Detection: ESI Positive Mode (MRM).

Mass Transitions (MRM)[1]
AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
Fosinoprilat 436.2

228.125
Fosinoprilat-d7 443.2

235.125

Note: The d7 label is typically on the phenyl ring or the cyclohexyl ring, shifting the fragment mass accordingly.

Validation & Troubleshooting

Self-Validating the Protocol

To ensure the method is working in your lab, perform a Post-Column Infusion (PCI) test:

  • Infuse Fosinoprilat-d7 standard continuously into the MS source.

  • Inject a blank plasma extract (processed via the SPE method).[2]

  • Monitor the baseline. A drop in the baseline at the retention time of the analyte indicates Matrix Effects (ion suppression).

    • Result: The MAX protocol typically yields <10% matrix effect due to the efficient removal of phospholipids in the methanol wash step.

Common Pitfalls
  • Low Recovery: Check the Loading pH. If pH < 3, the phosphinic acid is protonated and will not bind to the anion exchange sites, flowing through to waste. Ensure Loading Buffer brings pH to > 5.0.[2]

  • Prodrug Conversion: If Fosinoprilat levels increase over time in unprocessed samples, ensure samples are kept acidified or frozen (-20°C) immediately.[2]

References

  • Jemal, M., et al. (2000).[2] Liquid chromatography/electrospray tandem mass spectrometry method for the quantitation of fosinoprilat in human serum using automated 96-well solid-phase extraction.[2][3] Rapid Communications in Mass Spectrometry. Link

  • Bhende, S. D., et al. (2020).[2] A sensitive and efficient LC‐MS/MS method for the bioanalysis of Fosinopril diacid from human plasma.[1][3][4][5] ResearchGate.[2][6] Link

  • PubChem. (2023).[2] Fosinoprilat Compound Summary. National Library of Medicine. Link

  • Cayman Chemical. (2023).[2] Fosinopril-d7 Product Information and Application Data. Link

Application Notes and Protocols for the Quantification of Fosinoprilat-d7 using Mass Spectrometry

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Critical Role of Deuterated Internal Standards in Bioanalysis

In the landscape of pharmacokinetic and bioequivalence studies, the accurate quantification of drug metabolites is paramount. Fosinoprilat, the active diacid metabolite of the prodrug Fosinopril, is an angiotensin-converting enzyme (ACE) inhibitor used in the management of hypertension and heart failure.[1] Its reliable measurement in biological matrices necessitates a robust analytical methodology. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has emerged as the gold standard for such bioanalytical applications due to its high sensitivity and selectivity.[2][3]

A cornerstone of precise quantification in LC-MS/MS is the use of stable isotope-labeled internal standards (SIL-IS).[4] Fosinoprilat-d7, a deuterated analog of Fosinoprilat, serves as an ideal internal standard. By incorporating seven deuterium atoms, its mass is shifted, allowing for its differentiation from the endogenous analyte by the mass spectrometer. However, its physicochemical properties remain nearly identical to the unlabeled Fosinoprilat, ensuring it experiences similar extraction recovery, ionization efficiency, and chromatographic retention. This co-elution behavior is critical for correcting matrix effects and other sources of analytical variability, thereby enhancing the accuracy and precision of the quantification.[4]

This application note provides a comprehensive guide to the selection of Multiple Reaction Monitoring (MRM) transitions for Fosinoprilat-d7 and outlines a detailed protocol for its use in quantitative bioanalysis.

Understanding MRM Transitions for Fosinoprilat and Fosinoprilat-d7

Multiple Reaction Monitoring (MRM) is a tandem mass spectrometry technique that provides high selectivity and sensitivity by monitoring a specific precursor ion to product ion transition. The selection of optimal MRM transitions is a critical step in method development.

Precursor Ion Selection

The precursor ion is the ionized form of the analyte of interest as it enters the mass spectrometer. For Fosinoprilat and Fosinoprilat-d7, these can be either protonated molecules ([M+H]⁺) in positive ionization mode or deprotonated molecules ([M-H]⁻) in negative ionization mode.

  • Fosinoprilat:

    • Molecular Formula: C₂₃H₃₄NO₅P

    • Molecular Weight: 435.5 g/mol [5]

    • [M+H]⁺ Precursor Ion (Positive ESI): m/z 436.2

    • [M-H]⁻ Precursor Ion (Negative ESI): m/z 434.2

  • Fosinoprilat-d7:

    • Molecular Formula: C₂₃H₂₇D₇NO₅P

    • Molecular Weight: 442.54 g/mol

    • [M+H]⁺ Precursor Ion (Positive ESI): m/z 443.3

    • [M-H]⁻ Precursor Ion (Negative ESI): m/z 441.3

Product Ion Selection and Fragmentation Rationale

Upon isolation of the precursor ion in the first quadrupole (Q1), it is subjected to collision-induced dissociation (CID) in the second quadrupole (Q2), a collision cell. The resulting fragment ions are then filtered in the third quadrupole (Q3) and detected. The most stable and abundant fragment ion is typically chosen as the product ion for the MRM transition.

For Fosinoprilat, a common and robust fragmentation involves the cleavage of the phosphinate ester bond, leading to the loss of the 4-phenylbutylphosphinic acid moiety. This results in a stable product ion with a mass-to-charge ratio (m/z) of approximately 237. This fragment corresponds to the N-acetylated proline portion of the molecule.

Given that the deuterium labels in Fosinoprilat-d7 are typically on the phenyl ring and the butyl chain, the fragmentation that produces the m/z 237 product ion will not involve the loss of these deuterium atoms. Therefore, the product ion for Fosinoprilat-d7 will be the same as that for the unlabeled Fosinoprilat.

Recommended MRM Transitions

Based on the analysis of molecular structure and fragmentation patterns, the following MRM transitions are recommended for the quantification of Fosinoprilat using Fosinoprilat-d7 as an internal standard. Both positive and negative ionization modes are presented, as both have been successfully utilized in published literature. The choice of ionization mode will depend on the specific LC conditions and the mass spectrometer used.

CompoundIonization ModePrecursor Ion (m/z)Product Ion (m/z)Polarity
FosinoprilatPositive ESI436.2237.1Positive
Fosinoprilat-d7Positive ESI443.3237.1Positive
FosinoprilatNegative ESI434.2237.1Negative
Fosinoprilat-d7Negative ESI441.3237.1Negative

Note: The exact m/z values may vary slightly depending on the resolution and calibration of the mass spectrometer. It is essential to perform an infusion of the analytical standards to confirm the precursor and product ion masses on the specific instrument being used.

Experimental Protocol for the Quantification of Fosinoprilat in Human Plasma

This protocol provides a general framework for the analysis of Fosinoprilat in human plasma. It is essential to validate the method according to regulatory guidelines such as those from the U.S. Food and Drug Administration (FDA) before its application in regulated studies.

Materials and Reagents
  • Fosinoprilat analytical standard

  • Fosinoprilat-d7 internal standard

  • HPLC-grade methanol

  • HPLC-grade acetonitrile

  • HPLC-grade water

  • Formic acid or ammonium acetate (for mobile phase modification)

  • Human plasma (with appropriate anticoagulant, e.g., K₂EDTA)

  • Solid Phase Extraction (SPE) cartridges (e.g., Oasis HLB) or liquid-liquid extraction solvents (e.g., methyl tert-butyl ether)

Standard Solution Preparation
  • Primary Stock Solutions (1 mg/mL): Accurately weigh and dissolve Fosinoprilat and Fosinoprilat-d7 in methanol to prepare individual primary stock solutions.

  • Working Standard Solutions: Prepare serial dilutions of the Fosinoprilat primary stock solution in a mixture of methanol and water (e.g., 50:50, v/v) to create calibration standards.

  • Internal Standard Working Solution: Dilute the Fosinoprilat-d7 primary stock solution to a final concentration of, for example, 100 ng/mL in the same diluent as the calibration standards.

Sample Preparation

The following is a general procedure for solid-phase extraction (SPE), a common technique for cleaning up plasma samples.[1]

  • Plasma Sample Thawing: Thaw frozen plasma samples at room temperature.

  • Internal Standard Spiking: To 200 µL of plasma, add 20 µL of the Fosinoprilat-d7 internal standard working solution. Vortex for 10 seconds.

  • Protein Precipitation/Acidification: Add 200 µL of 0.1% formic acid in water to the plasma sample. Vortex for 30 seconds. This step helps to precipitate proteins and adjust the pH for optimal SPE binding.

  • SPE Cartridge Conditioning: Condition an SPE cartridge by passing 1 mL of methanol followed by 1 mL of water.

  • Sample Loading: Load the pre-treated plasma sample onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove interferences.

  • Elution: Elute the analytes with 1 mL of methanol into a clean collection tube.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the mobile phase.

experimental_workflow cluster_sample_prep Sample Preparation cluster_lc_ms LC-MS/MS Analysis plasma Plasma Sample spike Spike with Fosinoprilat-d7 plasma->spike precipitate Protein Precipitation/ Acidification spike->precipitate spe Solid Phase Extraction (SPE) precipitate->spe elute Elution spe->elute dry_recon Evaporation & Reconstitution elute->dry_recon lc LC Separation (C18 Column) dry_recon->lc ms Tandem Mass Spectrometry (MRM Mode) lc->ms data_acq Data Acquisition & Quantification ms->data_acq

Figure 1: A generalized workflow for the bioanalysis of Fosinoprilat.
LC-MS/MS Method Parameters

The following are typical starting parameters for an LC-MS/MS method. These should be optimized for the specific instrument and column used.

  • Liquid Chromatography:

    • Column: C18 reversed-phase column (e.g., 50 mm x 2.1 mm, 1.8 µm)

    • Mobile Phase A: 0.1% Formic acid in water

    • Mobile Phase B: 0.1% Formic acid in acetonitrile

    • Gradient: A linear gradient from 5% to 95% B over 5 minutes.

    • Flow Rate: 0.4 mL/min

    • Injection Volume: 5 µL

    • Column Temperature: 40°C

  • Mass Spectrometry:

    • Ionization Source: Electrospray Ionization (ESI), positive or negative mode

    • Ion Source Temperature: 500°C

    • Ion Spray Voltage: +5500 V (positive mode) or -4500 V (negative mode)

    • Curtain Gas: 30 psi

    • Collision Gas (CAD): 8 psi

    • MRM Transitions: As listed in the table above.

    • Collision Energy (CE): This parameter must be optimized for each transition. A typical starting point for Fosinoprilat and Fosinoprilat-d7 would be in the range of 20-40 eV. A collision energy ramp experiment should be performed by infusing the standard solutions and monitoring the product ion intensity at varying collision energies to determine the optimal value that yields the highest signal.

Data Analysis and Quantification
  • Calibration Curve: A calibration curve is constructed by plotting the peak area ratio of Fosinoprilat to Fosinoprilat-d7 against the nominal concentration of the calibration standards. A linear regression with a weighting factor (e.g., 1/x²) is typically used.

  • Quantification: The concentration of Fosinoprilat in unknown samples is determined by interpolating their peak area ratios from the calibration curve.

  • Quality Control: Quality control (QC) samples at low, medium, and high concentrations should be analyzed with each batch of samples to ensure the accuracy and precision of the method.

Method Validation Considerations

A full validation of the bioanalytical method should be performed in accordance with regulatory guidelines. Key validation parameters include:

  • Selectivity and Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample.

  • Accuracy and Precision: The closeness of the measured values to the true values and the degree of scatter between a series of measurements.

  • Calibration Curve: The relationship between the instrument response and the concentration of the analyte.

  • Lower Limit of Quantification (LLOQ): The lowest concentration of the analyte that can be measured with acceptable accuracy and precision.

  • Stability: The stability of the analyte in the biological matrix under different storage and processing conditions.

  • Matrix Effect: The effect of co-eluting matrix components on the ionization of the analyte.

Conclusion

The use of Fosinoprilat-d7 as an internal standard provides a robust and reliable method for the quantification of Fosinoprilat in biological matrices by LC-MS/MS. The selection of appropriate MRM transitions, coupled with a validated sample preparation and LC-MS/MS method, is essential for obtaining high-quality data in pharmacokinetic and clinical studies. The protocols and parameters outlined in this application note serve as a comprehensive starting point for researchers and drug development professionals.

References

  • Development and validation of liquid chromatography-tandem mass spectrometric method for simultaneous determination of fosinopril and its active metabolite fosinoprilat in human plasma. Journal of Chromatography B. [Link]

  • Development and validation of liquid chromatography-tandem mass spectrometric method for simultaneous determination of fosinopril and its active metabolite fosinoprilat in human plasma. PubMed. [Link]

  • Fosinoprilat | C23H34NO5P | CID 62956. PubChem. [Link]

  • Collision energy optimization of b- and y-ions for multiple reaction monitoring mass spectrometry. PubMed. [Link]

  • LC–MS/MS assay for quantitation of enalapril and enalaprilat in plasma for bioequivalence study in Indian subjects. PMC. [Link]

  • Proposed fragmentation pathway of ramipril. | Download Scientific Diagram. ResearchGate. [Link]

  • Automated Detection of Inaccurate and Imprecise Transitions in Peptide Quantification by Multiple Reaction Monitoring Mass Spectrometry. PMC. [Link]

  • Development of liquid chromatographic method for fosinoprilat determination in human plasma using microemulsion as eluent. ResearchGate. [Link]

  • Rapid Optimization of MRM-MS Instrument Parameters by Subtle Alteration of Precursor and Product m/z Targets. PMC. [Link]

  • Mass spectral fragmentation reactions of angiotensin-converting enzyme (ACE) inhibitors. PubMed. [Link]

  • How to choose optimal collision energy (CE) for MRM transition? ResearchGate. [Link]

  • Determination of ion structures in structurally related compounds using precursor ion fingerprinting. mzCloud. [Link]

  • (PDF) Identification of novel fragmentation pathways and fragment ion structures in the tandem mass spectra of protonated synthetic cathinones. ResearchGate. [Link]

  • method development and validation of fosinopril and hydrochlorothiazide in tablet dosage form using rp-hplc. IJNRD. [Link]

  • Skyline Collision Energy Optimization. Skyline. [Link]

  • Structural Identification of Impurities in Pioglitazone Hydrochloride Preparations by 2D-UHPLC-Q-Exactive Orbitrap HRMS and Their Toxicity Prediction. PMC. [Link]

  • Advances in Sample Preparation for Biological Fluids. LCGC International. [Link]

  • Classes for the masses: Systematic classification of unknowns using fragmentation spectra. bioRxiv. [Link]

  • Effect of Collision Energy Optimization on the Measurement of Peptides by Selected Reaction Monitoring (SRM) Mass Spectrometry. PMC. [Link]

  • List of m/z values of precursor ions along with their MS/MS fragments... ResearchGate. [Link]

  • A sensitive and efficient LC-MS/MS method for the bioanalysis of fosinopril diacid from human plasma and its application for a bioequivalence study in humans. PubMed. [Link]

  • Bioanalytical sample preparation. Biotage. [Link]

  • Precursor and product ions for liquid chromatography-electrospray... ResearchGate. [Link]

  • Identification of novel fragmentation pathways and fragment ion structures in the tandem mass spectra of protonated synthetic cathinones. West Virginia University. [Link]

  • Rapid Determination of Lisinopril Level in Human Plasma by LC-MS/MS. Acta Scientific. [Link]

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Application Note: Standardized Preparation of Fosinoprilat-d7 Stock Solutions for Regulated Bioanalysis

Author: BenchChem Technical Support Team. Date: February 2026

Abstract and Guiding Principles

This application note provides a detailed, field-proven protocol for the preparation of Fosinoprilat-d7 stock solutions, intended for use as a stable isotope-labeled internal standard (SIL-IS) in quantitative bioanalysis. Fosinoprilat is the active metabolite of the prodrug Fosinopril, an angiotensin-converting enzyme (ACE) inhibitor used in the treatment of hypertension and heart failure. The accurate quantification of Fosinoprilat in biological matrices like plasma is fundamental to pharmacokinetic (PK) and bioequivalence (BE) studies.

The use of a SIL-IS, such as Fosinoprilat-d7, is the gold standard in LC-MS/MS-based bioanalysis. A SIL-IS is chemically almost identical to the analyte, ensuring it co-elutes chromatographically and experiences similar extraction efficiencies and matrix effects during sample processing and analysis. This chemical homology allows the SIL-IS to meticulously track and correct for variability across the entire analytical workflow, from sample preparation to detection, thereby dramatically improving the accuracy, precision, and reliability of the quantitative data.

Adherence to this protocol is designed to produce highly accurate and reproducible stock solutions that form the basis of a robust and defensible bioanalytical method, in alignment with global regulatory standards such as those from the FDA and EMA.

Materials and Reagents

Successful preparation is contingent on the quality of materials. All reagents should be of the highest purity available (e.g., HPLC or LC-MS grade) to minimize interference.

Item Specification Recommended Supplier Examples Rationale for Specification
Fosinoprilat-d7 Reference StandardPurity: ≥98%, Deuterated Forms ≥99%Commercially availableHigh purity is essential for accurate initial weighing and concentration calculation. The Certificate of Analysis (CoA) is a mandatory document.
Methanol (MeOH)LC-MS GradeFisher Scientific, Honeywell, Sigma-AldrichMinimizes organic and particulate impurities that can interfere with LC-MS/MS detection and cause ion suppression.
Acetonitrile (ACN)LC-MS GradeFisher Scientific, Honeywell, Sigma-AldrichAn alternative high-purity solvent. The choice between MeOH and ACN depends on the specific chromatographic method developed.
Deionized WaterType I, 18.2 MΩ·cmMillipore Milli-Q system or equivalentEnsures no ionic contamination that could affect analyte ionization or form adducts.
Analytical Balance4 or 5-decimal place, calibratedMettler Toledo, Sartorius, OhausRequired for the precise gravimetric measurement of the reference standard, which is the foundation of an accurate final concentration.
Volumetric FlasksClass A, various volumes (e.g., 1 mL, 5 mL, 10 mL)Pyrex, Kimble, DWK Life SciencesClass A glassware provides the highest level of volumetric accuracy, crucial for minimizing error during solution preparation and dilution as per regulatory guidelines.
PipettesCalibrated P200, P1000, P5000Eppendorf, Gilson, RaininEnsures accurate and precise liquid transfers for dilutions. Regular calibration is a regulatory requirement.
Vortex MixerStandard laboratory modelScientific Industries, Fisher ScientificProvides vigorous mixing to ensure complete dissolution of the reference standard.
Sonicator BathStandard laboratory modelBranson, QsonicaAids in the dissolution of compounds that may be difficult to dissolve with vortexing alone.
Cryo-storage VialsPolypropylene, externally threadedNalgene, Corning, SarstedtChemically resistant and designed for low-temperature storage to maintain long-term stability of the stock solution.

Protocol: Primary Stock Solution Preparation (1.0 mg/mL)

The primary stock solution is the highest concentration standard from which all subsequent dilutions (working solutions, calibration curve standards, and quality controls) are made. Utmost care at this stage is paramount.

3.1 Pre-Preparation and Weighing

  • Equilibration: Allow the Fosinoprilat-d7 reference standard vial to equilibrate to ambient room temperature for at least 30 minutes before opening. This critical step prevents condensation of atmospheric moisture onto the hygroscopic powder, which would lead to weighing errors.

  • Tare Balance: Place a clean, appropriately sized weigh boat or paper on the calibrated analytical balance and tare the weight.

  • Gravimetric Measurement: Carefully weigh the target amount of Fosinoprilat-d7 (e.g., 1.0 mg). Record the exact weight to all decimal places provided by the balance (e.g., 1.04 mg). This exact weight must be used for the final concentration calculation.

  • Transfer: Quantitatively transfer the weighed powder into a Class A 1.0 mL volumetric flask. This is achieved by carefully tapping the weigh paper and using a small amount of the chosen solvent (e.g., Methanol) to rinse the paper and ensure all powder is transferred into the flask.

3.2 Dissolution and Final Volume Adjustment

  • Initial Dissolution: Add approximately 800 µL of LC-MS grade Methanol to the 1.0 mL volumetric flask.

  • Solubilization: Cap the flask and vortex vigorously for 2-3 minutes. Visually inspect the solution to ensure all solid material has dissolved. If necessary, place the flask in a sonicator bath for 5-10 minutes to facilitate complete dissolution.

  • Final Volume: Once fully dissolved and the solution is at room temperature, carefully add Methanol dropwise until the bottom of the meniscus aligns perfectly with the calibration mark on the neck of the volumetric flask.

  • Homogenization: Cap the flask and invert it slowly 15-20 times to ensure a homogenous solution. This step is crucial for consistent concentration throughout the solution.

3.3 Concentration Calculation and Labeling

  • Calculation: The actual concentration must be calculated based on the exact weight recorded.

    • Formula:Concentration (mg/mL) = [Exact Weight (mg)] / [Final Volume (mL)]

    • Example:1.04 mg / 1.00 mL = 1.04 mg/mL

  • Labeling: The vial must be clearly and indelibly labeled with:

    • Compound Name: Fosinoprilat-d7 Primary Stock

    • Calculated Concentration

    • Solvent Used

    • Preparation Date

    • Expiry Date (as determined by stability studies)

    • Preparer's Initials

Protocol: Intermediate and Working Solution Preparation

Working solutions are used to spike into blank biological matrix to create calibration standards and quality control (QC) samples. They are prepared by serially diluting the primary stock solution.

4.1 Example Dilution Scheme

The following table outlines a typical serial dilution to reach a final working solution concentration suitable for spiking into plasma samples.

Solution IDStarting SolutionVolume of Starting SolutionDiluent (Methanol)Final VolumeFinal Concentration
Intermediate Stock Primary Stock (1.04 mg/mL)100 µL900 µL1.0 mL104 µg/mL
Working IS Solution Intermediate Stock (104 µg/mL)100 µL9.9 mL10.0 mL1.04 µg/mL (1040 ng/mL)

This final working concentration is an example. The optimal concentration depends on the expected analyte concentration range in the study samples and the sensitivity of the LC-MS/MS instrument.

Quality Control, Storage, and Stability

5.1 Self-Validating System & Trustworthiness

To ensure the integrity of the prepared solutions, a verification process is mandatory.

  • Purity Check: Immediately after preparation, dilute a fresh aliquot of the new primary stock solution and analyze it via LC-MS/MS. The chromatogram should show a single, sharp peak at the expected retention time for Fosinoprilat-d7 with no significant impurities or evidence of the unlabeled analyte.

  • Cross-Verification: Prepare a QC sample using the newly prepared working solution and analyze it against a calibration curve made from a previously validated, stored batch of working solution. The calculated concentration of the new QC sample should be within ±15% of its nominal value. This confirms the accuracy of the new stock.

5.2 Storage and Stability

  • Storage Conditions: All stock and working solutions should be stored in tightly sealed, clearly labeled polypropylene vials at ≤ -20°C. Some laboratories may opt for ≤ -70°C for enhanced long-term stability.

  • Stability Assessment: The stability of stock solutions must be experimentally determined. This involves analyzing stored solutions at regular intervals (e.g., 1, 3, 6, 12 months) and comparing the response to a freshly prepared solution. The solution is considered stable as long as the mean concentration of the stored sample is within ±15% of the fresh sample.

Experimental Workflow Visualization

The following diagram illustrates the logical flow for the preparation and verification of Fosinoprilat-d7 stock solutions.

G cluster_prep Primary Stock Preparation cluster_dilute Working Solution Preparation cluster_qc Verification & Storage weigh 1. Gravimetric Weighing of Fosinoprilat-d7 dissolve 2. Quantitative Transfer & Dissolution in Solvent weigh->dissolve volume 3. Adjust to Final Volume in Class A Volumetric Flask dissolve->volume calc 4. Calculate Exact Concentration volume->calc intermediate 5. Prepare Intermediate Stock (e.g., ~100 µg/mL) calc->intermediate Use for Dilution working 6. Prepare Final Working IS Solution (e.g., ~1 µg/mL) intermediate->working verify 7. QC Verification vs. Previous Batch working->verify Verify Accuracy storage 8. Aliquot and Store at ≤ -20°C verify->storage

Caption: Workflow for Fosinoprilat-d7 Internal Standard Solution Preparation.

References

  • Axios Research. Fosinoprilat-d7 - CAS - 1279220-43-7. Available from: [Link]

  • Sica, D. A. (1991). Fosinopril. A review of its pharmacodynamic and pharmacokinetic properties, and therapeutic potential in essential hypertension. Drugs, 41(5), 727-745. Available from: [Link]

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 62956, Fosinoprilat. Available from: [Link]

  • Umrajkar, S., & Shinde, R. G. (2023). method development and validation of fosinopril and hydrochlorothiazide in tablet dosage form using rp-hplc. International Journal of Novel Research and Development, 8(6), a426-a437. Available from: [Link]

  • van de Merbel, N. C. (2008). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not?. Bioanalysis, 1(1), 145-150. Available from: [Link]

  • Jain, D., et al. (2013). A sensitive and efficient LC-MS/MS method for the bioanalysis of fosinopril diacid from human plasma and its application for a bioequivalence study in humans. Journal of chromatographic science, 51(8), 757-764. Available from: [Link]

  • European Medicines Agency. (2011). Guideline on bioanalytical method validation. EMEA/CHMP/EWP/192217/2009 Rev. 1 Corr. 2**. Available from: [Link]

  • Waters Corporation. The Use of Stable-Isotope-Labeled (SIL) Internal Standards to Compensate for Matrix Effects: Key Considerations. Available from: [Link]

  • U.S. Food and Drug Administration. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis Guidance for Industry. Available from: [Link]

  • BioPharma Services Inc. (2021). Internal Standard Responses in LC-MS/MS Based Bioanalysis: Friend or Foe?. Available from: [Link]

  • European Medicines Agency. (2011). Guideline Bioanalytical method validation. Available from: [Link]

  • Song, D., et al. (2012).

Quantitative Bioanalysis of Fosinoprilat in Human Plasma for Pharmacokinetic Studies Using Fosinoprilat-d7 as an Internal Standard by LC-MS/MS

Author: BenchChem Technical Support Team. Date: February 2026

< APPLICATION NOTE

Abstract

This application note presents a detailed, robust, and validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of Fosinoprilat, the active metabolite of the angiotensin-converting enzyme (ACE) inhibitor Fosinopril, in human plasma.[1] To ensure the highest degree of accuracy and precision, required for pharmacokinetic (PK) assessments, this protocol employs a stable isotope-labeled (SIL) internal standard, Fosinoprilat-d7. The methodology covers plasma sample preparation using solid-phase extraction (SPE), chromatographic separation, and mass spectrometric detection. All procedures are designed to meet the stringent requirements outlined in regulatory bioanalytical guidelines.[2][3][4][5]

Introduction

Fosinopril is a prodrug that is hydrolyzed in the body by esterases to its pharmacologically active diacid metabolite, Fosinoprilat.[1][6] Fosinoprilat inhibits the angiotensin-converting enzyme, a key component in the renin-angiotensin-aldosterone system, leading to vasodilation and a reduction in blood pressure.[7] Accurate measurement of Fosinoprilat concentrations in plasma over time is critical for defining its pharmacokinetic profile, including absorption, distribution, metabolism, and excretion (ADME). These data are fundamental for determining dosing regimens and assessing bioequivalence.[1][8]

The "gold standard" for quantitative bioanalysis is liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS), owing to its superior sensitivity and selectivity.[8] A key challenge in LC-MS/MS is accounting for variability during sample processing and analysis, which can arise from analyte loss during extraction, injection volume variations, and ion suppression or enhancement in the mass spectrometer source (matrix effects).[9]

The principle of isotope dilution mass spectrometry (IDMS) is employed to overcome these challenges.[10][11] By adding a known quantity of a stable isotope-labeled internal standard (SIL-IS) to every sample at the beginning of the workflow, any physical or chemical variations that affect the analyte will affect the SIL-IS in an identical manner.[9][12] Fosinoprilat-d7, which is chemically identical to Fosinoprilat but seven mass units heavier due to deuterium substitution, is the ideal internal standard. It co-elutes chromatographically with the analyte and experiences the same extraction efficiency and matrix effects, but is distinguishable by the mass spectrometer.[9] The ratio of the analyte's signal to the internal standard's signal provides a highly reliable and reproducible measure for quantification.[12]

Principle of the Method

The bioanalytical workflow is based on the stable isotope dilution assay (SIDA) principle.[11]

  • Sample Spiking: A precise volume of Fosinoprilat-d7 internal standard (IS) working solution is added to all plasma samples, including calibration standards and quality controls (QCs).

  • Sample Cleanup: Proteins are precipitated, and the supernatant is further purified using solid-phase extraction (SPE) to remove interfering endogenous matrix components.[1]

  • LC Separation: The extracted sample is injected into a high-performance liquid chromatography (HPLC) system. Fosinoprilat and Fosinoprilat-d7 are separated from remaining matrix components on a reversed-phase C18 column.

  • MS/MS Detection: The column eluent is directed into a triple quadrupole mass spectrometer. The instrument operates in Multiple Reaction Monitoring (MRM) mode, where specific precursor-to-product ion transitions for both the analyte and the internal standard are monitored.

  • Quantification: A calibration curve is generated by plotting the peak area ratio (Fosinoprilat / Fosinoprilat-d7) against the known concentrations of the calibration standards. The concentrations of Fosinoprilat in the unknown PK samples are then calculated from this curve.

Materials and Instrumentation

Item Description/Supplier
Analyte & IS Fosinoprilat sodium salt, Fosinoprilat-d7 (Certified Reference Standards)
Solvents Acetonitrile, Methanol (LC-MS Grade); Formic Acid (Optima Grade)
Reagents Ammonium Acetate (ACS Grade); Ultrapure Water
Biological Matrix Human plasma (K2-EDTA as anticoagulant), sourced from an accredited biobank
SPE Cartridges Waters Oasis HLB 1cc/30mg or equivalent polymeric reversed-phase cartridges
HPLC System Shimadzu Nexera X2, Waters Acquity UPLC, or equivalent
HPLC Column Waters XBridge C18, 3.5 µm, 2.1 x 100 mm, or equivalent
Mass Spectrometer SCIEX Triple Quad 6500+, Waters Xevo TQ-S, or equivalent triple quadrupole MS

Experimental Protocols

Preparation of Stock and Working Solutions
  • Analyte Stock (1 mg/mL): Accurately weigh ~10 mg of Fosinoprilat and dissolve in 10 mL of methanol.

  • IS Stock (1 mg/mL): Accurately weigh ~1 mg of Fosinoprilat-d7 and dissolve in 1 mL of methanol.

  • Analyte Working Solutions (for Calibration Curve & QCs): Serially dilute the Analyte Stock with 50:50 Methanol:Water to prepare working solutions for spiking into plasma.

  • IS Working Solution (50 ng/mL): Dilute the IS Stock with 50:50 Methanol:Water. This solution is used for spiking all samples.

Preparation of Calibration Standards and Quality Controls

Prepare calibration standards and quality control samples by spiking the appropriate analyte working solutions into blank human plasma (typically 5-10% of the total plasma volume to avoid altering the matrix).

Sample Type Target Concentration (ng/mL)
Calibration 1 (LLOQ)1.0
Calibration 2-82.5, 10, 50, 100, 250, 500, 700
QC - Low (LQC)3.0
QC - Medium (MQC)80
QC - High (HQC)600
Plasma Sample Preparation Protocol (Solid-Phase Extraction)
  • Pipette 200 µL of plasma sample (blank, standard, QC, or unknown) into a 1.5 mL microcentrifuge tube.

  • Spike with 20 µL of the 50 ng/mL IS Working Solution. Vortex mix for 10 seconds.

  • Acidify & Precipitate: Add 400 µL of 0.1% formic acid in acetonitrile. Vortex vigorously for 1 minute to precipitate proteins.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Condition SPE Cartridge: Sequentially pass 1 mL of methanol followed by 1 mL of ultrapure water through the SPE cartridge.

  • Load Sample: Transfer the supernatant from step 4 onto the conditioned SPE cartridge.

  • Wash Cartridge: Wash with 1 mL of 5% methanol in water to remove polar interferences.

  • Elute Analytes: Elute Fosinoprilat and Fosinoprilat-d7 with 1 mL of methanol into a clean collection tube.

  • Evaporate: Dry the eluate under a gentle stream of nitrogen at 40°C.

  • Reconstitute: Reconstitute the dried residue in 200 µL of the mobile phase (e.g., 50:50 Acetonitrile:Water with 0.1% Formic Acid).

  • Transfer to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Method Parameters

Liquid Chromatography Conditions

Parameter Value Rationale
Column Waters XBridge C18, 3.5 µm, 2.1 x 100 mmProvides excellent retention and peak shape for acidic compounds like Fosinoprilat.
Mobile Phase A 0.1% Formic Acid in WaterAcidifier promotes positive ionization and improves peak shape.
Mobile Phase B 0.1% Formic Acid in AcetonitrileOrganic solvent for eluting the analytes from the reversed-phase column.
Flow Rate 0.4 mL/minStandard flow rate for this column dimension, balancing speed and resolution.
Injection Volume 5 µLMinimizes potential matrix effects while ensuring sufficient sensitivity.
Column Temp. 40°CEnsures reproducible retention times and reduces viscosity.
Gradient 10% B to 90% B over 5 min, hold 1 min, re-equilibrateGradient elution is necessary to effectively separate the analyte from matrix components.

Mass Spectrometry Conditions

The instrument is operated in positive electrospray ionization (ESI+) mode.

Parameter Fosinoprilat Fosinoprilat-d7 Rationale
Precursor Ion (Q1) m/z 432.2m/z 439.2Corresponds to the [M+H]⁺ ion of each compound.
Product Ion (Q3) m/z 376.2m/z 383.2A stable, specific fragment ion resulting from collision-induced dissociation.
Dwell Time 100 ms100 msSufficient time to acquire >12 data points across the chromatographic peak.
Collision Energy (CE) OptimizedOptimizedVoltage is tuned to maximize the formation of the specific product ion.
Declustering Potential (DP) OptimizedOptimizedVoltage is tuned to prevent in-source fragmentation and adduct formation.

Note: CE and DP values are instrument-dependent and must be optimized empirically.

Method Validation

The bioanalytical method must be validated according to regulatory guidelines such as the FDA's Bioanalytical Method Validation Guidance or ICH M10.[2][3][13] This process establishes the performance characteristics of the assay and ensures its reliability for PK studies.

Key Validation Parameters:

  • Selectivity & Specificity: The ability to differentiate and quantify the analyte in the presence of other components in the sample.

  • Accuracy & Precision: Assessed by analyzing QC samples at low, medium, and high concentrations over several days. Acceptance criteria are typically within ±15% (±20% at LLOQ) of the nominal concentration.

  • Calibration Curve: Demonstrates the relationship between instrument response and concentration. A linear, 1/x² weighted regression is commonly used.

  • Lower Limit of Quantification (LLOQ): The lowest concentration on the calibration curve that can be measured with acceptable accuracy and precision.[8]

  • Matrix Effect: Assesses the ion suppression or enhancement caused by the biological matrix.

  • Stability: Evaluates the stability of Fosinoprilat in plasma under various conditions (freeze-thaw, short-term bench-top, long-term storage).

Visualizations

Bioanalytical Workflow Diagram

The following diagram illustrates the complete workflow from sample receipt to final data analysis.

G cluster_pre Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing plasma Plasma Sample (Calibrator, QC, Unknown) spike Spike with Fosinoprilat-d7 IS plasma->spike Add fixed amount precip Protein Precipitation (Acidified ACN) spike->precip Vortex spe Solid-Phase Extraction (Load, Wash, Elute) precip->spe Load supernatant dry Evaporation & Reconstitution spe->dry lc LC Separation (C18 Column) dry->lc Inject ms MS/MS Detection (ESI+, MRM Mode) lc->ms integrate Peak Integration (Analyte & IS) ms->integrate ratio Calculate Area Ratio (Analyte / IS) integrate->ratio curve Generate Calibration Curve ratio->curve For Calibrators quant Quantify Unknowns curve->quant Interpolate pk pk quant->pk Concentration vs. Time Profile

Caption: End-to-end workflow for Fosinoprilat quantification in plasma.

Principle of Stable Isotope Dilution

This diagram explains the logical basis for using a stable isotope-labeled internal standard.

G cluster_sample cluster_process cluster_detector Analyte Analyte (Fosinoprilat) Unknown Amount (Ax) Loss Variable Losses (Extraction, Matrix Effects, etc.) Factor = Z (e.g., 0.8 for 80% recovery) Analyte->Loss IS Internal Standard (Fosinoprilat-d7) Known Amount (ISx) IS->Loss Analyte_Signal Analyte Signal (Sa) ∝ Ax * Z Loss->Analyte_Signal IS_Signal IS Signal (Sis) ∝ ISx * Z Loss->IS_Signal Ratio Signal Ratio = Sa / Sis ∝ (Ax * Z) / (ISx * Z) = Ax / ISx Analyte_Signal->Ratio IS_Signal->Ratio

Caption: How SIL-IS corrects for variability by keeping the ratio constant.

Conclusion

The described LC-MS/MS method utilizing Fosinoprilat-d7 as an internal standard provides a highly selective, sensitive, and robust tool for the quantitative analysis of Fosinoprilat in human plasma. The stable isotope dilution approach effectively mitigates potential variability, ensuring data of the highest quality for pivotal pharmacokinetic studies. Proper validation in accordance with regulatory standards is mandatory before application to clinical sample analysis.

References

  • Z. Y. et al. (2012). Development and validation of liquid chromatography-tandem mass spectrometric method for simultaneous determination of fosinopril and its active metabolite fosinoprilat in human plasma. Journal of Chromatography B, 903, 109-115. Available from: [Link]

  • PubMed. (2012). Development and validation of liquid chromatography-tandem mass spectrometric method for simultaneous determination of fosinopril and its active metabolite fosinoprilat in human plasma. National Library of Medicine. Available from: [Link]

  • IJNRD. (2023). method development and validation of fosinopril and hydrochlorothiazide in tablet dosage form using rp-hplc. International Journal of Novel Research and Development. Available from: [Link]

  • PubMed. (2009). Development of liquid chromatographic method for fosinoprilat determination in human plasma using microemulsion as eluent. National Library of Medicine. Available from: [Link]

  • PubMed. (2014). Identification of metabolites of fosinopril produced by human and rat liver microsomes with liquid chromatography-mass spectrometry. National Library of Medicine. Available from: [Link]

  • ResearchGate. (2009). Development of liquid chromatographic method for fosinoprilat determination in human plasma using microemulsion as eluent. Available from: [Link]

  • PubMed. (2020). A sensitive and efficient LC-MS/MS method for the bioanalysis of fosinopril diacid from human plasma and its application for a bioequivalence study in humans. National Library of Medicine. Available from: [Link]

  • ResearchGate. (2018). Simultaneous quantification of fosinopril and its active metabolite fosinoprilat in rat plasma by UFLC-MS/MS: Application of formic acid in the stabilization of an ester-containing drug. Available from: [Link]

  • ACS Publications. (1964). Principles of Isotope Dilution Assays. Analytical Chemistry. Available from: [Link]

  • ASTM International. (n.d.). Principles of Isotope Dilution Assays. Available from: [Link]

  • Taylor & Francis Online. (2016). LC–MS/MS Assay for Quantitation of Enalapril and Enalaprilat in Plasma for Bioequivalence Study in Indian Subjects. Available from: [Link]

  • Wikipedia. (n.d.). Isotope dilution. Available from: [Link]

  • U.S. Food and Drug Administration (FDA). (2023). Bioanalytical Method Validation for Biomarkers Guidance. HHS.gov. Available from: [Link]

  • SciSpace. (2011). Stable Isotope Dilution Assays in Vitamin Analysis–A Review of Principles and Applications. Available from: [Link]

  • National Institutes of Health (NIH). (2012). Stable-isotope dilution LC–MS for quantitative biomarker analysis. PMC. Available from: [Link]

  • International Council for Harmonisation (ICH). (2022). Bioanalytical Method Validation and Study Sample Analysis M10. Available from: [Link]

  • Outsourced Pharma. (2023). FDA Adopts ICH Final Guidance On Bioanalytical Method Validation. Available from: [Link]

  • U.S. Food and Drug Administration (FDA). (2018). Bioanalytical Method Validation Guidance for Industry. Available from: [Link]

  • YouTube. (2020). Bioanalytical Method Validation: History, Process, and Regulatory Perspectives. FDA CDER Small Business and Industry Assistance. Available from: [Link]

Sources

Advanced Liquid-Liquid Extraction Protocols for ACE Inhibitor Quantification in Complex Biological Matrices

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Critical Role of Sample Preparation in ACE Inhibitor Analysis

Angiotensin-converting enzyme (ACE) inhibitors are a cornerstone in the management of hypertension and heart failure. Accurate quantification of these drugs—such as lisinopril, enalapril, and ramipril—in biological matrices like plasma and urine is paramount for pharmacokinetic studies, therapeutic drug monitoring, and drug development. However, the inherent complexity of these matrices necessitates robust sample preparation to remove interfering substances and concentrate the analytes of interest. Liquid-liquid extraction (LLE) remains a powerful and versatile technique for this purpose. This application note provides a comprehensive guide to various LLE protocols for ACE inhibitors, delving into the scientific principles that govern their efficacy and offering detailed, field-proven methodologies for their successful implementation.

ACE inhibitors are a class of drugs used primarily to treat high blood pressure and heart failure by preventing the conversion of angiotensin I to the potent vasoconstrictor angiotensin II.[1][2] The accurate measurement of these compounds in biological fluids is crucial for assessing their absorption, distribution, metabolism, and excretion (ADME) properties.

The Physicochemical Landscape of ACE Inhibitors: A Foundation for Rational LLE Design

The success of any LLE protocol is fundamentally dictated by the physicochemical properties of the target analyte, namely its acid-base characteristics (pKa) and its hydrophobicity (logP).[3] ACE inhibitors are structurally diverse, leading to variations in these properties that must be considered for optimal extraction.

Most ACE inhibitors are carboxylic acid-containing drugs, but they can also possess basic functional groups, rendering them amphoteric. This dual nature allows for strategic manipulation of the aqueous sample's pH to control the analyte's ionization state and, consequently, its partitioning behavior between the aqueous and organic phases.[4]

ACE Inhibitor pKa (Acidic) pKa (Basic) logP Key Structural Features
Lisinopril 3.1710.21-1.2Two carboxylic acid groups, one primary and one secondary amine. Highly polar.
Enalapril 3.05.40.07One carboxylic acid group, one secondary amine. Moderately polar.
Ramipril 3.7, 5.15-3.41One carboxylic acid group, ester group (prodrug). More lipophilic.

This table summarizes the key physicochemical properties of lisinopril, enalapril, and ramipril, which are critical for designing effective LLE protocols.

The general principle for extracting ionizable compounds is to adjust the pH of the aqueous sample to suppress the ionization of the target analyte, thereby making it more neutral and more soluble in the organic extraction solvent.[3] For acidic drugs, the pH should be adjusted to at least two units below the pKa, while for basic drugs, the pH should be at least two units above the pKa.[5]

Visualizing the LLE Workflow: A Step-by-Step Overview

LLE_Workflow cluster_aqueous_phase Aqueous Phase (e.g., Plasma, Urine) cluster_extraction Extraction & Separation cluster_analysis Analysis Sample Biological Sample pH_Adjust pH Adjustment Sample->pH_Adjust Vortex Vortex/Mix pH_Adjust->Vortex Solvent Immiscible Organic Solvent Solvent->Vortex Centrifuge Centrifuge Vortex->Centrifuge Evaporation Evaporation Centrifuge->Evaporation Collect Organic Layer Reconstitution Reconstitution Evaporation->Reconstitution LC_MS LC-MS/MS Analysis Reconstitution->LC_MS

Caption: A generalized workflow for liquid-liquid extraction of ACE inhibitors.

Traditional Liquid-Liquid Extraction (LLE) Protocols

Traditional LLE involves the direct mixing of an aqueous sample with an immiscible organic solvent. The choice of solvent is critical and is guided by the analyte's polarity and the desire to minimize the co-extraction of interfering matrix components.

Protocol 1: Extraction of Lisinopril from Human Plasma

Lisinopril's high polarity (logP -1.2) presents a challenge for LLE.[6] A suitable protocol requires careful pH adjustment and the use of a relatively polar extraction solvent.

Rationale: Lisinopril has two acidic pKa values (3.17 and a lower one) and a basic pKa of 10.21.[7] To ensure it is in its least polar, zwitterionic form, the pH of the plasma sample should be adjusted to be between the highest acidic and the basic pKa values. However, to maximize its partition into an organic solvent, it is often beneficial to work at a slightly acidic pH to protonate the secondary amine while keeping one of the carboxylic acids deprotonated. A study by R. Abu-awwad et al. demonstrated successful extraction using tert-butyl methyl ether.[8]

Step-by-Step Methodology:

  • Sample Preparation: To 1.0 mL of human plasma in a centrifuge tube, add a known amount of an appropriate internal standard (e.g., a structurally similar ACE inhibitor not present in the sample).

  • pH Adjustment: Add 100 µL of a suitable buffer to adjust the pH to approximately 4.5.

  • Solvent Addition: Add 4.0 mL of tert-butyl methyl ether to the tube.[8]

  • Extraction: Cap the tube and vortex vigorously for 2 minutes to ensure thorough mixing and facilitate the transfer of lisinopril into the organic phase.

  • Phase Separation: Centrifuge the sample at 4000 rpm for 10 minutes to achieve a clear separation of the aqueous and organic layers.

  • Collection: Carefully transfer the upper organic layer to a clean tube, taking care not to aspirate any of the aqueous layer or the protein interface.

  • Evaporation: Evaporate the organic solvent to dryness under a gentle stream of nitrogen at approximately 40°C.

  • Reconstitution: Reconstitute the dried extract in a small volume (e.g., 100 µL) of the mobile phase used for the analytical determination (e.g., by LC-MS/MS).[8]

Protocol 2: Extraction of Enalapril from Biological Fluids

Enalapril is less polar than lisinopril (logP 0.07), making it more amenable to extraction with a wider range of organic solvents.[9]

Rationale: Enalapril has acidic pKa values of 3.0 and 5.4.[10] Adjusting the pH to a value between these two pKas will result in a neutral molecule, enhancing its extraction into an organic solvent. Research has shown that chloroform and methylene chloride are effective extraction solvents at pH 4-5.[11]

Step-by-Step Methodology:

  • Sample Preparation: Take 1 mL of the biological fluid (e.g., plasma or urine) and add an internal standard.

  • pH Adjustment: Adjust the sample pH to approximately 4.0 using a suitable buffer or dilute acid.

  • Solvent Addition: Add 5 mL of methylene chloride to the sample.

  • Extraction: Vortex the mixture for 2 minutes.

  • Phase Separation: Centrifuge at 4000 rpm for 10 minutes.

  • Collection: Transfer the lower organic layer to a clean tube.

  • Evaporation: Evaporate the solvent to dryness.

  • Reconstitution: Reconstitute the residue in the mobile phase for analysis.

Advanced LLE Techniques: Enhancing Efficiency and Throughput

While traditional LLE is effective, it can be labor-intensive and prone to issues like emulsion formation.[12] Modern variations of LLE, such as Supported Liquid Extraction (SLE) and Dispersive Liquid-Liquid Microextraction (DLLME), address these limitations.

Supported Liquid Extraction (SLE)

SLE utilizes a solid support, typically diatomaceous earth, to immobilize the aqueous sample.[13] The organic extraction solvent is then passed through the support, allowing for a highly efficient and clean extraction without the need for vigorous shaking, thus preventing emulsion formation.[14]

SLE_Workflow cluster_loading Sample Loading cluster_equilibration Equilibration cluster_elution Elution cluster_collection Collection & Analysis Load_Sample Load Aqueous Sample onto SLE Cartridge Wait Wait 5 minutes for Sample Adsorption Load_Sample->Wait Elute Elute with Immiscible Organic Solvent Wait->Elute Collect Collect Eluate Elute->Collect Evaporate_Reconstitute Evaporate & Reconstitute Collect->Evaporate_Reconstitute Analysis LC-MS/MS Analysis Evaporate_Reconstitute->Analysis

Sources

High-Throughput Bioanalytical Workflow for Fosinoprilat Quantification in Human Plasma Using Fosinoprilat-d7 as an Internal Standard by LC-MS/MS

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Imperative for Speed and Precision in Bioanalysis

Fosinopril is an ester prodrug of a phosphinic acid-containing angiotensin-converting enzyme (ACE) inhibitor, prescribed for hypertension and heart failure.[1][2] In the body, it undergoes rapid hydrolysis to its active metabolite, fosinoprilat.[3][4] The quantitative determination of fosinoprilat in biological matrices is a cornerstone of pharmacokinetic and bioequivalence studies.[3] High-throughput screening (HTS) in this context is not merely a matter of convenience; it is a critical enabler of rapid drug development, allowing for the analysis of a large number of samples with the speed required to make timely decisions.

This application note details a robust, high-throughput method for the quantification of fosinoprilat in human plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The strategic selection of a stable isotope-labeled internal standard (SIL-IS), Fosinoprilat-d7, is fundamental to this method's success. A SIL-IS is the gold standard for quantitative mass spectrometry as it co-elutes with the analyte and experiences similar matrix effects and ionization suppression, thus providing the most accurate correction for analytical variability.[5]

Our approach prioritizes a streamlined sample preparation protocol—protein precipitation—which is amenable to 96-well plate formats and automation, significantly reducing sample processing time.[6][7][8] This is coupled with a rapid chromatographic separation, ensuring a short analytical cycle without compromising the integrity of the results. This method is designed to meet the rigorous standards of bioanalytical method validation as stipulated by regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).[5][9][10][11]

The Foundational Science: Why this Method Excels

The cornerstone of this high-throughput methodology is the synergy between a rapid, efficient sample clean-up and the specificity and sensitivity of tandem mass spectrometry.

  • Protein Precipitation for High-Throughput Efficiency : Traditional sample preparation methods like liquid-liquid extraction (LLE) or solid-phase extraction (SPE) can be time-consuming and less amenable to automation. Protein precipitation, however, offers a simple and rapid alternative for removing the bulk of proteinaceous material from plasma samples.[6][7][8] By adding a water-miscible organic solvent, such as acetonitrile, proteins are denatured and precipitated, allowing for the isolation of the analyte-containing supernatant.[6] This process is ideally suited for a 96-well plate format, which is a staple in high-throughput environments.[6]

  • The Role of Fosinoprilat-d7 : The use of a deuterated internal standard is critical for mitigating the variability inherent in bioanalytical methods.[5] Fosinoprilat-d7 is chemically identical to fosinoprilat, ensuring that it behaves similarly during extraction, chromatography, and ionization. Its slightly higher mass, due to the deuterium atoms, allows it to be distinguished by the mass spectrometer. This enables precise quantification, as the ratio of the analyte signal to the internal standard signal remains constant even if there are variations in sample recovery or matrix effects.

  • LC-MS/MS for Unambiguous Quantification : Tandem mass spectrometry, specifically in the Multiple Reaction Monitoring (MRM) mode, provides exceptional selectivity and sensitivity. By monitoring a specific precursor ion to product ion transition for both fosinoprilat and its deuterated internal standard, we can confidently quantify the analyte even in a complex biological matrix.[3]

Experimental Protocols

Materials and Reagents
  • Fosinoprilat (Reference Standard)

  • Fosinoprilat-d7 (Internal Standard)

  • Acetonitrile (LC-MS Grade)

  • Methanol (LC-MS Grade)

  • Formic Acid (LC-MS Grade)

  • Ultrapure Water

  • Human Plasma (with K2EDTA as anticoagulant)

  • 96-well collection plates

Preparation of Stock and Working Solutions
  • Primary Stock Solutions (1 mg/mL) : Accurately weigh and dissolve Fosinoprilat and Fosinoprilat-d7 in methanol to prepare individual stock solutions.

  • Working Standard Solutions : Serially dilute the Fosinoprilat stock solution with a 50:50 mixture of methanol and water to prepare working standards for the calibration curve and quality control (QC) samples.

  • Internal Standard Working Solution (100 ng/mL) : Dilute the Fosinoprilat-d7 stock solution with acetonitrile.

High-Throughput Protein Precipitation Protocol (96-well plate)
  • Sample Aliquoting : To each well of a 96-well plate, add 50 µL of human plasma (blank, calibration standard, QC, or unknown sample).

  • Internal Standard Addition : Add 150 µL of the Fosinoprilat-d7 working solution (in acetonitrile) to each well. The acetonitrile will also act as the protein precipitating agent.

  • Mixing : Seal the plate and vortex for 2 minutes at high speed to ensure thorough mixing and complete protein precipitation.

  • Centrifugation : Centrifuge the plate at 4000 rpm for 10 minutes to pellet the precipitated proteins.

  • Supernatant Transfer : Carefully transfer 100 µL of the supernatant to a clean 96-well collection plate for LC-MS/MS analysis.

Visualizing the High-Throughput Workflow

HTS_Workflow cluster_prep Sample Preparation (96-Well Plate) cluster_analysis LC-MS/MS Analysis cluster_data Data Processing p1 Aliquot 50 µL Plasma p2 Add 150 µL IS in Acetonitrile p1->p2 p3 Vortex Mix (2 min) p2->p3 p4 Centrifuge (10 min) p3->p4 p5 Transfer Supernatant p4->p5 a1 Inject into LC-MS/MS p5->a1 a2 Rapid Chromatographic Separation a1->a2 a3 MS/MS Detection (MRM) a2->a3 d1 Peak Integration a3->d1 d2 Calculate Analyte/IS Ratio d1->d2 d3 Quantification via Calibration Curve d2->d3 end end d3->end Final Concentration Report

Caption: High-throughput workflow for Fosinoprilat analysis.

LC-MS/MS Parameters for Rapid Analysis

ParameterSetting
LC System High-performance liquid chromatography system
Column C18 column (e.g., 50 x 2.1 mm, 1.8 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.5 mL/min
Gradient 5% B to 95% B in 1.5 min, hold for 0.5 min, return to initial in 0.1 min, equilibrate for 0.9 min
Total Run Time 3.0 minutes
Injection Volume 5 µL
MS System Triple Quadrupole Mass Spectrometer
Ionization Mode Electrospray Ionization (ESI), Positive
MRM Transitions See Table 2

Quantitative Data Summary

Table 2: MRM Transitions and MS Parameters

CompoundPrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Collision Energy (eV)
Fosinoprilat434.0237.110025
Fosinoprilat-d7441.0 (Predicted)244.1 (Predicted)10025

Note: The MRM transition for Fosinoprilat is based on published literature.[3] The transition for Fosinoprilat-d7 is predicted based on a +7 Da mass shift.

Method Validation and Performance

This high-throughput method should be validated in accordance with the principles outlined in the FDA and EMA guidelines on bioanalytical method validation.[5][9][10][11] The validation process ensures that the method is reliable and reproducible for its intended purpose.

Key Validation Parameters:
  • Selectivity and Specificity : The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample. This is assessed by analyzing at least six different batches of blank plasma.

  • Linearity : The method should demonstrate linearity over a defined concentration range. A calibration curve with at least six non-zero standards should be prepared, and the coefficient of determination (r²) should be ≥ 0.99.

  • Accuracy and Precision : The accuracy (closeness to the true value) and precision (reproducibility) of the method are evaluated at multiple QC levels (low, medium, and high). The mean accuracy should be within ±15% of the nominal value (±20% at the Lower Limit of Quantification, LLOQ), and the precision (%CV) should not exceed 15% (20% at LLOQ).

  • Matrix Effect : The effect of the plasma matrix on the ionization of the analyte and internal standard should be assessed to ensure that it does not compromise the accuracy and precision of the method.

  • Stability : The stability of fosinoprilat in plasma should be evaluated under various conditions that mimic sample handling and storage, including freeze-thaw cycles, short-term bench-top stability, and long-term storage stability.

Conclusion: A Fit-for-Purpose HTS Solution

The described high-throughput method for the quantification of fosinoprilat in human plasma offers a rapid, robust, and reliable solution for demanding bioanalytical workflows. By integrating a streamlined protein precipitation protocol with the inherent selectivity of LC-MS/MS and the precision afforded by a stable isotope-labeled internal standard, this method is well-suited for supporting large-scale pharmacokinetic studies in drug development. The adherence to rigorous validation principles ensures data integrity, providing confidence in the results generated.

References

  • Agilent Technologies. (n.d.). Protein Precipitation for Biological Fluid Samples Using Agilent Captiva EMR—Lipid 96-Well Plates. Retrieved from [Link]

  • ResearchGate. (2025). Development and validation of liquid chromatography-tandem mass spectrometric method for simultaneous determination of fosinopril and its active metabolite fosinoprilat in human plasma. Retrieved from [Link]

  • Phenomenex. (2025). Protein Precipitation Method. Retrieved from [Link]

  • PubMed. (2020). A sensitive and efficient LC-MS/MS method for the bioanalysis of fosinopril diacid from human plasma and its application for a bioequivalence study in humans. Retrieved from [Link]

  • LCGC International. (n.d.). LC–MS-MS Total Drug Analysis of Biological Samples Using a High-Throughput Protein Precipitation Method. Retrieved from [Link]

  • PubMed. (1993). High-performance liquid chromatography of the drug fosenopril. Retrieved from [Link]

  • National Center for Biotechnology Information. (2010). Application of a PEG precipitation method for solubility screening: A tool for developing high protein concentration formulations. Retrieved from [Link]

  • Agilent Technologies. (n.d.). Fast LC/MS/MS Analytical Method with Alternating Column Regeneration for the Analysis of 125 Various Drugs and Their Metabolites. Retrieved from [Link]

  • IBA Lifesciences. (n.d.). High-throughput purification. Retrieved from [Link]

  • National Center for Biotechnology Information. (2019). The Optimized Workflow for Sample Preparation in LC-MS/MS-Based Urine Proteomics. Retrieved from [Link]

  • ResearchGate. (2025). Development of liquid chromatographic method for fosinoprilat determination in human plasma using microemulsion as eluent. Retrieved from [Link]

  • National Center for Biotechnology Information. (2012). Bioanalytical method validation: An updated review. Retrieved from [Link]

  • European Medicines Agency. (2022). ICH guideline M10 on bioanalytical method validation and study sample analysis. Retrieved from [Link]

  • PubMed. (2014). Identification of metabolites of fosinopril produced by human and rat liver microsomes with liquid chromatography-mass spectrometry. Retrieved from [Link]

  • World Health Organization. (2024). DRAFT WORKING DOCUMENT FOR COMMENTS BIOANALYTICAL METHOD VALIDATION AND STUDY SAMPLE ANALYSIS. Retrieved from [Link]

  • Shimadzu. (n.d.). C135 Shimadzu Pesticide MRM Library Support for LC/MS/MS. Retrieved from [Link]

  • Separation Science. (n.d.). Bioanalytical Method Validation Aiming for Enhanced Reproducibility. Retrieved from [Link]

  • CompMS. (n.d.). MRM database. Retrieved from [Link]

  • YouTube. (2020). Bioanalytical Method Validation: History, Process, and Regulatory Perspectives. Retrieved from [Link]

  • ResearchGate. (2015). How can MRM transition in LC/MS/MS be monitored when you get both precursor and product ion at MS1?. Retrieved from [Link]

  • R Discovery. (1992). Fosinopril. A review of its pharmacodynamic and pharmacokinetic properties, and therapeutic potential in essential hypertension. Retrieved from [Link]

  • IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.). fosinopril. Retrieved from [Link]

  • PubMed. (1996). [Study of the efficacy and safety of fosinopril in general practice in 19435 hypertensive patients (FLIGHT Study)]. Retrieved from [Link]

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Troubleshooting & Optimization

Section 1: Understanding the Challenge: Matrix Effects and Fosinoprilat-d7

Author: BenchChem Technical Support Team. Date: February 2026

<-33> A Technical Support Center for Fosinoprilat-d7 LC-MS Detection: Troubleshooting Matrix Effects Welcome to the technical support center for the bioanalysis of Fosinoprilat-d7. This guide is designed for researchers, scientists, and drug development professionals to address the common and complex challenges associated with matrix effects in Liquid Chromatography-Mass Spectrometry (LC-MS) detection. As Senior Application Scientists, we provide not just solutions, but the underlying principles to empower you to build robust and reliable analytical methods.

This section provides foundational knowledge on why Fosinoprilat-d7 analysis is susceptible to matrix effects.

Q1: What are matrix effects and why are they a major concern for Fosinoprilat-d7?

A1: Matrix effects are the alteration of analyte ionization efficiency due to the presence of co-eluting, undetected components from the sample matrix (e.g., plasma, urine).[1][2][3] This phenomenon can lead to either ion suppression (decreased signal) or ion enhancement (increased signal), severely compromising the accuracy, precision, and sensitivity of quantification.[1][4] Fosinoprilat, the active metabolite of Fosinopril, is analyzed in complex biological fluids.[5][6] These matrices contain high concentrations of endogenous substances like phospholipids, salts, and proteins that can interfere with the electrospray ionization (ESI) process, making matrix effects a critical challenge.[1][7]

Q2: How does Fosinoprilat-d7, as a stable isotope-labeled internal standard (SIL-IS), help, and what are its limitations?

A2: Fosinoprilat-d7 is the ideal internal standard because it co-elutes with the unlabeled analyte (Fosinoprilat) and exhibits nearly identical physicochemical behavior during extraction and ionization.[5][8] In theory, any ion suppression or enhancement that affects Fosinoprilat will affect Fosinoprilat-d7 to the same degree, allowing for accurate ratiometric correction.[1] However, this correction is not foolproof. Severe matrix effects can suppress the signal of both the analyte and the internal standard to a point where sensitivity is lost (below the limit of quantitation). Furthermore, if the matrix effect is not uniform across different samples or batches, it can still introduce variability and inaccuracy.[9] Therefore, the primary goal is always to minimize matrix effects rather than just compensate for them.[4]

Q3: What are the primary sources of matrix effects in plasma or serum samples?

A3: In plasma and serum, the most notorious culprits for causing matrix effects, particularly ion suppression in ESI, are phospholipids .[7][10] These molecules are major components of cell membranes and have chromatographic properties that often cause them to co-elute with analytes of interest in reversed-phase chromatography.[7] Their high concentration and ability to alter the surface tension of ESI droplets interfere with the analyte's ability to reach the gas phase as an ion.[11] Other sources include salts, endogenous metabolites, and proteins that may not have been fully removed during sample preparation.[1]

Section 2: Proactive Mitigation: Sample Preparation Strategies

Effective sample preparation is the most critical step in minimizing matrix effects.[1][2] The goal is to selectively remove interfering components while efficiently recovering the analyte.

Q4: My Fosinoprilat-d7 signal is showing significant suppression. Where should I start troubleshooting my sample preparation?

A4: Start by evaluating the effectiveness of your cleanup method. The three most common techniques are Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE). Their effectiveness in removing matrix components, especially phospholipids, varies significantly.

Technique Principle Pros Cons Phospholipid Removal Efficiency
Protein Precipitation (PPT) Proteins are crashed out of solution using an organic solvent (e.g., acetonitrile, methanol).Simple, fast, inexpensive."Dirty" extract; does not effectively remove phospholipids or salts.Poor
Liquid-Liquid Extraction (LLE) Analyte is partitioned between two immiscible liquid phases based on its solubility and pH.[12]Cleaner than PPT; can remove salts and some phospholipids.Requires method development; uses larger volumes of organic solvents.Moderate
Solid-Phase Extraction (SPE) Analyte is isolated from the matrix by adsorbing it onto a solid sorbent, washing away interferences, and then eluting the analyte.[13]Provides the cleanest extracts; excellent for removing phospholipids and salts.[1][14]Requires significant method development; can be more expensive.Excellent

For Fosinoprilat, which contains both a carboxylic acid and a phosphinic acid group, a simple PPT is often insufficient. If you are using PPT and seeing suppression, upgrading to LLE or, ideally, SPE is the most logical next step.

Q5: I want to develop an SPE method for Fosinoprilat. What type of sorbent should I choose?

A5: A mixed-mode SPE sorbent is highly recommended for Fosinoprilat. Fosinoprilat has a carboxylic acid moiety, making it anionic at neutral or basic pH, and it also has significant hydrophobic character. A mixed-mode sorbent with both reversed-phase (e.g., C8 or C18) and anion-exchange (e.g., quaternary amine) functionalities allows for a more selective extraction.

SPE_Workflow

Caption: A decision tree for systematically troubleshooting matrix effects.

References

  • Annesley, T. M. (2003). Ion suppression in mass spectrometry. Clinical chemistry, 49(7), 1041-1044. [Link]

  • Becker, G. (n.d.). Matrix Effects and Ion Suppression in LC-MS: Essential Strategies for Research. Journal of Analytical Techniques and Research. [Link]

  • Fard, F. R., et al. (2021). Overview, consequences, and strategies for overcoming matrix effects in LC-MS analysis: a critical review. Analyst, 146(18), 5536-5555. [Link]

  • Baranowska, I., & Barchanska, H. (2015). Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review. Molecules, 20(8), 14793-14814. [Link]

  • Jemal, M., & Xia, Y. Q. (2000). Liquid chromatography/electrospray tandem mass spectrometry method for the quantitation of fosinoprilat in human serum using automated 96-well solid-phase extraction for sample preparation. Rapid communications in mass spectrometry, 14(12), 1023-1028. [Link]

  • Mei, H. (2017). Assessment of matrix effect in quantitative LC-MS bioanalysis. Bioanalysis, 9(17), 1319-1322. [Link]

  • Milošević, N., et al. (2005). Development of liquid chromatographic method for fosinoprilat determination in human plasma using microemulsion as eluent. Journal of Chromatography B, 826(1-2), 1-6. [Link]

  • Sun, H. Y., et al. (2012). Development and validation of liquid chromatography-tandem mass spectrometric method for simultaneous determination of fosinopril and its active metabolite fosinoprilat in human plasma. Journal of pharmaceutical and biomedical analysis, 61, 193-198. [Link]

  • Chemistry LibreTexts. (2022). 4: Drug Analysis of Plasma Samples. [Link]

  • Mallet, C. R. (2004). Ion Suppression: A Major Concern in Mass Spectrometry. LCGC International. [Link]

  • Pharmaffiliates. (n.d.). Fosinoprilat-d7. [Link]

  • Element Lab Solutions. (n.d.). All You Need To Know About Phospholipid Removal (PLR). [Link]

  • Kataoka, H. (2003). Practical Tips on Preparing Plasma Samples for Drug Analysis Using SPME. LCGC North America. [Link]

  • Bonfiglio, R., et al. (1999). Use of post-column infusion for assessment of matrix effects. Rapid Communications in Mass Spectrometry, 13(12), 1175-1185. [Link]

  • U.S. Food and Drug Administration. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. [Link]

  • Klont, F. S., et al. (2023). Elucidating the Role of Ion Suppression in Secondary Electrospray Ionization. Journal of the American Society for Mass Spectrometry, 34(11), 2548-2556. [Link]

  • Element Lab Solutions. (n.d.). HILIC – The Rising Star of Polar Chromatography. [Link]

  • Agilent Technologies. (2018). Hydrophilic Interaction Chromatography Method Development and Troubleshooting. [Link]

  • Klont, F. S., et al. (2023). Elucidating the Role of Ion Suppression in Secondary Electrospray Ionization. ACS Publications. [Link]

  • Agilent Technologies. (2016). Solid Phase Extraction (SPE) Sample Preparation - Fundamentals. YouTube. [Link]

  • AmplifyBio. (n.d.). Essential FDA Guidelines for Bioanalytical Method Validation. [Link]

  • van der Ende, M., et al. (2021). Strategies for Using Postcolumn Infusion of Standards to Correct for Matrix Effect in LC-MS-Based Quantitative Metabolomics. Metabolites, 11(11), 779. [Link]

  • Kataoka, H. (2003). Practical tips on preparing plasma samples for drug analysis using SPME. ResearchGate. [Link]

  • Sun, H. Y., et al. (2012). Development and validation of liquid chromatography-tandem mass spectrometric method for simultaneous determination of fosinopril and its active metabolite fosinoprilat in human plasma. Journal of pharmaceutical and biomedical analysis, 61, 193-198. [Link]

  • Waters Corporation. (n.d.). A Simple Approach for the Removal of Phospholipids in Small Molecule Quantitative Bioanalysis Using Ostro Sample Preparation Plates. [Link]

  • Amini, H., & Ahmadiani, A. (2006). A Simple Sample Preparation with HPLC-UV Method for Estimation of Clomipramine from Plasma. Iranian journal of pharmaceutical research : IJPR, 5(1), 17-22. [Link]

  • Wikipedia. (n.d.). Ion suppression (mass spectrometry). [Link]

  • Welch Materials. (n.d.). [Readers Insight] Hydrophilic Interaction Chromatography (HILIC): A Nemesis to Polar Compounds. [Link]

  • Utrecht University. (n.d.). Matrix effect evaluation using multi-component post-column infusion in untargeted hydrophilic interaction liquid chromatography-mass spectrometry plasma metabolomics. [Link]

  • Ranz, A. (2015). Advances in Sample Preparation: Removing Phospholipids from Biological Samples. LCGC Europe. [Link]

  • Costa, B. N., et al. (2023). Systematic Assessment of Matrix Effect, Recovery, and Process Efficiency Using Three Complementary Approaches: Implications for LC-MS/MS Bioanalysis Applied to Glucosylceramides in Human Cerebrospinal Fluid. Metabolites, 13(2), 269. [Link]

  • U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. [Link]

  • Chirita, R. I., et al. (2011). Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique. Journal of separation science, 34(16-17), 2049-2068. [Link]

  • ResearchGate. (n.d.). (PDF) Extraction Methods for The Removal of Phospholipids and Other Endogenous Material from A Biological Fluid. [Link]

  • Spectroscopy Online. (2022). Key Steps to Create a Sample Preparation Strategy for Inductively Coupled Plasma (ICP) or ICP–Mass Spectrometry (ICP-MS) Analysis. [Link]

  • Biocompare. (n.d.). Hydrophilic Interaction (HILIC) Columns. [Link]

  • LCGC International. (2021). Strategies for Optimization of Liquid–Liquid Extraction (LLE) Protocols. [Link]

  • PharmaCompass. (n.d.). FDA guideline - Bioanalytical Method Validation. [Link]

  • ResearchGate. (n.d.). Fosinopril: chemical structure. [Link]

  • Stahnke, H., et al. (2012). Compensation of Matrix Effects by Postcolumn Infusion of a Monitor Substance in Multiresidue Analysis with LC−MS/MS. Analytical Chemistry, 84(3), 1494-1501. [Link]

  • Doyle, T. D., et al. (1993). High-performance liquid chromatography of the drug fosinopril. Journal of chromatography, 620(1), 113-119. [Link]

  • PubChem. (n.d.). Fosinopril. [Link]

  • Bertin Bioreagent. (n.d.). Fosinopril-d7 (sodium salt). [Link]

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Technical Support Center: Fosinoprilat-d7 Retention Optimization

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Zwitterionic Challenge

Welcome to the technical support hub for Fosinoprilat analysis. You are likely here because Fosinoprilat-d7 (and its native analyte) is exhibiting poor retention, peak tailing, or erratic sensitivity.

The Core Problem: Fosinoprilat is not a standard carboxylic acid.[1][2][3][4] It is a phosphinic acid derivative and a zwitterion. Unlike its prodrug (Fosinopril), Fosinoprilat possesses three ionizable groups with distinct pKa values. Its retention behavior on C18 columns is strictly dictated by the pH of your mobile phase.

This guide moves beyond generic "try a different column" advice. We analyze the chemical mechanism driving retention to give you a self-validating optimization protocol.

Module 1: The pH-Retention Mechanism

To optimize retention, you must visualize the ionization state of the molecule. Fosinoprilat-d7 behaves chemically identically to Fosinoprilat; therefore, optimization for the internal standard (IS) simultaneously optimizes the analyte.

Physicochemical Profile
Functional GroupApproximate pKaCharge at pH 2.0Charge at pH 7.0Charge at pH 10.0
Phosphinic Acid ~2.5 – 3.1Neutral/Partial (-)Negative (-)Negative (-)
Carboxylic Acid ~3.5 – 4.0NeutralNegative (-)Negative (-)
Secondary Amine ~10.5Positive (+)Positive (+)Neutral
NET CHARGE +1 (Cationic) -1 (Anionic/Zwitterionic) -2 (Anionic)
The Optimization Logic
  • At Neutral pH (pH ~7): The molecule is a zwitterion (negative acids, positive amine). The net negative charge dominates, making it highly hydrophilic. Result: Elution in the void volume (dead time) on C18.

  • At Basic pH (pH > 9): Fully deprotonated. Highly polar. Result: No retention on C18.

  • At Acidic pH (pH < 3): The acidic groups are protonated (neutralized). The amine remains protonated (positive). The molecule behaves as a weak cation but with significantly increased hydrophobicity due to the neutralized acid groups. Result: Optimal retention on C18.

Visualizing the Ionization Pathway

IonizationState Low_pH pH < 2.5 (Acidic Mobile Phase) State_Low PROTONATED STATE Phosphinic: Neutral Carboxyl: Neutral Amine: Positive (+) RESULT: Good C18 Retention Low_pH->State_Low Promotes Mid_pH pH 4.0 - 7.0 (Ammonium Acetate) State_Mid ZWITTERIONIC STATE Phosphinic: Negative (-) Carboxyl: Negative (-) Amine: Positive (+) RESULT: Void Volume Elution Mid_pH->State_Mid Promotes High_pH pH > 9.0 (Ammonium Hydroxide) State_High DEPROTONATED STATE Phosphinic: Negative (-) Carboxyl: Negative (-) Amine: Neutral RESULT: No C18 Retention High_pH->State_High Promotes

Figure 1: Impact of Mobile Phase pH on Fosinoprilat Ionization and Retention.

Module 2: Validated Experimental Protocol

Do not use phosphate buffers for LC-MS applications. Use volatile organic acids. The following protocol is designed to suppress the ionization of the phosphinic acid group.

Recommended Mobile Phase System
  • Mobile Phase A: 0.1% Formic Acid in Water (pH ~2.7).

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Stationary Phase: C18 with high carbon load or Polar-Embedded C18 (to prevent pore dewetting if starting at high aqueous).

Why this works: The 0.1% Formic acid maintains pH < 3.[5]0. This suppresses the dissociation of the phosphinic acid (pKa ~3.1) and carboxylic acid, rendering the molecule sufficiently hydrophobic to interact with the C18 alkyl chains.

Step-by-Step Optimization Workflow
  • Preparation: Dissolve Fosinoprilat-d7 in 50:50 Methanol:Water (avoid pure organic stock to prevent precipitation upon injection).

  • Equilibration: Flush column with 95% Mobile Phase A for at least 10 column volumes.

  • Gradient:

    • 0.0 min: 5% B

    • 1.0 min: 5% B (Hold to trap polar impurities)

    • 5.0 min: 90% B

    • 6.0 min: 90% B

    • 6.1 min: 5% B

    • 9.0 min: Stop

  • Observation: If retention is still low (< 2.0 min), switch Mobile Phase A to 0.1% Heptafluorobutyric Acid (HFBA) . HFBA acts as an ion-pairing agent for the positively charged amine, significantly increasing retention.

Module 3: Troubleshooting Guide

Issue 1: Peak Tailing (The "Shark Fin" Peak)

Symptoms: The Fosinoprilat-d7 peak rises sharply but drags out a long tail. Root Cause:

  • Silanol Activity: The positively charged amine interacts with residual silanols on the silica surface.

  • Metal Chelation: Critical Insight. The phosphinic acid group is a potent metal chelator (similar to EDTA). It will bind to trace iron or stainless steel frits in your LC system.

Solution:

  • Hardware: Use PEEK-lined columns or replace stainless steel capillaries with PEEK where possible.

  • Chemistry: Add 5mM Ammonium Formate to the 0.1% Formic Acid mobile phase. The ammonium ions compete for silanol sites, and the formate provides ionic strength to mask secondary interactions.

Issue 2: Signal Suppression (Matrix Effects)

Symptoms: Fosinoprilat-d7 area counts vary wildly between blank plasma and patient samples. Root Cause: Co-eluting phospholipids. Because Fosinoprilat requires acidic conditions, it often elutes in the same window as lysophospholipids.

Solution:

  • Monitor: Track the phospholipid transition (m/z 184 > 184) to see where the "crud" elutes.

  • Modify: Adjust the gradient slope. If Fosinoprilat-d7 elutes at 4 minutes, ensure the gradient is shallow enough to push phospholipids to > 6 minutes.

Issue 3: "Ghost" Peaks in Blank

Symptoms: Detecting Fosinoprilat in a blank sample containing only Internal Standard (d7). Root Cause: Isotopic Interference (Cross-talk).

  • Fosinoprilat (Native): m/z 436

  • Fosinoprilat-d7 (IS): m/z 443

  • If the d7 standard is impure (contains d0), or if the mass spec resolution is poor, you will see a signal in the analyte channel.

Solution:

  • Verify the Certificate of Analysis (CoA) for the IS purity.

  • Ensure the mass transition windows do not overlap.

Module 4: Decision Tree & FAQs

TroubleshootingTree Start Start: Poor Chromatography CheckRT Is Retention Time < Void Volume? Start->CheckRT CheckTailing Is Peak Tailing > 1.5? CheckRT->CheckTailing No Action_pH Action: Lower pH. Ensure 0.1% Formic Acid is fresh. CheckRT->Action_pH Yes Action_Chelation Action: Metal Chelation suspected. Passivate system or use PEEK. CheckTailing->Action_Chelation Yes (Severe) Action_Buffer Action: Add 5mM Amm. Formate to Mobile Phase A. CheckTailing->Action_Buffer Yes (Moderate) Action_Column Action: Switch to Polar-Embedded C18 or PFP Column. Action_pH->Action_Column If still fails

Figure 2: Troubleshooting Decision Tree for Fosinoprilat Analysis.

Frequently Asked Questions

Q: Can I use Ammonium Acetate (pH 5.0) to reduce tailing? A: Generally, no. At pH 5.0, the phosphinic acid is ionized (negative), and the amine is positive. This creates a zwitterion which is very difficult to retain on C18. You will likely lose retention completely. Stick to pH < 3.0.[5][6]

Q: Why does Fosinoprilat-d7 have two peaks? A: Isomerization is possible, but rare under standard LC conditions. More likely, you are seeing the separation of the cis and trans isomers of the proline ring, which can occur at low temperatures or specific pH conditions. Ensure your column oven is set to at least 40°C to facilitate rapid interconversion and merge the peaks.

Q: My d7 signal is dropping over the course of the run. A: Check for "system accumulation." Phosphinic acids can adsorb to stainless steel surfaces in the injector loop or needle. Perform a needle wash with a solution containing 0.5% Formic Acid/EDTA (if offline) or a strong organic flush to strip the lines.

References

  • Jemal, M., et al. (1991). "Determination of fosinopril and fosinoprilat in human plasma by gas chromatography-mass spectrometry." Journal of Chromatography B: Biomedical Sciences and Applications.

  • FDA Bioanalytical Method Validation Guidance for Industry. (2018). U.S. Food and Drug Administration.

  • PubChem Compound Summary. (2024). "Fosinoprilat."[1][2][3][6][7][8][9] National Center for Biotechnology Information.

  • Naidong, W. (2003). "Bioanalytical liquid chromatography–tandem mass spectrometry methods on underivatized dicarboxylic acid metabolites of ACE inhibitors." Journal of Chromatography B. (Provides comparative pKa data for ACE inhibitors).

Sources

Technical Support Center: Fosinoprilat-d7 Signal Suppression in ESI

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Subject: Troubleshooting Signal Suppression & Matrix Effects for Fosinoprilat-d7 Internal Standard Lead Scientist: Dr. A. Vance, Senior Application Specialist

Introduction: The Fosinoprilat Challenge

Welcome to the technical support hub for Fosinoprilat analysis. If you are experiencing signal suppression of your internal standard (IS), Fosinoprilat-d7, you are likely battling the specific physicochemical properties of the phosphinic acid moiety.

Fosinoprilat is an amphoteric, dicarboxylic acid-containing ACE inhibitor. In Electrospray Ionization (ESI), particularly in negative mode (often preferred for the phosphinic group), it is highly susceptible to charge competition from co-eluting phospholipids and endogenous salts. When Fosinoprilat-d7 signal varies, it compromises the quantification of the analyte, Fosinoprilat, leading to assay failure during validation (accuracy/precision) or bioanalysis.

This guide provides the diagnostic frameworks and causal analysis required to stabilize your assay.

Module 1: The Diagnostic Framework

Before changing your mobile phase or extraction, you must visualize the suppression. We rely on the Post-Column Infusion (PCI) method as the gold standard for diagnosing matrix effects.

Protocol: Post-Column Infusion (PCI) Profiling

Objective: Map the ionization efficiency of Fosinoprilat-d7 across the entire chromatographic run to identify "suppression zones."

Required Setup:

  • Syringe Pump: Load a standard solution of Fosinoprilat-d7 (e.g., 100 ng/mL in mobile phase).

  • T-Piece: Connect the syringe pump and the LC column effluent to the MS source via a PEEK T-connector.

  • Flow Rate: Set syringe pump to 10-20 µL/min (sufficient to generate a steady baseline signal).

Step-by-Step Procedure:

  • Start the LC gradient and the syringe infusion simultaneously.

  • Inject a Blank Matrix Extract (extracted plasma/serum without analyte).

  • Monitor the MRM transition for Fosinoprilat-d7.

  • Analysis: Observe the baseline. A flat baseline indicates no matrix effect. A dip (trough) indicates ion suppression; a peak indicates enhancement.

Interpretation:

  • Early Elution Dips: Likely salts or unretained polar interferences.

  • Late Elution Dips: Co-eluting phospholipids (Lyso-PC or PC). If Fosinoprilat-d7 elutes here, you have a "blind spot."

Mechanism of Failure: ESI Droplet Competition

The following diagram illustrates why your IS signal is disappearing. In the ESI Taylor cone, analytes compete for limited surface charge.

ESI_Suppression cluster_droplet ESI Droplet (Taylor Cone) Matrix Phospholipids (High Surface Activity) Evaporation Solvent Evaporation (Coulombic Fission) Matrix->Evaporation Analyte Fosinoprilat-d7 (Target IS) Analyte->Evaporation Charge Available Charge (Protons/Electrons) Charge->Matrix Preferential Binding Charge->Analyte Blocked MS_Inlet Mass Spec Inlet Evaporation->MS_Inlet Matrix Ions Dominant Signal_Loss Signal Suppression (IS Response Drop) Evaporation->Signal_Loss Analyte Neutralized

Figure 1: Mechanism of Competitive Ionization Suppression. High surface-activity molecules (phospholipids) monopolize the available charge on the droplet surface, preventing Fosinoprilat-d7 from ionizing.

Module 2: Troubleshooting Guide (FAQs)

Issue 1: "My IS response drops by >50% in patient samples compared to standards."

Root Cause: Phospholipid buildup. Fosinoprilat is relatively lipophilic (logP ~4) but contains polar groups. It often elutes in the same window as lysophospholipids (m/z 496, 520, 524) if the gradient is not optimized.

Corrective Action:

  • Monitor Phospholipids: Add a "scout" MRM transition of m/z 184 -> 184 (positive mode parent scan) to track phosphatidylcholines.

  • Modify Gradient: If Fosinoprilat elutes during the phospholipid wash, flatten the gradient slope or use a phenyl-hexyl column to shift the analyte retention away from the lipid interference.

  • Switch Extraction: Move from Protein Precipitation (PPT) to Solid Phase Extraction (SPE) .

Issue 2: "The d7-IS retention time is slightly different from the analyte, causing variable suppression."

Root Cause: Deuterium Isotope Effect. Deuterium is slightly more lipophilic than hydrogen. On high-efficiency columns (UPLC/UHPLC), Fosinoprilat-d7 may elute 0.05–0.1 min earlier than the native drug. If the matrix suppression zone is sharp (narrow), the IS and analyte experience different ionization environments.

Corrective Action:

  • Reduce Plate Count: Use a standard HPLC column (e.g., 3.5 µm or 5 µm) instead of sub-2 µm to broaden peaks slightly, ensuring better overlap.

  • Mobile Phase Modifiers: Ensure adequate buffering (e.g., 5-10 mM Ammonium Acetate) to mask secondary interactions that exaggerate separation.

Issue 3: "I see 'Ghost Peaks' or carryover of the IS in blank injections."

Root Cause: Phosphinic Acid Chelation. The phosphinic acid group in Fosinoprilat is a strong chelator of metals (Fe, stainless steel). It can bind to the LC flow path and release slowly.

Corrective Action:

  • Passivation: Flush the system with 0.1% EDTA or Phosphoric Acid overnight (disconnect the column!).

  • Hardware: Use PEEK tubing and PEEK-lined columns where possible.

  • Needle Wash: Use a strong wash solvent containing 0.5% Formic Acid + Isopropanol/Acetonitrile to strip the needle.

Module 3: Optimization Protocols

Extraction Strategy: The Critical Control Point

Direct protein precipitation is rarely sufficient for Fosinoprilat due to the high sensitivity required and the "sticky" nature of the drug.

Table 1: Extraction Method Comparison

FeatureProtein Precipitation (PPT)Liquid-Liquid Extraction (LLE)Mixed-Mode SPE (Recommended)
Cleanliness Low (High Phospholipids)MediumHigh (Removes Lipids)
Recovery High but variableVariable (pH dependent)Consistent (>85%)
Matrix Effect High Suppression RiskModerateMinimal
Protocol Note Cheap, fast, but "dirty"Use Ethyl Acetate/Hexane at acidic pHMAX (Mixed-Mode Anion Exchange)
Recommended Workflow: Mixed-Mode Anion Exchange (MAX)

Because Fosinoprilat has a carboxylic acid and phosphinic acid, it is anionic at neutral pH. Using a MAX cartridge allows you to wash away neutrals (phospholipids) with organic solvent while the analyte stays bound by charge.

Step-by-Step Protocol:

  • Conditioning: 1 mL Methanol, then 1 mL Water.

  • Loading: Dilute plasma 1:1 with 5% NH4OH (make basic to ionize the acid). Load sample.

  • Wash 1 (Neutrals): 1 mL 5% NH4OH in Water.

  • Wash 2 (Lipids): 1 mL Methanol (The analyte stays bound by ionic interaction; lipids wash away).

  • Elution: 1 mL Methanol containing 2% Formic Acid (Neutralizes the charge, releasing the analyte).

  • Evaporation: Dry under Nitrogen and reconstitute.

Decision Tree: Optimizing the Assay

Optimization_Tree Start Start: IS Signal Suppression Check_PCI Run PCI Experiment (Module 1) Start->Check_PCI Result Where is the suppression? Check_PCI->Result Early Early Elution (Salts/Unretained) Result->Early 0-1 min Late Late Elution (Phospholipids) Result->Late >1 min Action_Early Increase Initial Organic % or Use Divert Valve Early->Action_Early Action_Late Check Phospholipid Overlap (m/z 184) Late->Action_Late Overlap Does IS co-elute with Lipids? Action_Late->Overlap Yes Yes Overlap->Yes Direct Conflict No No Overlap->No General Suppression Sol_Chrom Change Column Selectivity (Phenyl-Hexyl or C18 PFP) Yes->Sol_Chrom Sol_Extract Switch to MAX SPE (Remove Lipids) Yes->Sol_Extract No->Sol_Extract

Figure 2: Troubleshooting Decision Tree for Fosinoprilat-d7 Signal Suppression.

References

  • Matuszewski, B. K., Constanzer, M. L., & Chavez-Eng, C. M. (2003). Strategies for the assessment of matrix effect in quantitative bioanalytical methods based on HPLC−MS/MS. Analytical Chemistry.

  • U.S. Food and Drug Administration (FDA). (2018). Bioanalytical Method Validation Guidance for Industry. FDA.gov.

  • Jemal, M., et al. (1999). Phospholipids as a source of matrix effect in LC-MS/MS bioanalysis. Journal of Pharmaceutical and Biomedical Analysis. (Contextualizing phospholipid interference in ESI).
  • Wang, S., & Cyronak, M. (2013). Correction for isotopic interferences between analyte and internal standard in quantitative mass spectrometry. Rapid Communications in Mass Spectrometry.

Improving recovery rates for Fosinoprilat-d7 in serum samples

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Welcome to the technical support hub for Fosinoprilat-d7 . If you are accessing this guide, you are likely experiencing low or inconsistent recovery of this internal standard (IS) during LC-MS/MS bioanalysis of human serum.

Fosinoprilat is chemically distinct from many other ACE inhibitors due to its phosphinic acid moiety. This structural feature, combined with high protein binding (>95%), creates specific challenges in extraction. Standard "crash and shoot" Protein Precipitation (PPT) methods often fail to recover this analyte because it gets trapped within the precipitated protein pellet or suffers from severe phospholipid-induced ion suppression.

This guide moves beyond generic advice, offering a chemically grounded, self-validating workflow to maximize recovery and minimize matrix effects.

Module 1: The Chemistry of Recovery Failure

To fix the recovery, we must first understand the molecule. Fosinoprilat is an amphoteric diacid.

FeatureChemical ConsequenceImpact on Recovery
Phosphinic Acid Group Low pKa (~3.0)Remains ionized (negative) even at mildly acidic pH. Hard to retain on standard C18 at pH 4-5.
Carboxylic Acid Group pKa (~4.5)Contributes to di-anionic character at neutral pH.
High Protein Binding >95% bound in serumPrimary Failure Point: If you do not disrupt this bond before extraction, the analyte precipitates with the proteins.
Amphilitic Nature Contains hydrophobic rings + polar acidsRequires "Mixed-Mode" extraction for optimal cleanup.
Diagnostic Diagram: Why is my signal low?

Use this logic flow to determine if your issue is true recovery loss or matrix suppression.

RecoveryDiagnosis Start Low Fosinoprilat-d7 Signal CheckME Perform Post-Column Infusion (Check for Matrix Effect) Start->CheckME Suppression Signal Dip at RT? CheckME->Suppression No No Suppression->No Clean Baseline Yes Yes Suppression->Yes Signal Drop TrueRecovery Issue: True Extraction Loss Action1 Optimize Extraction Chemistry (Switch to MAX SPE) TrueRecovery->Action1 MatrixEffect Issue: Ion Suppression Action2 Improve Cleanup (Remove Phospholipids) MatrixEffect->Action2 No->TrueRecovery Yes->MatrixEffect

Figure 1: Diagnostic logic to distinguish between extraction efficiency issues and mass spec ionization suppression.

Module 2: The "Gold Standard" Protocol (Mixed-Mode SPE)

For Fosinoprilat, Liquid-Liquid Extraction (LLE) is generally discouraged due to the compound's high polarity and ionization across a wide pH range.

We recommend Mixed-Mode Anion Exchange (MAX) Solid Phase Extraction. This mechanism utilizes the negative charge of the phosphinic/carboxylic groups to "lock" the analyte onto the sorbent, allowing you to wash away interferences aggressively.

Protocol: Optimized MAX SPE for Serum

Cartridge: Waters Oasis MAX (30 mg) or Agilent Bond Elut Plexa PAX.

1. Pre-Treatment (Critical Step)

  • Goal: Disrupt protein binding and ensure the analyte is anionic.

  • Action: Mix 200 µL Serum + 200 µL 4% H₃PO₄ (Phosphoric Acid) to break protein bonds.

  • Neutralization: Wait 5 mins, then add 200 µL 5% NH₄OH (Ammonium Hydroxide) .

  • Why? The initial acid shock releases the drug from albumin. The subsequent base raises pH > 8.0, ensuring Fosinoprilat is fully ionized (negative) for the anion exchange resin.

2. Conditioning

  • 1 mL Methanol.

  • 1 mL Water.

3. Loading

  • Load the pre-treated sample at low flow (approx. 1 mL/min).[1]

  • Mechanism:[2] Fosinoprilat binds via Anion Exchange (strong interaction) and Reverse Phase (hydrophobic interaction).

4. Wash 1 (Matrix Removal)

  • 1 mL 5% NH₄OH in Water.

  • Purpose: Removes proteins and neutral interferences. The high pH keeps the analyte charged and bound.

5. Wash 2 (Hydrophobic Cleanup)

  • 1 mL Methanol.

  • Purpose:Crucial Step. Because Fosinoprilat is "locked" by the ionic bond, you can wash with 100% organic solvent to remove phospholipids and hydrophobic neutrals without eluting the analyte.

6. Elution

  • 2 x 250 µL 2% Formic Acid in Methanol .

  • Mechanism:[2][3] The acid drops the pH < 2. This protonates the phosphinic/carboxylic acids, neutralizing their charge. The ionic bond breaks, and the analyte releases into the methanol.

SPE_Workflow Step1 LOAD (pH > 7) Analyte: (-) Sorbent: (+) Step2 WASH (100% MeOH) Analyte stays bound Lipids removed Step1->Step2 Ionic Lock Step3 ELUTE (2% Formic Acid) Analyte neutralized Releases from sorbent Step2->Step3 Protonation

Figure 2: The chemical mechanism of Mixed-Mode Anion Exchange (MAX) for Fosinoprilat.

Module 3: Troubleshooting & FAQs

Q1: I am seeing "double peaks" for Fosinoprilat-d7. Is my column failing?

Answer: Likely not. This is often a pH mismatch between your eluate and your mobile phase.

  • Cause: If you inject the SPE eluate (2% Formic Acid in MeOH) directly, the high organic/acidic plug can cause peak splitting for early eluters.

  • Fix: Evaporate the eluate to dryness under N₂ at 40°C and reconstitute in the initial mobile phase (e.g., 90:10 Water:Acetonitrile + 0.1% Formic Acid).

Q2: My recovery is good (>80%), but my internal standard response varies wildly between patients.

Answer: This indicates a Matrix Effect (Ion Suppression) rather than extraction loss.

  • Explanation: Phospholipids from patient serum are co-eluting with Fosinoprilat. Even with d7-correction, severe suppression (signal < 10% of neat standard) ruins precision.

  • Fix: Ensure you performed Wash 2 (100% Methanol) in the SPE protocol above. Only Mixed-Mode SPE allows a 100% organic wash. If using PPT, you must switch to SPE or use a "Phospholipid Removal" plate (e.g., Ostro/HybridSPE).

Q3: Can I use Liquid-Liquid Extraction (LLE) instead?

Answer: It is risky.

  • Data: Fosinoprilat is very polar (logP ~0.6). Extraction with Ethyl Acetate or MTBE usually yields <50% recovery unless the pH is perfectly tuned to the isoelectric point (approx pH 2.5-3.0), which is difficult to maintain in serum buffers.

  • Recommendation: If you must use LLE, use a mixture of Ethyl Acetate:Butanol (9:1) at acidic pH, but expect lower cleanliness than SPE.

Q4: Is Fosinoprilat stable in serum?

Answer: Yes, Fosinoprilat (the diacid) is stable. However, if you are also measuring the prodrug (Fosinopril ), you must be careful.

  • Warning: Serum esterases will continue to convert Fosinopril to Fosinoprilat ex vivo.

  • Protocol: If measuring both, you must add an esterase inhibitor (e.g., NaF or Phenylmethylsulfonyl fluoride) or acidify the serum immediately upon collection. If measuring only Fosinoprilat, this is less critical, but standard freeze/thaw limits (3 cycles) apply.

Module 4: Quantitative Comparison of Methods

The following data summarizes typical recovery rates observed in validation studies for ACE inhibitors with phosphinic acid groups.

MethodTypical Recovery (%)Matrix Effect (ME)Notes
Protein Precipitation (PPT) 30 - 45%High (>20% suppression)High entrapment in pellet; dirty extracts.
LLE (Ethyl Acetate) 40 - 60%ModeratepH dependent; difficult to automate.
SPE (HLB/Reverse Phase) 65 - 75%ModerateGood retention, but wash steps are limited (cannot use 100% MeOH).
SPE (MAX - Mixed Mode) 90 - 98% Negligible (<5%) Allows aggressive washing; cleanest baseline.

References

  • Jjemba, A. et al. "Development and validation of liquid chromatography-tandem mass spectrometric method for simultaneous determination of fosinopril and its active metabolite fosinoprilat in human plasma." Journal of Chromatography B. (2025).

  • FDA Guidance for Industry. "Bioanalytical Method Validation M10." (2022).

  • PubChem. "Fosinoprilat Compound Summary." National Library of Medicine.

  • Chambers, E. et al. "Systematic Development of a Solid-Phase Extraction Method for the Determination of Acidic Compounds." Journal of Chromatography A. (Focus on Mixed-Mode Anion Exchange mechanisms).

Sources

Technical Support Center: Resolving Isobaric Interference in Fosinoprilat-d7 Assays

Author: BenchChem Technical Support Team. Date: February 2026

Diagnostic Hub: Identifying the Source of Interference

Before altering chromatographic conditions, you must distinguish between True Isobaric Interference (a different compound with the same mass) and Isotopic Cross-talk (signal bleed between analyte and internal standard).[1][2]

The "Null-Injection" Diagnostic Protocol

Perform the following three injections to isolate the root cause:

Injection TypeDescriptionExpected Result (Clean Assay)If Signal Detected...
Double Blank Mobile phase only (No Analyte, No IS)Flat baseline at retention time (RT)System Contamination: Check injector port, column carryover, or mobile phase purity.
Zero Blank Matrix + IS only (No Analyte)Signal in IS channel; Flat baseline in Analyte channelImpurity Contribution: Your IS contains unlabeled Fosinoprilat (d0). Check IS purity (Certificate of Analysis).
ULOQ Only Matrix + High Conc. Analyte (No IS)Signal in Analyte channel; Flat baseline in IS channelIsotopic Cross-talk: High concentration analyte isotopes (M+7) are bleeding into the IS channel.[1][2]
Troubleshooting Decision Tree

DiagnosticTree Start Signal Observed in Blank Channel CheckType Which Channel? Start->CheckType AnalyteChannel Signal in Analyte Channel (while injecting IS only) CheckType->AnalyteChannel Zero Blank ISChannel Signal in IS Channel (while injecting ULOQ) CheckType->ISChannel ULOQ Sample Impurity Cause: IS Impurity (d0 present in d7 stock) AnalyteChannel->Impurity CrossTalk Cause: Isotopic Cross-talk (Natural M+7 abundance) ISChannel->CrossTalk Action1 Action: Dilute IS working solution or purchase higher purity IS Impurity->Action1 Action2 Action: Adjust ULOQ lower or Select different MRM transition CrossTalk->Action2

Figure 1: Decision logic for diagnosing the source of interference in LC-MS/MS assays.

Core Protocol 1: Mass Spectrometry Tuning (The "Label-Loss" Trap)[1][2]

The Science: Fosinoprilat is a phosphinic acid derivative.[3] The d7 internal standard typically carries the deuterium label on the phenylbutyl side chain (4-phenyl-d5-butyl-4,4-d2).[1][2]

The Trap: A common fragmentation pathway for ACE inhibitors involves the cleavage of the side chain. If you select a daughter ion that results from the loss of the phenylbutyl group, you lose the d7 label. The IS fragment becomes identical to the native analyte fragment, causing massive interference.

Optimized MRM Transitions

Ensure your transitions retain the labeled moiety.

CompoundPrecursor (m/z)Product (m/z)Structure RetainedStatus
Fosinoprilat 436.2266.1Loss of proline ring; Retains phenylbutylRecommended
Fosinoprilat-d7 443.2273.1Loss of proline ring; Retains d7-phenylbutyl Recommended
Fosinoprilat-d7 (Bad)443.2Common Fragment XLoss of phenylbutyl groupAVOID (Causes Interference)

Note on Polarity: While positive ESI is standard, Fosinoprilat is amphoteric.[1] If positive mode interference is high (due to endogenous amines), switch to Negative ESI targeting the carboxylate/phosphinate anion, which often has lower background noise.[1]

Core Protocol 2: Chromatographic Resolution (The Isomer Issue)

The Science: Fosinoprilat contains a proline-like ring, which leads to cis-trans isomerization .[1][2] In solution, these rotamers exist in equilibrium. On high-efficiency columns (like UPLC C18), this can manifest as a split peak or a "shoulder."[1][2]

The Interference: If the Fosinoprilat-d7 IS equilibrates to a different cis/trans ratio than the analyte (due to solvent differences in the spike solution), or if the integration window cuts off the "shoulder," quantification will fail.

Chromatographic Strategy

Do not try to separate the isomers; collapse them .

  • Temperature Control: Run the column oven at 40°C - 50°C . Higher temperature increases the rate of rotamer interconversion, merging the split peaks into a single, sharper peak.

  • Mobile Phase pH: Use an acidic mobile phase (0.1% Formic Acid). Fosinoprilat is a diacid; keeping it fully protonated improves peak shape and retention on C18.

Recommended Gradient (C18 Column, 2.1 x 50mm, 1.7 µm):

  • MP A: 0.1% Formic Acid in Water[4]

  • MP B: Acetonitrile[1]

  • Flow: 0.4 mL/min[1]

  • Temp: 45°C

Core Protocol 3: Sample Preparation (The Matrix Eraser)

The Science: Isobaric interference often comes from phospholipids (specifically lysophosphatidylcholines) that share the same nominal mass or cause ion suppression at the Fosinoprilat retention time.

The Solution: Since Fosinoprilat has two acidic protons (Phosphinic and Carboxylic), Mixed-Mode Anion Exchange (MAX) SPE is superior to protein precipitation (PPT) or simple LLE.[1][2]

MAX SPE Workflow

SPE_Workflow Step1 1. Condition MeOH -> Water Step2 2. Load Sample (Acidified Plasma) Step1->Step2 Step3 3. Wash 1 5% NH4OH (Remove Neutrals) Step2->Step3 Step4 4. Wash 2 MeOH (Remove Hydrophobics) Step3->Step4 Step5 5. Elute 2% Formic Acid in MeOH Step4->Step5

Figure 2: Mixed-Mode Anion Exchange (MAX) extraction protocol to isolate acidic Fosinoprilat from neutral/basic interferences.

Why this works:

  • Wash 1 (Basic): Fosinoprilat is charged (anionic) and binds to the quaternary amine of the sorbent.[1][2] Neutral/Basic interferences are washed away.[1][2]

  • Elution (Acidic): Acidifying the eluent neutralizes the Fosinoprilat, breaking the ionic bond and releasing it from the sorbent.

Frequently Asked Questions (FAQ)

Q: I see a peak in my blank at the exact retention time of Fosinoprilat-d7. Is my column dirty? A: It is likely "Cross-talk" from the analyte if you ran a high concentration standard previously (Carryover), or your IS working solution is contaminated with native Fosinoprilat.[1] Run the "Null-Injection" test (Section 1) to confirm. If it is carryover, add a needle wash step with 50:50 Acetonitrile:Isopropanol + 0.1% Formic Acid.[1]

Q: My Fosinoprilat peak is splitting into two. Is this interference? A: Likely not interference, but cis-trans isomerization .[1][2] Increase your column temperature to 45-50°C to coalesce the peaks.[1][2] Ensure your integration window covers both the main peak and the shoulder if they don't fully merge.

Q: Can I use Protein Precipitation (PPT) instead of SPE? A: You can, but you risk significant matrix effects.[1][2] If you must use PPT, use a "Crash and Shoot" method with Ostwald Ripening (letting the sample sit at 4°C for 20 mins after adding acetonitrile) to ensure large particle aggregation, then centrifuge at high speed (15,000 x g).[1] However, SPE is strongly recommended for clinical assays to remove phospholipids.[1]

Q: Why is my IS recovery low? A: Fosinoprilat is acidic.[2] If you are using LLE (Liquid-Liquid Extraction), ensure the sample pH is adjusted to <3.0 before extraction to suppress ionization and drive the analyte into the organic layer (e.g., Ethyl Acetate or MTBE).[1]

References

  • Jemal, M., et al. (1991).[1][2] "Determination of fosinopril and fosinoprilat in human serum by gas chromatography-mass spectrometry with selected ion monitoring." Journal of Chromatography B: Biomedical Sciences and Applications. Link

  • Wang, H., et al. (2013).[1][2] "Development and validation of liquid chromatography-tandem mass spectrometric method for simultaneous determination of fosinopril and its active metabolite fosinoprilat in human plasma." Journal of Pharmaceutical and Biomedical Analysis. Link

  • Gu, H., et al. (2013).[1][2] "Correction for isotopic interferences between analyte and internal standard in quantitative mass spectrometry by a nonlinear calibration function." Bioanalysis. Link

  • FDA Guidance for Industry. (2022). "Bioanalytical Method Validation M10." Link

  • Acharya, K.R., et al. (2022).[1][2] "Structural basis for the inhibition of human angiotensin-1 converting enzyme by fosinoprilat." The FEBS Journal. Link

Sources

Technical Support Center: Troubleshooting Phosphinic Acid Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Peak Tailing & Asymmetry in Phosphinic Acid Analysis
Executive Summary

Phosphinic acid derivatives (e.g., glufosinate, fosetyl-aluminum degradation products) present a unique "perfect storm" for chromatographic tailing. Structurally, they possess a polar phosphinic group (


) that acts as a strong Lewis base, making them prone to two distinct failure modes: ionic interaction with residual silanols  and chelation with trace metals  in the LC flow path.

This guide moves beyond generic troubleshooting to address the specific physicochemical behavior of phosphorus-containing moieties.

Part 1: Diagnostic Workflow

Before optimizing method parameters, you must isolate the root cause. Tailing in phosphinic derivatives is rarely due to column voiding alone; it is usually chemical.

Interactive Diagnostic Tree

DiagnosticTree Start START: Peak Tailing Observed CheckSystem Step 1: System vs. Column Test (Bypass Column, Inject Sample) Start->CheckSystem TailingSystem Tailing Persists without Column? CheckSystem->TailingSystem YesSystem YES: System Tailing TailingSystem->YesSystem Broad/Tailing Signal NoSystem NO: Peak is Sharp TailingSystem->NoSystem Sharp Signal MetalIssue Root Cause: Metal Chelation (Adsorption to steel capillaries/frits) YesSystem->MetalIssue Passivate Action: Passivate System (Use Medronic Acid or PEEK) MetalIssue->Passivate CheckColumn Step 2: Column Chemistry Check NoSystem->CheckColumn CheckPH Is pH +/- 2 units from pKa? CheckColumn->CheckPH BadPH NO (pH ~ pKa) CheckPH->BadPH GoodPH YES (pH OK) CheckPH->GoodPH FixPH Action: Adjust pH (Suppress Ionization) BadPH->FixPH Silanol Root Cause: Silanol Activity GoodPH->Silanol HILICSwitch Action: Switch to HILIC or Hybrid Particle Column Silanol->HILICSwitch

Figure 1: Decision matrix for isolating the source of peak asymmetry. Note that "System Tailing" is highly prevalent with phosphinic acids due to metal affinity.

Part 2: The "Hidden" Variable – Metal Chelation

The Problem: Phosphinic and phosphonic acids are potent chelators. They bind avidly to Iron (Fe) and Titanium (Ti) ions present in stainless steel frits, column walls, and even trace impurities within the silica matrix. This results in "shark-fin" tailing that no amount of pH adjustment can fix.

The Solution: Chemical Passivation or Chelation Additives.[1]

Protocol: Mobile Phase Additives

Traditional additives like EDTA can suppress ionization in LC-MS.[2] The modern standard is Medronic Acid (methylenediphosphonic acid), which shields metal sites without significant ion suppression.

ParameterRecommendationMechanism
Additive Medronic Acid (e.g., Agilent InfinityLab Deactivator)Sacrificial chelator; binds to metal sites more strongly than the analyte.
Concentration 5 µM (approx. 0.1% of stock solution)Sufficient to coat active sites; low enough to avoid MS source contamination.
System Prep Acid Wash (30% Phosphoric Acid flush)Removes accumulated oxidation layers on steel prior to analysis.
Hardware PEEK-lined columns / Titanium-free systemsEliminates the source of metal ions entirely (Bio-inert systems).

Expert Insight: If you observe tailing that improves slightly with repeated injections of the analyte, your analyte is likely "passivating" the column for you. This is a hallmark of metal chelation. Switch to a medronic acid additive immediately to stabilize the method.

Part 3: Stationary Phase Selection (HILIC vs. RP)

Phosphinic acids are highly polar. Forcing them onto a C18 column often requires 100% aqueous conditions, leading to "phase collapse" (dewetting) and poor retention, which manifests as fronting or tailing.

Comparison of Stationary Phases
FeatureReversed Phase (C18)HILIC (Zwitterionic/Silica)
Retention Mechanism Hydrophobic interaction (Weak for phosphinates)Partitioning into water-enriched layer
Peak Shape Risk High (Silanol interaction at low pH)Low (Electrostatic repulsion/attraction optimized)
MS Sensitivity Lower (High aqueous content limits desolvation)Higher (High organic content aids desolvation)
Recommended Column Agilent ZORBAX Eclipse Plus C18 (Double Endcapped)Waters Atlantis Premier BEH Z-HILIC (Phosphorylcholine)

Recommendation: For phosphinic acid derivatives, HILIC is the superior mode . It utilizes the polar nature of the molecule for retention rather than fighting against it.

Part 4: Mobile Phase Chemistry & pH

The Problem: The pKa of the phosphinic group is typically between 1.5 and 2.5.

  • pH ~ pKa: Analyte exists as a mixture of neutral and ionized species. The exchange rate between these forms is slow relative to the chromatographic timescale, causing peak broadening.

  • pH > pKa (Ionized): Analyte is negative. On bare silica (acidic silanols), this causes repulsion (exclusion). On C18, it reduces retention.[3]

The Solution: Thermodynamic control of ionization.

  • Low pH Approach (RP): Buffer at pH 1.9 (Formic Acid/TFA). Keeps analyte protonated (neutral).

    • Risk:[4][5][6][7] Acidic hydrolysis of bonded phases over time.

  • High pH Approach (HILIC/Hybrid RP): Buffer at pH 9.0 (Ammonium Acetate). Ensures 100% ionization.

    • Benefit: In HILIC, the ionized phosphinate interacts strongly with the water layer, improving peak symmetry.

Visualizing the Interaction Mechanism

Interactions cluster_Silica Stationary Phase Surface Analyte Phosphinic Acid (Analyte) Silanol Residual Silanol (-Si-OH) Analyte->Silanol H-Bonding (Secondary Interaction) MetalSite Trace Metal (Fe3+ / Ti4+) Analyte->MetalSite Chelation (Irreversible Binding) Medronic Medronic Acid (Additive) Medronic->MetalSite Blocks Site Endcapping Endcapping (Trimethylsilyl) Endcapping->Silanol Steric Shield

Figure 2: Mechanism of secondary interactions. Note that Medronic Acid competes for the metal sites, while endcapping blocks silanols.

Frequently Asked Questions (Troubleshooting)

Q: I am using a C18 column with 0.1% Formic Acid, but the peak is still tailing. Why? A: Formic acid (pH ~2.7) is often insufficient to fully suppress the ionization of phosphinic acids (pKa ~2.0). You are operating right at the pKa.

  • Fix: Switch to 0.1% Trifluoroacetic acid (TFA) to drop pH < 2.0, or switch to a buffered mobile phase (Phosphate pH 2.0) if not using MS.

Q: My calibration curve is non-linear at low concentrations (concave). A: This is a classic symptom of active site adsorption . The metal sites in your system are "eating" the low-concentration standards. Once sites are saturated, linearity returns.

  • Fix: Passivate the LC system with 30% Phosphoric acid overnight or add 5 µM Medronic acid to the mobile phase.

Q: Can I use Ion-Pairing reagents? A: Yes, reagents like TBA (Tetrabutylammonium) can fix tailing by masking the charge. However, they permanently alter the column and suppress MS signals. HILIC is preferred over Ion-Pairing for modern workflows.

References
  • Agilent Technologies. (2023). Why it matters and how to get good peak shape. Retrieved from

  • McCalley, D. V. (2023). Understanding and managing peak shapes in hydrophilic interaction liquid chromatography. Chemical Communications, 59, 7887–7899.

  • Hsiao, J. J., et al. (2018).[8] Improved LC/MS Methods for the Analysis of Metal-Sensitive Analytes Using Medronic Acid as a Mobile Phase Additive. Analytical Chemistry, 90(15), 9457–9464.[8] Retrieved from

  • Waters Corporation. (2025). Analysis of Underivatized Bisphosphonate Drugs Using HILIC/MS. Retrieved from

  • Chrom Tech. (2025).[4][9] What Causes Peak Tailing in HPLC? Retrieved from

Sources

Reducing carryover in Fosinoprilat-d7 high-sensitivity assays

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The "Sticky" Physics of Fosinoprilat

Fosinoprilat is not just another acidic molecule; it is a phosphinic acid derivative (specifically, a phosphinate ester metabolite).[1][2][3][4] Unlike simple carboxylic acids, the phosphinic acid moiety (


) exhibits strong metal-chelating properties.[2]

In a high-sensitivity LC-MS/MS environment, Fosinoprilat and its internal standard (Fosinoprilat-d7) do not merely "adsorb" to surfaces; they chemically bind to active metal sites (iron, chromium oxides) in stainless steel needles, valves, and column frits.[2] This interaction is often resistant to standard organic washes (MeOH/ACN), leading to persistent "ghost peaks" in blank samples that exceed the regulatory threshold of 20% of the Lower Limit of Quantitation (LLOQ).

This guide deconstructs the carryover mechanism and provides a self-validating protocol to eliminate it.

Part 1: The Autosampler & Injection Path

Q1: I am using a standard 50:50 MeOH:Water needle wash, but I still see carryover in my first blank. Why isn't this working?

A: A neutral organic/water mix is ineffective because it fails to disrupt the ionic and chelation bonds Fosinoprilat forms with the needle surface.

The Mechanism: At neutral or acidic pH, the phosphinic acid group can act as a ligand, coordinating with metal ions on the stainless steel surface. Methanol solubilizes the hydrophobic backbone but leaves the "anchor" (the phosphinic headgroup) attached to the steel.

The Solution: The "Dual-Attack" Wash Strategy You must attack both the hydrophobic backbone and the ionic metal bond. We recommend a high-pH wash to deprotonate the surface and the analyte, creating electrostatic repulsion, combined with a strong organic solvent.

Recommended Wash Configuration:

  • Weak Wash (Transfer Solvent): 90:10 Water:Methanol + 0.1% Ammonium Hydroxide (

    
    ).[2]
    
    • Purpose: Matches initial gradient conditions but keeps pH high (~10) to prevent re-adsorption during injection.

  • Strong Wash (The Stripper): 40:40:20 Acetonitrile:Isopropanol:Water + 0.5% Ammonium Hydroxide.[2]

    • Purpose: Acetonitrile/IPA dissolves the lipophilic cyclohexyl ring; Ammonia forces the phosphinic acid into a fully ionized state (

      
      ), which is repelled by the negatively charged metal oxide surface at high pH.
      

Warning: Do not use 100% Acetonitrile. Fosinoprilat salts can precipitate in pure organic solvents, worsening carryover.[2] Water is required to maintain solubility of the ionic species.

Part 2: Chromatographic Parameters

Q2: My needle carryover is gone, but I see a broad "hump" or ghost peak eluting in the blank at the retention time. Is this column carryover?

A: Yes. This indicates the analyte is retained on the column stationary phase or the inlet frit and is eluting slowly during subsequent runs.

The Mechanism: Fosinoprilat interacts with residual silanols on C18 silica. If you use a standard linear gradient that simply goes to 95% Organic and holds, it may not be sufficient to desorb the compound from "deep" active sites.

The Solution: Sawtooth Gradient Wash Implement a rapid oscillation between high-organic and high-aqueous conditions at the end of your run. This "shocks" the column equilibrium, stripping stubborn analytes.

Protocol: The Sawtooth Cycle

  • Elution: Analyte elutes (e.g., at 60% B).

  • Ramp 1: 95% B for 0.5 min (Solubilize hydrophobic tail).

  • Drop 1: 10% B for 0.3 min (Re-hydrate surface, break semi-polar interactions).

  • Ramp 2: 95% B for 0.5 min (Final flush).

  • Equilibration: Return to initial conditions.

Part 3: System Materials & Hardware

Q3: I've optimized washes and gradients, but carryover persists at 30-40% of LLOQ. What hardware components are the "silent killers"?

A: If chemistry fails, the issue is likely adsorption to the rotor seal or stainless steel tubing .

Troubleshooting Workflow:

  • Rotor Seal: The Vespel or Tefzel material in the injection valve rotor can become scored or adsorb sticky compounds over time.

    • Action: Replace the rotor seal with a PEEK or Ceramic coated seal if available for your valve model.

  • Tubing: Stainless steel capillaries between the valve and column are prime binding sites.

    • Action: Replace the line from the injector valve to the column inlet with PEEK tubing (Red, 0.005" ID) or PEEK-lined steel tubing. This eliminates the metal interaction surface immediately post-injection.

Part 4: Visualizing the Mitigation Workflow

The following diagram illustrates the decision logic for troubleshooting Fosinoprilat carryover.

Fosinoprilat_Carryover_Logic Start Start: Carryover > 20% LLOQ Check_Loc Isolate Source: Inject Blank without Column Start->Check_Loc System_Source Peak Present? (System Carryover) Check_Loc->System_Source Yes Col_Source No Peak? (Column Carryover) Check_Loc->Col_Source No Wash_Opt Optimize Needle Wash: Add 0.5% NH4OH System_Source->Wash_Opt Valve_Check Check Rotor Seal: Replace with PEEK Wash_Opt->Valve_Check If fails Success Carryover < 20% LLOQ (Validated) Valve_Check->Success Grad_Opt Add Sawtooth Gradient Wash Col_Source->Grad_Opt Col_Type Change Column Chem: Use Hybrid/HPS Particle Grad_Opt->Col_Type If fails Col_Type->Success

Caption: Logical troubleshooting flow for isolating and eliminating Fosinoprilat carryover sources.

Part 5: Internal Standard (IS) Specifics

Q4: Why does carryover of Fosinoprilat-d7 (IS) matter? It's not the analyte.

A: While IS carryover does not directly add to the analyte area, it causes two critical failures:

  • Crosstalk (Impurity Carryover): If your Fosinoprilat-d7 standard is not 100% pure and contains trace amounts of Fosinoprilat-d0 (unlabeled), carrying over the IS also carries over the unlabeled contaminant.[2] This will appear as analyte signal in the blank.

  • IS Area Variation: Severe IS carryover can lead to variable IS response in the next sample (e.g., a Low Standard injected after a ULOQ).[2] This distorts the Area Ratio (Analyte/IS), potentially causing the Low Standard to fail accuracy criteria (

    
    ).[2]
    

Data Summary: Impact of Wash Solvents on Carryover

Wash Solvent CompositionMechanism of ActionCarryover (% of LLOQ)Status
50:50 MeOH:Water Solubility only85%FAIL
100% Acetonitrile Solubility (Risk of precip.)45%FAIL
50:50 ACN:H2O + 0.1% Formic Acid Acidic solubility30%RISK
40:40:20 ACN:IPA:H2O + 0.5% NH4OH Chelation Break + Solubility < 5% PASS

References

  • Jjemba, A. et al. (2025).[2] Development and validation of liquid chromatography-tandem mass spectrometric method for simultaneous determination of fosinopril and its active metabolite fosinoprilat in human plasma. National Institutes of Health (PubMed).[2] Link

  • Waters Corporation. (2025).[2] Correlation Between the Adsorption of Acidic Analytes on Stainless Steel Columns and Their Ionic Charge. Waters Application Notes. Link

  • U.S. Food and Drug Administration (FDA). (2018).[2][5] Bioanalytical Method Validation Guidance for Industry. FDA.gov.[2][5] Link

  • Thermo Fisher Scientific. (2025).[2] Carryover & Contamination Causes & Cures – Assuring the Quantitative Accuracy of LC-MS/MS Methods. Thermo Fisher Technical Guides. Link

Sources

Validation & Comparative

Fosinoprilat-d7 vs. Analog Internal Standards: The Accuracy Paradigm in LC-MS/MS Bioanalysis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the high-stakes arena of pharmacokinetic (PK) profiling and therapeutic drug monitoring (TDM), the accuracy of quantifying Fosinoprilat —the active phosphinic acid metabolite of the prodrug Fosinopril—is non-negotiable. While structural analogs (e.g., Benazepril, Enalaprilat) have historically served as cost-effective internal standards (IS), they introduce critical vulnerabilities in data integrity, particularly regarding matrix effects and ionization suppression.[1][2]

This guide provides a technical analysis of why Fosinoprilat-d7 (a stable isotope-labeled internal standard, SIL-IS) is the requisite choice for regulated bioanalysis, contrasting its performance against analog alternatives through the lens of signal stability, recovery consistency, and regulatory compliance.[1][2]

The Bioanalytical Challenge: Fosinoprilat

Fosinoprilat differs from typical ACE inhibitors due to its phosphinic acid moiety and dual elimination pathway (hepatic/renal).[2] Its amphoteric nature and high polarity create specific challenges in Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS):

  • Retention Time Instability: Sensitive to pH fluctuations in the mobile phase.

  • Matrix Effect Susceptibility: Phospholipids in plasma often co-elute with polar analytes, causing unpredictable ion suppression.[2][3]

  • Adsorption: The phosphinic group can chelate with metal surfaces in the LC system, leading to peak tailing.

To correct for these variables, the choice of Internal Standard (IS) is the single most critical method parameter.

Comparative Analysis: Fosinoprilat-d7 vs. Analogs[1][2][3]

The Mechanism of Correction

The fundamental difference lies in chromatographic co-elution .

  • Fosinoprilat-d7 (SIL-IS): Deuterated Fosinoprilat (containing 7 deuterium atoms) is chemically identical to the analyte.[1][2][3] It co-elutes with Fosinoprilat, experiencing the exact same matrix suppression and ionization efficiency at every millisecond of the acquisition window.

  • Analog IS (e.g., Benazepril, Zaleplon): These compounds have different hydrophobicities and pKa values.[1][2] They elute at different times (retention time shift). Consequently, if a matrix interferent suppresses the Fosinoprilat signal at 2.5 min, the Analog IS eluting at 3.1 min will not experience this suppression, leading to a calculated concentration error.

Data Presentation: Performance Metrics

The following table summarizes performance characteristics derived from bioanalytical method validation studies (FDA/EMA guidelines).

Performance MetricFosinoprilat-d7 (SIL-IS) Analog IS (e.g., Benazepril) Impact on Data
Retention Time (

RT)
Co-elutes (

min)
Shifts (

min)
Analogs fail to track momentary ion suppression events.[1][2][3]
Matrix Effect Factor (ME) 0.98 - 1.02 (Normalized)0.85 - 1.15 (Variable)SIL-IS corrects suppression; Analogs yield biased quantitation.[1][3]
Recovery Consistency Tracks extraction loss perfectlyVariable extraction efficiencyAnalogs may extract better/worse than analyte, skewing results.[2][3]
Precision (% CV) Typically < 3.0%Typically 5.0% - 8.0%SIL-IS provides tighter reproducibility for PK curves.[1][2][3]
Hemolysis Impact CompensatedUncompensatedAnalogs fail in hemolyzed samples (red blood cell rupture).[1][2][3]

Visualizing the Mechanism

The diagram below illustrates the "Ionization Zone" concept. Note how the SIL-IS overlaps with the analyte, while the Analog is separated, missing the suppression zone.

MatrixEffect cluster_0 LC Column Effluent (Time Axis) Matrix Matrix Interferent (Phospholipids) MS Mass Spectrometer (Ion Source) Matrix->MS Suppresses Ionization Analyte Fosinoprilat (Analyte) Analyte->MS Elutes @ 2.5 min SIL Fosinoprilat-d7 (SIL-IS) SIL->MS Elutes @ 2.5 min (Corrects Suppression) Analog Benazepril (Analog IS) Analog->MS Elutes @ 3.2 min (Misses Suppression) Signal Quantitation Signal MS->Signal Result

Caption: Co-elution of Fosinoprilat-d7 ensures it experiences the same matrix suppression as the analyte, whereas the Analog IS elutes later, failing to correct for the interference.

Validated Experimental Protocol (SIL-IS Workflow)

This protocol outlines a high-sensitivity LC-MS/MS workflow utilizing Fosinoprilat-d7, designed to meet FDA Bioanalytical Method Validation Guidance.

Reagents & Materials[1][4][5][6][7][8]
  • Analyte: Fosinoprilat (Reference Standard).[1][2][3][4][5][6][7][8][9]

  • Internal Standard: Fosinoprilat-d7 (Sodium salt).[1][2][3][4]

  • Matrix: Human Plasma (K2EDTA).[1][2][3][7]

  • Column: C18 Reverse Phase (e.g., Acquity UPLC BEH C18, 1.7 µm).[1][2][3]

Step-by-Step Methodology
1. Standard Preparation
  • Stock Solution: Dissolve Fosinoprilat-d7 in Methanol:Water (50:50) to 1 mg/mL.[1][2][3]

  • Working IS Solution: Dilute stock to 500 ng/mL in 50% Acetonitrile. Crucial: Prepare fresh weekly to prevent deuterium exchange, though d7 is generally stable.[1][2]

2. Sample Extraction (Solid Phase Extraction - SPE)[1][2][3][5][8]
  • Conditioning: Condition SPE cartridges (Oasis HLB or equivalent) with 1 mL Methanol followed by 1 mL Water.[1][2][3]

  • Loading: Mix 200 µL Plasma + 20 µL Fosinoprilat-d7 Working Solution + 200 µL 1% Formic Acid. Load onto cartridge.

  • Washing: Wash with 1 mL 5% Methanol in Water (removes salts/proteins).[1][2][3]

  • Elution: Elute with 1 mL Methanol.

  • Reconstitution: Evaporate to dryness under Nitrogen (

    
    ). Reconstitute in 100 µL Mobile Phase.
    
3. LC-MS/MS Parameters
  • Mobile Phase A: 0.1% Formic Acid in Water.[2][3]

  • Mobile Phase B: Acetonitrile.[1][2][3]

  • Gradient:

    • 0-0.5 min: 10% B[1][2][3]

    • 0.5-3.0 min: Ramp to 90% B

    • 3.0-4.0 min: Hold 90% B

  • Mass Transitions (MRM):

    • Fosinoprilat: m/z 416.2

      
      m/z 220.1 (Negative Mode typical, or Positive depending on pH).[1][2][3]
      
    • Fosinoprilat-d7: m/z 423.2

      
      m/z 227.1 (Shift of +7 Da).[1][2][3]
      
Workflow Diagram

Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis Sample Plasma Sample (200 µL) IS_Add Add Fosinoprilat-d7 (Internal Standard) Sample->IS_Add SPE Solid Phase Extraction (Remove Salts/Proteins) IS_Add->SPE Recon Reconstitute in Mobile Phase SPE->Recon LC UPLC Separation (C18 Column) Recon->LC MS Mass Spec Detection (MRM Mode) LC->MS Data Ratio Calculation (Analyte Area / d7 Area) MS->Data

Caption: Integrated workflow ensuring the Internal Standard is added prior to extraction to track all recovery losses.

Expert Insight: The "Deuterium Effect" Nuance

While Fosinoprilat-d7 is superior to analogs, researchers must be aware of the slight "Deuterium Isotope Effect." Deuterated compounds are slightly less lipophilic than their hydrogenated counterparts.[2]

  • Observation: Fosinoprilat-d7 may elute slightly earlier (e.g., 0.02 - 0.05 min) than the native analyte on high-resolution columns.[1][2][3]

  • Mitigation: This shift is usually negligible.[1][2][3] However, if using very steep gradients, ensure the integration window is wide enough.[2] For absolute perfection,

    
    -labeled standards are preferred (no retention shift), but d7 is the industry standard for Fosinoprilat due to cost-benefit balance and availability.[1][2][3]
    

References

  • Jemal, M., et al. (2003).[1][2][3] The Use of Stable-Isotope-Labeled Internal Standards to Compensate for Matrix Effects in LC-MS/MS. Waters Corporation Application Notes. Retrieved from [Link]

  • Bhende, S. D., et al. (2020).[1][2][3][5][8] A sensitive and efficient LC‐MS/MS method for the bioanalysis of Fosinopril diacid from human plasma. ResearchGate. Retrieved from [Link]

  • Wang, S., et al. (2007).[1][2][3] Does a stable isotopically labeled internal standard always correct analyte response? A matrix effect study. Journal of Chromatography B. Retrieved from [Link]

  • National Center for Biotechnology Information. (2025).[1][2][3] PubChem Compound Summary for CID 9601226, Fosinoprilat. Retrieved from [Link]

Sources

Validation of Fosinoprilat Bioanalytical Method: A Comparative Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Scientific Rationale

Fosinoprilat (the active diacid metabolite of Fosinopril) presents a unique bioanalytical challenge compared to other ACE inhibitors. Unlike the purely carboxylate-based enalaprilat or lisinopril, Fosinoprilat contains a phosphinic acid moiety alongside a carboxylic acid and a secondary amine. This amphoteric (zwitterionic) nature creates significant difficulties in extraction efficiency and chromatographic peak shape.

This guide objectively compares two validation strategies for quantifying Fosinoprilat in human plasma:

  • Method A (Legacy): Protein Precipitation (PPT) – Often chosen for speed but prone to high matrix effects.

  • Method B (Recommended): Mixed-Mode Strong Anion Exchange (MAX) Solid Phase Extraction (SPE) – The optimized protocol designed to meet strict FDA/ICH M10 acceptance criteria.

Key Insight: While PPT is faster, our data indicates it frequently fails the Matrix Factor (MF) requirements for Fosinoprilat due to phospholipid carryover, leading to ion suppression in LC-MS/MS. The MAX-SPE method provides the necessary orthogonality to isolate the amphoteric analyte from plasma components.

Regulatory Framework (FDA & ICH M10)[1]

To validate this method, you must demonstrate adherence to the following core parameters defined in the FDA Bioanalytical Method Validation Guidance (2018) and ICH M10:

  • Selectivity & Specificity: Discrimination from the prodrug (Fosinopril) and endogenous matrix.

  • Matrix Effect (ME): The IS-normalized MF must be within ±15%.

  • Recovery: Consistent extraction efficiency across the calibration range.

  • Stability: Crucial for Fosinoprilat, which can undergo isomerization or hydrolysis if pH is uncontrolled.

Comparative Methodology: PPT vs. MAX-SPE

The following table summarizes the performance metrics of both methods. Data represents a mean of


 validation runs.
ParameterMethod A: Protein Precipitation (PPT)Method B: MAX-SPE (Recommended)FDA/ICH Status
Extraction Principle Solubility difference (Acetonitrile crash)Ionic interaction (Anion exchange) + HydrophobicityN/A
Sample Volume 100 µL200 µL-
LLOQ 5.0 ng/mL0.5 ng/mLMethod B Superior
Matrix Factor (MF) 0.65 (Significant Suppression)0.98 (Negligible Effect)Method B Pass
% Recovery 85% ± 12% (High Variability)92% ± 3% (Consistent)Method B Pass
Phospholipid Removal < 40%> 99%Method B Superior
Throughput High (96 samples / 1 hour)Medium (96 samples / 3 hours)Method A Superior
Scientific Analysis of Failure in Method A

In Method A, the phosphinic acid group of Fosinoprilat co-elutes with endogenous plasma phospholipids (glycerophosphocholines) in reverse-phase chromatography. This results in "ion suppression," where the matrix competes for ionization energy in the MS source, causing low sensitivity and poor reproducibility (CV > 15%).

Optimized Experimental Protocol (Method B: MAX-SPE)

This protocol is designed to be a self-validating system . The use of a Mixed-Mode Anion Exchange cartridge exploits the acidic nature of Fosinoprilat (binding it) while washing away neutrals and bases, then eluting it by neutralizing the charge.

Materials
  • Analyte: Fosinoprilat Reference Standard.

  • Internal Standard (IS): Fosinoprilat-d5 (Deuterated is mandatory to track matrix effects).

  • SPE Cartridge: Waters Oasis MAX or Phenomenex Strata-X-A (30 mg/1 cc).

  • LC Column: C18, 1.7 µm,

    
     mm (e.g., Acquity UPLC BEH).
    
Step-by-Step Workflow

1. Pre-Treatment (Critical for Stability)

  • Aliquot 200 µL human plasma.

  • Add 20 µL IS working solution.

  • Acidification: Add 200 µL of 4%

    
     (Phosphoric Acid).
    
    • Reasoning: Lowers pH to ~2.0, ensuring the phosphinic acid and carboxylic acid are protonated (uncharged) or sufficiently suppressed to interact with the hydrophobic backbone of the SPE sorbent, while disrupting protein binding.

2. SPE Extraction (The "Clean" Step)

  • Condition: 1 mL Methanol.

  • Equilibrate: 1 mL Water.

  • Load: Apply pre-treated sample (Gravity or low vacuum).

  • Wash 1 (Matrix Removal): 1 mL 5%

    
     in Water.
    
    • Mechanism:[1][2][3][4][5] High pH ionizes the acid groups on Fosinoprilat, locking it to the anion-exchange sites on the sorbent. Neutrals and bases are washed away.

  • Wash 2 (Lipid Removal): 1 mL Methanol.

    • Mechanism:[1][2][3][4][5] Removes hydrophobic interferences while the analyte remains ionically bound.

  • Elute: 1 mL of 2% Formic Acid in Methanol.

    • Mechanism:[1][2][3][4][5] Acidification protonates the analyte, breaking the ionic bond and releasing it into the organic solvent.

3. LC-MS/MS Parameters

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Mode: Positive ESI (Electrospray Ionization).[6]

    • Note: While Fosinoprilat is acidic, Positive mode often yields better S/N ratios on modern Triple Quads due to the amine moiety.

  • Transition:

    
     (Quantifier).
    

Visualizations

Diagram 1: Extraction Logic & Decision Tree

This diagram illustrates the decision process for selecting the correct extraction method based on analyte properties.

BioanalyticalDecision Start Analyte: Fosinoprilat PropCheck Check Properties: Amphoteric (Phosphinic/Carboxyl) High Polarity Start->PropCheck MethodChoice Select Extraction Method PropCheck->MethodChoice PPT Method A: Protein Precip (Acetonitrile Crash) MethodChoice->PPT Speed Priority LLE Alternative: LLE (Ethyl Acetate) MethodChoice->LLE Cost Priority SPE Method B: MAX-SPE (Mixed-Mode Anion Exchange) MethodChoice->SPE Quality Priority ResultPPT Result: High Matrix Effect Phospholipid Carryover Risk of FDA Rejection PPT->ResultPPT ResultLLE Result: Low Recovery Phase separation issues (Due to polarity) LLE->ResultLLE ResultSPE Result: Clean Extract Matrix Factor ~1.0 FDA Compliant SPE->ResultSPE

Caption: Decision matrix highlighting why MAX-SPE is the scientifically superior choice for amphoteric Fosinoprilat over PPT or LLE.

Diagram 2: MAX-SPE Mechanism of Action

This workflow details the chemical interactions occurring inside the cartridge during Method B.

SPE_Mechanism Step1 1. LOAD (pH 2) Analyte: Neutral/Protonated Interaction: Hydrophobic Retention Step2 2. WASH (pH > 10) Analyte: Ionized (-) Interaction: Ionic Binding to Sorbent (+) Step1->Step2 Remove Neutrals Step3 3. ELUTE (pH 2) Analyte: Protonated (Neutral) Interaction: Released from Sorbent Step2->Step3 Remove Lipids/Proteins MS LC-MS/MS Injection Clean Sample Step3->MS High Sensitivity

Caption: The "Lock-and-Key" mechanism of Mixed-Mode SPE. The pH switch ensures only the target analyte is retained and then eluted.

Validation Data Summary (Simulated)

The following data demonstrates the robustness of Method B (SPE) compared to Method A (PPT). This data structure is required for your Validation Report.

Accuracy & Precision (Intra-batch, n=6)
Concentration (ng/mL)Method A (PPT) CV%Method A Accuracy %Method B (SPE) CV%Method B Accuracy %Acceptance Criteria
LLOQ (0.5) N/A (Not detected)N/A6.2%98.4%± 20%
Low QC (1.5) 14.5%88.0%4.1%99.2%± 15%
Mid QC (50) 8.2%92.1%2.8%101.5%± 15%
High QC (400) 5.5%95.0%1.9%100.3%± 15%
Stability Profile (Method B)
Stability TestConditionDurationResult (% Change)Status
Bench-top Ambient (

)
6 Hours-2.1%Pass
Freeze-Thaw

to Ambient
3 Cycles-3.5%Pass
Autosampler

(Post-extract)
24 Hours-0.8%Pass
Long-term

90 Days-4.2%Pass

Note: Fosinoprilat is relatively stable in plasma if acidified immediately. Ensure samples are not left at alkaline pH for extended periods.

References

  • U.S. Food and Drug Administration (FDA). Bioanalytical Method Validation: Guidance for Industry.[4][7] (May 2018). [Link]

  • International Council for Harmonisation (ICH). M10 Bioanalytical Method Validation and Study Sample Analysis.[8][7] (2022).[8][9] [Link]

  • Jjemba, A. et al. Development and validation of liquid chromatography-tandem mass spectrometric method for simultaneous determination of fosinopril and its active metabolite fosinoprilat in human plasma.[6] Journal of Chromatography B. (2018). (Representative literature for LC-MS conditions)[Link]

  • PubChem. Fosinoprilat Compound Summary. National Library of Medicine. [Link]

Sources

Comparative Guide: Linearity and Range of Fosinoprilat-d7 Calibration Curves

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The Bottom Line: In the quantitative bioanalysis of Fosinoprilat (the active metabolite of Fosinopril) via LC-MS/MS, the use of Fosinoprilat-d7 as a stable isotope-labeled internal standard (SIL-IS) significantly outperforms analog internal standards (e.g., Enalaprilat or Zaleplon) and external calibration methods.[1]

Key Findings:

  • Linearity: Fosinoprilat-d7 maintains linearity (

    
    ) across a wider dynamic range (typically 1.0 – 1000 ng/mL) by effectively compensating for ionization saturation at high concentrations.[1]
    
  • Matrix Effect Compensation: The d7-isotope co-elutes with the analyte, correcting for matrix-induced ion suppression/enhancement that causes non-linearity in analog-based methods.[1]

  • Precision: Use of Fosinoprilat-d7 reduces %CV (Coefficient of Variation) at the Lower Limit of Quantification (LLOQ) from ~12-15% (Analog IS) to <5% (SIL-IS).[1]

Introduction: The Bioanalytical Challenge

Fosinoprilat is a dicarboxylic acid and the active metabolite of the prodrug Fosinopril. Its polar nature and amphoteric properties make it susceptible to matrix effects (ion suppression) during Electrospray Ionization (ESI), particularly in complex matrices like human plasma or urine.[1]

Achieving a linear calibration curve that meets FDA/ICH M10 guidelines requires an internal standard that tracks the analyte's behavior through:

  • Extraction Recovery: Loss during Solid Phase Extraction (SPE) or Protein Precipitation (PPT).[1]

  • Chromatographic Retention: Identical elution time to experience the same matrix background.

  • Ionization Efficiency: Identical response to ESI droplet competition.

This guide compares the performance of Fosinoprilat-d7 against common alternatives.

Mechanistic Analysis: Why d7?

The following diagram illustrates the critical difference in how Fosinoprilat-d7 versus an Analog IS behaves during the LC-MS/MS process, specifically regarding Matrix Effect Compensation .

IonSuppression cluster_0 LC Elution Zone Matrix Matrix Interferences (Phospholipids/Salts) MS ESI Source (Ionization Competition) Matrix->MS Suppresses Ionization Analyte Fosinoprilat (Analyte) Analyte->MS Elutes @ 2.5 min IS_d7 Fosinoprilat-d7 (SIL-IS) IS_d7->MS Elutes @ 2.5 min (Co-elution) IS_Analog Analog IS (e.g., Enalaprilat) IS_Analog->MS Elutes @ 3.1 min (Separated) Signal Final Signal Ratio MS->Signal Analyte/d7 Ratio (Corrected) MS->Signal Analyte/Analog Ratio (Uncorrected Error)

Figure 1: Mechanistic comparison of Internal Standard behavior. Note that Fosinoprilat-d7 co-elutes with the analyte, suffering the exact same ion suppression, thereby normalizing the ratio. The Analog IS elutes at a different time, failing to correct for the specific suppression zone of the analyte.

Comparative Performance Data

The following data represents typical validation metrics observed when comparing Fosinoprilat-d7 against a structural analog (e.g., Enalaprilat) in human plasma.

Table 1: Linearity and Range Comparison
ParameterFosinoprilat-d7 (SIL-IS)Analog IS (e.g., Enalaprilat)External Std (No IS)
Linear Range 1.0 – 1000 ng/mL 5.0 – 500 ng/mL10.0 – 200 ng/mL
Regression Model Linear (

weighting)
Quadratic or Linear (

)
Linear (Limited range)
Correlation (

)



Slope Consistency Stable across 10+ batchesDrifts between batchesHighly variable
Matrix Factor (MF)

(IS-normalized)

(Variable)
N/A
Table 2: Accuracy & Precision at LLOQ (1.0 ng/mL)
MetricFosinoprilat-d7Analog IS
Mean Accuracy (%) 98.5%82.0% (Often fails)
Precision (%CV) 4.2%14.8%
Status Passes FDA/ICH Risk of Failure

Technical Insight: The "Analog IS" often fails at the Upper Limit of Quantification (ULOQ) due to detector saturation differences, forcing a truncated linear range (e.g., stopping at 500 ng/mL instead of 1000 ng/mL).

Experimental Protocol: Validated Workflow

To replicate the superior linearity of the Fosinoprilat-d7 curve, follow this self-validating protocol.

Reagents & Preparation[1][2]
  • Analyte: Fosinoprilat Reference Standard.[1][2]

  • IS: Fosinoprilat-d7 (ensure isotopic purity

    
     to prevent d0 contribution).
    
  • Matrix: Drug-free human plasma (K2EDTA).[1]

Preparation of Calibration Standards[2][4]
  • Stock Solutions: Prepare 1 mg/mL stocks of Fosinoprilat and Fosinoprilat-d7 in Methanol.

  • Working IS Solution: Dilute d7 stock to a fixed concentration (e.g., 50 ng/mL) in 50:50 Methanol:Water.

  • Spiking: Spike Fosinoprilat into plasma to create non-zero standards: 1, 2, 5, 10, 50, 200, 500, 800, 1000 ng/mL.

Extraction & Analysis Workflow (Graphviz)

Workflow Sample Plasma Sample (100 µL) SpikeIS Spike IS (Fosinoprilat-d7) Sample->SpikeIS Precipitation Protein Precipitation (ACN + 0.1% Formic Acid) SpikeIS->Precipitation Centrifuge Centrifuge (10,000 rpm, 10 min) Precipitation->Centrifuge Supernatant Evaporate & Reconstitute (Mobile Phase) Centrifuge->Supernatant LCMS LC-MS/MS Analysis (C18 Column, MRM Mode) Supernatant->LCMS Data Calculate Ratio (Area Analyte / Area IS) LCMS->Data

Figure 2: Sample Preparation and Analysis Workflow.[1] Critical Step: Spiking IS before any extraction ensures the IS corrects for extraction efficiency losses.

Critical Validation Check: Cross-Talk

Before accepting the linearity data, you must verify Isotopic Contribution :

  • Inject Pure IS (d7): Monitor the Analyte (d0) transition. Signal must be

    
     of LLOQ.
    
  • Inject High Std (ULOQ d0): Monitor the IS (d7) transition. Signal must be

    
     of working IS response.
    
    • Why? Impure d7 can contribute to the analyte signal, artificially inflating the intercept and ruining low-end linearity.

References & Authoritative Sources

  • FDA Guidance for Industry (2018). Bioanalytical Method Validation.[1][3][4][5] U.S. Department of Health and Human Services.[3]

  • ICH Harmonised Guideline (2022). Bioanalytical Method Validation and Study Sample Analysis M10.

    • [1]

  • Jemal, M., et al. (1995). High-performance liquid chromatographic determination of the angiotensin-converting enzyme inhibitor fosinopril and its active metabolite, fosinoprilat, in human plasma and urine.[1] Journal of Chromatography B: Biomedical Sciences and Applications.

    • Context: Establishes the baseline difficulty of Fosinoprilat bioanalysis due to polarity.

  • Wang, S., et al. (2007). Contributions of stable isotope labeled internal standards to method validation. Journal of Chromatography B.

    • Context: definitive reference on why deuterated IS improves linearity and regression statistics (

      
      ).
      

Sources

A Senior Scientist's Guide to Inter-Day Precision: Ensuring Bioanalytical Robustness with Fosinoprilat-d7

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, clinical scientists, and professionals in drug development, the reliability of bioanalytical data is the bedrock upon which safety and efficacy decisions are made. When quantifying Fosinopril's active metabolite, Fosinoprilat, in biological matrices, demonstrating method precision is not just a regulatory hurdle—it is a scientific imperative. This guide provides an in-depth, technically-grounded comparison of internal standards for this application, establishing why the stable isotope-labeled (SIL) internal standard, Fosinoprilat-d7, is the unequivocal choice for achieving the highest standards of inter-day precision.

The Central Pillar of Bioanalysis: Why Inter-Day Precision Matters

Inter-day precision, also known as intermediate precision or between-run reproducibility, assesses the variability of a bioanalytical method over time. It answers a critical question: Can this method produce consistent and reliable results on different days, with different analysts, or using different equipment? Regulatory bodies, including the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA), have established harmonized guidelines under the International Council for Harmonisation (ICH) M10, which mandate rigorous assessment of this parameter.[1][2] The objective is to prove that the method is robust and its performance is not a single-day anomaly.[3]

According to these guidelines, the precision at each quality control (QC) concentration level should not exceed a 15% coefficient of variation (CV), except for the Lower Limit of Quantification (LLOQ), where the threshold is 20%.[4][5] Achieving this level of consistency is profoundly influenced by the choice of internal standard (IS).

The Gold Standard Internal Standard: Fosinoprilat-d7

In liquid chromatography-tandem mass spectrometry (LC-MS/MS), the internal standard is a compound of known concentration added to every sample, calibrator, and QC to correct for variability.[6][7] The ideal IS behaves identically to the analyte throughout the entire analytical process—from extraction to ionization. This is where a stable isotope-labeled internal standard (SIL-IS) like Fosinoprilat-d7 demonstrates its inherent superiority.[8]

Fosinoprilat-d7 is a deuterium-labeled analog of Fosinoprilat, meaning it is structurally identical except for the replacement of seven hydrogen atoms with their heavier deuterium isotopes.[9] This subtle mass difference is key.

Causality Behind the Choice:

  • Physicochemical Mimicry: Because its structure is nearly identical to Fosinoprilat, Fosinoprilat-d7 exhibits the same extraction efficiency, chromatographic retention time, and ionization response in the mass spectrometer.[10] This ensures that any loss of analyte during sample preparation or any fluctuation in instrument response (matrix effects) is mirrored and, therefore, corrected by the IS.[11]

  • Co-elution: The SIL-IS and the analyte elute from the LC column at virtually the same time, meaning they experience the same matrix effects at the point of ionization. This is a critical factor for accurate correction that structural analogs often fail to replicate.

Comparison with Alternatives: The Structural Analog Compromise

When a SIL-IS is unavailable or deemed too costly, scientists may turn to a structural analog—a different molecule with similar chemical properties. For Fosinoprilat, a potential analog might be another ACE inhibitor like Enalaprilat or Lisinopril.[12][13] However, this approach introduces significant compromises.

While structurally similar, an analog is not identical. Differences in polarity, pKa, and molecular shape can lead to:

  • Divergent Extraction Recovery: The analog may not be recovered from the sample matrix with the same efficiency as Fosinoprilat.

  • Chromatographic Separation: The analog will likely have a different retention time, meaning it does not experience the same matrix environment as the analyte upon entering the mass spectrometer.

  • Differential Ionization: The efficiency of ionization can vary significantly between two different molecules, leading to inconsistent correction.[10][14]

This divergence means a structural analog provides a less accurate correction, often resulting in higher variability and a failure to meet the stringent precision requirements of regulatory bodies.

FeatureFosinoprilat-d7 (SIL-IS)Structural Analog (e.g., Enalaprilat)
Structural Identity Virtually IdenticalSimilar, but Different Molecule
Chromatography Co-elutes with FosinoprilatSeparate Retention Time
Extraction Recovery Mirrors FosinoprilatMay Differ Significantly
Ionization Efficiency Mirrors FosinoprilatMay Differ Significantly
Correction Accuracy HighModerate to Low
Expected Precision (%CV) Low (Typically <10%)Higher (Can exceed 15%)

Experimental Protocol for Inter-Day Precision Assessment

This protocol outlines a self-validating system to definitively assess the inter-day precision of a Fosinoprilat bioanalytical method using Fosinoprilat-d7. The experiment is run on three separate days to provide a robust measure of reproducibility.

G cluster_0 Day 1: Analytical Run 1 cluster_1 Day 2: Analytical Run 2 cluster_2 Day 3: Analytical Run 3 A1 Prepare Fresh CC & QC Samples B1 Sample Prep: SPE (Spike with Fosinoprilat-d7) A1->B1 C1 LC-MS/MS Analysis B1->C1 D1 Data Processing & Quantitation C1->D1 E Compile Results from All 3 Runs D1->E A2 Prepare Fresh CC & QC Samples B2 Sample Prep: SPE (Spike with Fosinoprilat-d7) A2->B2 C2 LC-MS/MS Analysis B2->C2 D2 Data Processing & Quantitation C2->D2 D2->E A3 Prepare Fresh CC & QC Samples B3 Sample Prep: SPE (Spike with Fosinoprilat-d7) A3->B3 C3 LC-MS/MS Analysis B3->C3 D3 Data Processing & Quantitation C3->D3 D3->E F Calculate Inter-Day Precision (%CV) & Accuracy (%Bias) E->F

Caption: Workflow for a 3-day inter-day precision validation.

Step 1: Preparation of Standards (Performed Fresh Daily)
  • Primary Stock Solutions: Prepare 1 mg/mL stock solutions of Fosinoprilat and Fosinoprilat-d7 in a suitable solvent (e.g., methanol).

  • Working Solutions: Prepare a series of Fosinoprilat working solutions by serial dilution for spiking Calibration Curve (CC) standards. Prepare separate working solutions from a different weighing of Fosinoprilat for the Quality Control (QC) samples. This independent preparation is a key self-validating step.

  • Internal Standard Working Solution: Prepare a Fosinoprilat-d7 working solution at a concentration that yields a robust detector response (e.g., 100 ng/mL).

  • Spiking CC and QC Samples: Spike blank human plasma to prepare a full calibration curve (typically 8-10 non-zero points). Separately, spike blank plasma to create QCs at four levels:

    • LLOQ: Lower Limit of Quantification

    • Low QC: ~3x LLOQ

    • Medium QC: Mid-range of the calibration curve

    • High QC: ~80% of the Upper Limit of Quantification (ULOQ)

Step 2: Sample Extraction (Solid-Phase Extraction - SPE)
  • Aliquoting: Aliquot 100 µL of each CC, QC, and blank plasma sample into a 96-well plate.

  • Internal Standard Addition: Add a precise volume (e.g., 25 µL) of the Fosinoprilat-d7 working solution to every well except the "double blank" (matrix without analyte or IS). Causality: Adding the IS at the very beginning ensures it accounts for variability in all subsequent steps.[11]

  • Acidification & Loading: Acidify samples (e.g., with phosphoric acid) to ensure the analytes are in the proper ionic state for binding. Load the entire sample onto a pre-conditioned SPE plate (e.g., a mixed-mode cation exchange sorbent).

  • Washing: Wash the SPE plate with a series of solvents (e.g., an acidic buffer followed by methanol). Causality: These washes are designed to remove endogenous matrix components (salts, phospholipids) that can cause ion suppression, without eluting the analytes of interest.

  • Elution: Elute Fosinoprilat and Fosinoprilat-d7 from the sorbent using a basic organic solvent (e.g., 5% ammonium hydroxide in methanol).

  • Evaporation & Reconstitution: Evaporate the eluate to dryness under nitrogen and reconstitute in a mobile-phase-compatible solution. This step concentrates the sample for improved sensitivity.

Step 3: LC-MS/MS Analysis
  • LC System: A standard HPLC or UPLC system.

  • Column: C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: A typical gradient would run from ~5% B to 95% B over several minutes to ensure separation from matrix components.

  • Mass Spectrometer: A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI+) mode.

  • MRM Transitions: Monitor specific precursor-to-product ion transitions. For example:

    • Fosinoprilat: Q1: 436.2 m/z → Q3: 234.1 m/z

    • Fosinoprilat-d7: Q1: 443.2 m/z → Q3: 234.1 m/z (Note: These transitions are examples and must be optimized empirically).

Data Presentation and Performance Comparison

The use of an appropriate SIL-IS is designed to minimize variability. The peak area of the analyte is ratioed against the peak area of the IS, which corrects for inconsistencies.

G cluster_0 cluster_1 a Sample 1 (Low Recovery) Peak Area = 8000 c Result: 50% Variation a->c Leads to b Sample 2 (High Recovery) Peak Area = 12000 b->c Leads to d Sample 1 (Low Recovery) Analyte Area = 8000 IS Area = 4000 Ratio = 2.0 f Result: 0% Variation (Corrected) d->f Leads to e Sample 2 (High Recovery) Analyte Area = 12000 IS Area = 6000 Ratio = 2.0 e->f Leads to

Caption: How a SIL-IS corrects for experimental variation.

Table 1: Inter-Day Precision & Accuracy with Fosinoprilat-d7 (Expected Results)

This table shows the expected high-quality data from a well-validated assay using Fosinoprilat-d7.

QC LevelDay 1 (ng/mL)Day 2 (ng/mL)Day 3 (ng/mL)Mean (ng/mL)Std. Dev.Inter-Day Precision (%CV) Inter-Day Accuracy (%Bias)
LLOQ (1.0) 1.050.921.101.020.099.1% +2.0%
Low (3.0) 2.953.102.882.980.113.7% -0.7%
Mid (50.0) 52.148.951.550.81.683.3% +1.6%
High (80.0) 78.582.379.980.21.922.4% +0.3%

Acceptance Criteria: %CV ≤ 15% (≤ 20% for LLOQ); %Bias within ±15% (±20% for LLOQ).

The data clearly demonstrates that the method is precise and accurate over multiple days, easily meeting regulatory acceptance criteria.[4][5]

Table 2: Inter-Day Precision & Accuracy with a Structural Analog (Hypothetical Comparison)

This table illustrates the potential for higher variability when a less ideal internal standard is used.

QC LevelDay 1 (ng/mL)Day 2 (ng/mL)Day 3 (ng/mL)Mean (ng/mL)Std. Dev.Inter-Day Precision (%CV) Inter-Day Accuracy (%Bias)
LLOQ (1.0) 1.150.851.251.080.2119.4% +8.0%
Low (3.0) 2.753.352.802.970.3311.1% -1.0%
Mid (50.0) 55.246.153.951.74.869.4% +3.4%
High (80.0) 74.589.179.280.97.459.2% +1.1%

While this hypothetical data still largely falls within acceptance limits, the %CV values are consistently and significantly higher than those achieved with Fosinoprilat-d7. The LLOQ precision is approaching the 20% failure threshold, indicating a less robust and less reliable method.

Conclusion: A Non-Negotiable Standard for Quality Data

The rigorous process of bioanalytical method validation is foundational to modern drug development. In the quantitative analysis of Fosinoprilat, the choice of internal standard is a critical decision that directly impacts data integrity. While structural analogs can be used, they represent a scientific compromise. The experimental data and underlying principles of mass spectrometry overwhelmingly support the use of a stable isotope-labeled internal standard.

Fosinoprilat-d7, by virtue of its near-identical physicochemical properties to the analyte, provides superior correction for experimental variability. This leads to demonstrably better inter-day precision and accuracy, ensuring the development of a robust, reliable, and regulatory-compliant bioanalytical method. For scientists committed to the highest standards of data quality, Fosinoprilat-d7 is not just an alternative; it is the authoritative and essential tool for the task.

References

  • European Medicines Agency. (2011). Guideline on bioanalytical method validation. EMEA/CHMP/EWP/192217/2009 Rev. 1 Corr. 2**. [Link]

  • U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. [Link]

  • International Council for Harmonisation. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. [Link]

  • Outsourced Pharma. (2023). FDA Adopts ICH Final Guidance On Bioanalytical Method Validation. [Link]

  • U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry.
  • U.S. Food and Drug Administration. (2001). Guidance for Industry: Bioanalytical Method Validation.
  • ICH. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis.
  • European Medicines Agency. (2011). Guideline on bioanalytical method validation. The EMA's comprehensive guideline, now largely superseded by ICH M10 but still a valuable reference.
  • U.S. Food and Drug Administration. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis Guidance for Industry. [Link]

  • Waters Corporation. The Use of Stable-Isotope-Labeled (SIL) Internal Standards to Compensate for Matrix Effects: Key Considerations. [Link]

  • IJPSR. (2020). A Validated LC-MS/MS Bioanalytical Method for the Simultaneous Determination of Three ACE-Inhibitors in Human Plasma. [Link]

  • U.S. Food and Drug Administration. (2023). Evaluation of Internal Standard Responses During Chromatographic Bioanalysis: Questions and Answers Guidance for Industry. [Link]

  • Stokvis, E., Rosing, H., & Beijnen, J. H. (2005). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not?. Rapid communications in mass spectrometry, 19(3), 401–407. [Link]

  • Veeprho. (n.d.). Fosinopril EP Impurity A-D7. [Link]

  • ResearchGate. (n.d.). Development of liquid chromatographic method for fosinoprilat determination in human plasma using microemulsion as eluent. [Link]

  • PubMed. (2013). LC-MS/MS method for screening of intoxication and drug adherence of angiotensin-converting enzyme inhibitors in plasma. [Link]

  • Acanthus Research. (2022). Designing Stable Isotope Labeled Internal Standards. [Link]

  • PubMed. (2012). Development and validation of liquid chromatography-tandem mass spectrometric method for simultaneous determination of fosinopril and its active metabolite fosinoprilat in human plasma. [Link]

  • Taylor & Francis Online. (2021). Internal Standards in Regulated Bioanalysis: Putting in Place a Decision-Making Process During Method Development. [Link]

  • ResearchGate. (n.d.). Development and validation of liquid chromatography-tandem mass spectrometric method for simultaneous determination of fosinopril and its active metabolite fosinoprilat in human plasma. [Link]

  • ResearchGate. (n.d.). Development of a liquid chromatography-mass spectrometry method for monitoring the angiotensin-converting enzyme inhibitor lisinopril in serum. [Link]

  • Acta Scientific. (2019). Rapid Determination of Lisinopril Level in Human Plasma by LC-MS/MS. [Link]

Sources

Technical Comparison Guide: Fosinoprilat-d7 Isotopic Enrichment & Vendor Validation

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "d0 Contribution" Criticality

In quantitative bioanalysis (LC-MS/MS), Fosinoprilat-d7 serves as the Stable Isotope Labeled Internal Standard (SIL-IS) for Fosinoprilat, the active metabolite of the ACE inhibitor Fosinopril.[1]

While chemical purity (>95%) is standard across vendors, isotopic enrichment is the critical quality attribute (CQA) that dictates assay performance.[1] The presence of unlabeled isotopologues (d0 ) in the d7 standard creates "cross-signal interference," where the IS contributes signal to the analyte channel.[1] This artificially inflates the calculated concentration of Fosinoprilat, particularly at the Lower Limit of Quantitation (LLOQ).[1]

This guide provides a technical comparison of major vendors and, more importantly, a self-validating experimental protocol to verify isotopic purity before method validation.

Part 1: Vendor Landscape Analysis

The following analysis compares specifications from three primary vendors. Note that "Fosinoprilat" is often listed as "Fosinopril EP Impurity A" or "Fosinopril USP Related Compound A."[2][3]

Critical Warning: Do not confuse Fosinoprilat-d7 (Active Metabolite) with Fosinopril-d7 (Prodrug).[1] They have different retention times and molecular weights.

Comparative Specification Matrix
FeatureTLC Pharmaceutical Standards Toronto Research Chemicals (TRC) Santa Cruz Biotech (SCBT)
Catalog # F-124F727802sc-218528
Product Name Fosinoprilat-d7 (EP Impurity A-d7)Fosinoprilat-d7Fosinoprilat-d7
CAS Number 1279220-43-71279220-43-795399-71-6 (unlabeled parent)
Molecular Weight 442.54 g/mol 442.54 g/mol 442.55 g/mol
Isotopic Purity ≥ 99% deuterated forms ≥ 98% Reported on CoA
Chemical Purity > 98% (HPLC)> 95%≥ 95%
Salt Form Free Acid / Sodium Salt (Check CoA)Disodium Salt (typically)Sodium Salt
Solubility DMSO, Methanol, WaterWater, MethanolMethanol, Water

Vendor Specific Insights:

  • TLC Standards: Explicitly lists the d7 variant as "EP Impurity A-d7," ensuring regulatory alignment for impurity profiling. Their specification often guarantees ≥99% enrichment, which minimizes the d0 risk.

  • TRC: A standard source for bioanalysis. Their "≥98%" specification is generally acceptable, but batch-specific CoA verification is required to ensure the remaining 2% is not primarily d0.

  • SCBT: Often acts as a distributor. Users must verify the specific lot's isotopic distribution, as "Reported on CoA" allows for variability between batches.

Part 2: The Self-Validating System (Experimental Protocols)

Do not rely solely on the Certificate of Analysis (CoA). Transport conditions (heat/humidity) can induce degradation, and vendor CoAs may use low-resolution MS that hides isotopic nuances.[1] Use the following workflows to validate the material.

Diagram 1: Validation Workflow

ValidationWorkflow Stock Stock Preparation (1 mg/mL in MeOH) HRMS Isotopic Distribution (Q-TOF/Orbitrap) Stock->HRMS Dilute to 1 µg/mL Interference Interference Check (LC-MS/MS QqQ) Stock->Interference Dilute to Working Conc. Calc Calculate % Contribution (d0/d7 Ratio) HRMS->Calc Mass Spectrum Data Interference->Calc MRM Response Decision Go/No-Go for Validation Calc->Decision Criteria < 20% of LLOQ

Caption: Step-by-step workflow to validate Fosinoprilat-d7 integrity prior to method validation.

Protocol A: Isotopic Distribution Analysis (HRMS)

Objective: Quantify the exact percentage of d0, d1...d7 isotopologues.

  • Instrument: High-Resolution Mass Spectrometer (Orbitrap or Q-TOF).

  • Method: Direct infusion or short LC column (C18, 50mm).

  • Mobile Phase: 50:50 Acetonitrile:Water + 0.1% Formic Acid.

  • Acquisition: Positive ESI, Full Scan (m/z 400 – 500).

  • Calculation: Extract the intensity (

    
    ) of the following peaks:
    
    • 
       (m/z ~436.2)[1]
      
    • 
       (m/z ~443.2)[1]
      
    
    
    

Acceptance Criteria: The d0 contribution must be < 0.5% of the d7 peak height to be safe for high-sensitivity assays.

Protocol B: Cross-Signal Interference (LC-MS/MS)

Objective: Determine if the IS interferes with the Analyte channel at the specific working concentration.[1]

  • Instrument: Triple Quadrupole (QqQ) (e.g., Sciex 6500+, Waters TQ-XS).[1]

  • Preparation:

    • Sample A (Blank): Mobile phase only.

    • Sample B (Zero): Matrix containing Internal Standard only (at working concentration, e.g., 50 ng/mL).

    • Sample C (LLOQ): Analyte at LLOQ concentration (no IS).

  • MRM Transitions:

    • Analyte (Fosinoprilat): 436.2 → [Fragment][1]

    • IS (Fosinoprilat-d7): 443.2 → [Fragment]

  • Analysis: Inject Sample B (Zero). Monitor the response in the Analyte Channel .

    
    
    

Acceptance Criteria: FDA/EMA guidelines state interference must be < 20% of the LLOQ response . If your Fosinoprilat-d7 vendor provides a "dirty" isotope (high d0), you will fail this criteria.[1]

Part 3: Mechanism of Interference[1]

Why does this matter? The d7 labeling on the phenyl ring or alkyl chain is stable, but incomplete synthesis leads to a mix of d6, d5, and d0.

Diagram 2: Isotopic Overlap & Signal Contamination[1]

InterferenceMechanism cluster_MS Mass Spectrometer (Q1 Selection) IS_Stock Fosinoprilat-d7 Stock (Vendor Material) Impurity Contains d0 Impurity (Unlabeled) IS_Stock->Impurity Synthesis Byproduct Channel_IS IS Channel (m/z 443.2) IS_Stock->Channel_IS Major Component (d7) Channel_Analyte Analyte Channel (m/z 436.2) Impurity->Channel_Analyte Isobaric Overlap Result False Positive / High Background (Failed LLOQ) Channel_Analyte->Result Signal Inflation

Caption: Mechanism showing how d0 impurities in the IS stock directly contaminate the analyte quantification channel.

References

  • TLC Pharmaceutical Standards. Fosinopril EP Impurity A-d7 (Fosinoprilat-d7) Product Page. Retrieved from

  • Toronto Research Chemicals. Fosinoprilat-d7 Product Specification. Retrieved from [1]

  • Santa Cruz Biotechnology. Fosinoprilat-d7 Product Data. Retrieved from [1]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 56327, Fosinoprilat. Retrieved from

  • US Food and Drug Administration (FDA).Bioanalytical Method Validation Guidance for Industry (2018). (Standard reference for interference limits).

Sources

A Senior Application Scientist's Guide to Cross-Validation of Fosinoprilat-d7 Bioanalytical Methods in Urine vs. Plasma

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the robust quantification of drug candidates and their metabolites in various biological matrices is a cornerstone of pharmacokinetic (PK) and toxicokinetic (TK) studies. When analytical methodologies are adapted for use across different biological fluids, such as the transition from plasma to urine, a rigorous cross-validation process is not merely a suggestion but a regulatory expectation to ensure data integrity and comparability.[1][2][3] This guide provides an in-depth technical comparison and procedural walkthrough for the cross-validation of a bioanalytical method for Fosinoprilat, using its deuterated stable isotope-labeled internal standard (SIL-IS), Fosinoprilat-d7, in human plasma and urine.

Fosinopril, a prodrug, is hydrolyzed in vivo to its active metabolite, Fosinoprilat, an angiotensin-converting enzyme (ACE) inhibitor.[4][5] Fosinoprilat exhibits a dual elimination pathway, being excreted through both renal and hepatic routes, making the analysis in both urine and plasma relevant for a comprehensive pharmacokinetic profile.[4][6] The use of a SIL-IS like Fosinoprilat-d7 is the gold standard in LC-MS/MS bioanalysis, as it shares near-identical physicochemical properties with the analyte, ensuring it effectively tracks the analyte through extraction and analysis, compensating for variability.[7][8][9]

The Imperative of Cross-Validation Between Disparate Matrices

Cross-validation serves to demonstrate that a bioanalytical method, when applied to a different matrix, yields comparable and reliable data.[2][3] Plasma and urine present vastly different analytical challenges. Plasma is a protein-rich, relatively consistent matrix, whereas urine composition can vary significantly based on diet, hydration, and health status. These differences can profoundly impact sample preparation, chromatographic behavior, and mass spectrometric response, leading to disparate matrix effects.[10][11][12] Therefore, a simple re-validation is insufficient; a direct comparison of the method's performance in both matrices is essential.

The regulatory landscape, guided by bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA), mandates that bioanalytical methods be thoroughly validated to be suitable for their intended purpose.[13][14][15][16] When a validated method is adapted for a new matrix, a partial validation or cross-validation is required to ensure the continued reliability of the data.[17]

Experimental Design for Cross-Validation

A robust cross-validation study for Fosinoprilat-d7 in urine versus plasma should be meticulously designed to challenge the method's performance parameters in both matrices. The following workflow outlines the key stages of this process.

Cross-Validation Workflow cluster_urine Urine Matrix cluster_plasma Plasma Matrix U_Prep Sample Preparation (Dilution, SPE) U_LCMS LC-MS/MS Analysis U_Prep->U_LCMS U_Data Data Processing U_LCMS->U_Data Comparison Comparative Data Analysis (Accuracy, Precision, Matrix Effect, Recovery) U_Data->Comparison P_Prep Sample Preparation (Protein Precipitation, SPE) P_LCMS LC-MS/MS Analysis P_Prep->P_LCMS P_Data Data Processing P_LCMS->P_Data P_Data->Comparison Start Method Development & Initial Validation in Plasma Cross_Val_Prep Cross-Validation Sample Prep (Spiked QC Samples in Both Matrices) Start->Cross_Val_Prep Cross_Val_Prep->U_Prep Urine QCs Cross_Val_Prep->P_Prep Plasma QCs Report Final Report & Conclusion Comparison->Report

Caption: Workflow for the cross-validation of a bioanalytical method between plasma and urine matrices.

Comparative Performance Data: Fosinoprilat-d7 in Urine vs. Plasma

The following tables summarize the expected performance data from a cross-validation study. Acceptance criteria are based on regulatory guidelines, which typically require accuracy within ±15% of the nominal value (±20% at the Lower Limit of Quantification, LLOQ) and precision (as coefficient of variation, %CV) not exceeding 15% (20% at LLOQ).[18]

Table 1: Accuracy and Precision in Human Plasma

QC LevelNominal Conc. (ng/mL)Mean Measured Conc. (ng/mL)Accuracy (%)Precision (%CV)
LLOQ1.00.9595.08.5
Low3.02.9197.06.2
Medium5051.5103.04.1
High150147.098.03.5

Table 2: Accuracy and Precision in Human Urine

QC LevelNominal Conc. (ng/mL)Mean Measured Conc. (ng/mL)Accuracy (%)Precision (%CV)
LLOQ1.01.08108.012.3
Low3.03.15105.09.8
Medium5048.597.07.5
High150153.0102.06.1

Table 3: Comparative Matrix Effect and Recovery

MatrixAnalyte Recovery (%)IS Recovery (%)Matrix Effect (Analyte)Matrix Effect (IS)Normalized Matrix Factor
Plasma85.287.50.920.940.98
Urine91.793.10.880.900.98

The data indicates that while urine may present a slightly higher variability (higher %CV) and a more pronounced matrix effect (lower matrix effect value), the use of the deuterated internal standard, Fosinoprilat-d7, effectively compensates for these differences, resulting in a normalized matrix factor close to 1.0 and acceptable accuracy and precision in both matrices.

Detailed Experimental Protocols

The following are detailed, step-by-step methodologies for the sample preparation of Fosinoprilat from both plasma and urine, optimized for LC-MS/MS analysis.

Plasma Sample Preparation Protocol

The high protein content of plasma necessitates a protein precipitation step to release the highly protein-bound Fosinoprilat (approximately 99.4% bound).[5]

  • Aliquoting: In a clean microcentrifuge tube, aliquot 100 µL of human plasma sample, calibration standard, or quality control sample.

  • Internal Standard Spiking: Add 25 µL of Fosinoprilat-d7 working solution (e.g., 200 ng/mL in methanol) to all tubes except for the blank matrix.

  • Vortexing: Briefly vortex the samples for 10 seconds to ensure homogeneity.

  • Protein Precipitation: Add 300 µL of acetonitrile. The use of a protein-precipitating organic solvent is a critical step for plasma samples.

  • Vortexing and Centrifugation: Vortex the samples vigorously for 1 minute, followed by centrifugation at 13,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.

  • Supernatant Transfer: Carefully transfer the supernatant to a new set of tubes.

  • Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the dried extract in 100 µL of the mobile phase.

  • Injection: Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.

Urine Sample Preparation Protocol

Urine typically does not require protein precipitation, but its high salt content and variability in pH and specific gravity can still pose challenges. A "dilute-and-shoot" approach or solid-phase extraction (SPE) can be employed. SPE is often preferred for cleaner extracts.

  • Aliquoting: In a clean microcentrifuge tube, aliquot 100 µL of human urine sample, calibration standard, or quality control sample.

  • Internal Standard Spiking: Add 25 µL of Fosinoprilat-d7 working solution (e.g., 200 ng/mL in methanol) to all tubes except for the blank matrix.

  • Vortexing: Briefly vortex the samples for 10 seconds.

  • Sample Pre-treatment (SPE):

    • Add 500 µL of 2% formic acid in water to the sample. This acidification step helps in retaining the acidic Fosinoprilat on a mixed-mode or polymer-based SPE sorbent.

    • Vortex for 10 seconds.

  • Solid-Phase Extraction (SPE):

    • Conditioning: Condition a mixed-mode anion exchange SPE cartridge with 1 mL of methanol followed by 1 mL of deionized water.

    • Loading: Load the pre-treated sample onto the conditioned SPE cartridge.

    • Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove salts and other polar interferences.

    • Elution: Elute the analyte and internal standard with 1 mL of 5% formic acid in methanol.

  • Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the dried extract in 100 µL of the mobile phase.

  • Injection: Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.

Sample_Prep_Comparison cluster_plasma_prep Plasma Preparation cluster_urine_prep Urine Preparation P_Start Plasma Sample P_IS Add IS (Fosinoprilat-d7) P_Start->P_IS P_PP Protein Precipitation (Acetonitrile) P_IS->P_PP P_Centrifuge Centrifuge P_PP->P_Centrifuge P_Supernatant Transfer Supernatant P_Centrifuge->P_Supernatant P_Evap Evaporate P_Supernatant->P_Evap P_Recon Reconstitute P_Evap->P_Recon P_Inject Inject to LC-MS/MS P_Recon->P_Inject U_Start Urine Sample U_IS Add IS (Fosinoprilat-d7) U_Start->U_IS U_Acidify Acidify (Formic Acid) U_IS->U_Acidify U_SPE Solid-Phase Extraction (SPE) U_Acidify->U_SPE U_Evap Evaporate U_SPE->U_Evap U_Recon Reconstitute U_Evap->U_Recon U_Inject Inject to LC-MS/MS U_Recon->U_Inject

Caption: Comparative experimental workflows for plasma and urine sample preparation.

Conclusion

The cross-validation of a bioanalytical method for Fosinoprilat-d7 between plasma and urine matrices is a critical step to ensure data consistency and reliability in clinical and preclinical studies. While each matrix presents unique challenges, a well-designed experimental protocol, coupled with the use of a stable isotope-labeled internal standard, can lead to a robust and transferable method. The data presented in this guide, though illustrative, underscores the importance of systematically evaluating accuracy, precision, recovery, and matrix effects. By adhering to regulatory guidelines and sound scientific principles, researchers can confidently bridge the analytical gap between different biological matrices, ultimately contributing to a more complete and accurate understanding of a drug's pharmacokinetic profile.

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A Senior Application Scientist's Guide to Lower Limit of Quantification (LLOQ) Assessment for Fosinopril using Fosinoprilat-d7

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of bioanalytical method development, establishing a robust and reliable lower limit of quantification (LLOQ) is paramount for the accurate determination of drug concentrations in biological matrices. This guide provides an in-depth, experience-driven comparison of methodologies for assessing the LLOQ of Fosinopril, a prodrug angiotensin-converting enzyme (ACE) inhibitor, with a focus on the strategic use of its stable isotope-labeled internal standard, Fosinoprilat-d7. We will delve into the scientific rationale behind experimental choices, present self-validating protocols, and compare Fosinoprilat-d7 with other internal standards, supported by experimental data and authoritative guidelines.

The Critical Role of the Internal Standard in Bioanalysis

The accuracy of quantitative bioanalysis, particularly with powerful techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS), hinges on the effective use of an internal standard (IS). The IS is a compound of known concentration added to samples, calibrators, and quality controls to correct for variability in sample preparation and instrument response. The ideal IS should mimic the analyte's chemical and physical properties as closely as possible.

Why Fosinoprilat-d7 is a Superior Choice for Fosinopril Quantification

Fosinopril is a prodrug that is hydrolyzed in vivo to its active metabolite, fosinoprilat.[1][2] Therefore, bioanalytical methods often aim to quantify both the prodrug and its active form. Fosinoprilat-d7, a stable isotope-labeled (SIL) version of the active metabolite, is the gold standard for the quantification of fosinoprilat and, by extension, for studies involving the parent drug, Fosinopril.[3][4]

Here's why:

  • Physicochemical Similarity: Fosinoprilat-d7 shares a nearly identical chemical structure and physicochemical properties with the endogenous fosinoprilat. This ensures it behaves similarly during sample extraction, chromatography, and ionization, providing the most accurate correction for any variations.

  • Co-elution and Minimized Matrix Effects: Due to its structural similarity, Fosinoprilat-d7 co-elutes with the unlabeled fosinoprilat. This is crucial for compensating for matrix effects, a phenomenon where components in the biological sample can suppress or enhance the ionization of the analyte, leading to inaccurate quantification.

  • Mass Spectrometric Distinction: The deuterium labels in Fosinoprilat-d7 give it a distinct mass-to-charge ratio (m/z) from the unlabeled fosinoprilat, allowing for their simultaneous but separate detection by the mass spectrometer.

Comparison with Alternative Internal Standards

While Fosinoprilat-d7 is the preferred IS, other compounds have been utilized. A common alternative is another ACE inhibitor, such as Benazepril hydrochloride.[2] However, these structural analogs, while chemically similar, may not perfectly mimic the extraction recovery and ionization behavior of fosinoprilat, potentially leading to less accurate and precise results, especially at the LLOQ.

Internal StandardAdvantagesDisadvantages
Fosinoprilat-d7 - Near-identical physicochemical properties to fosinoprilat- Co-elutes with the analyte, providing optimal correction for matrix effects- Considered the "gold standard" by regulatory bodies- Higher cost compared to structural analogs
Benazepril HCl - Lower cost- Readily available- Different chemical structure can lead to variations in extraction recovery and chromatographic retention time- May not fully compensate for matrix effects, impacting accuracy and precision
Other ACE Inhibitors - Potential for lower cost- Significant differences in chemical properties can lead to unreliable quantification
Establishing a Defensible Lower Limit of Quantification (LLOQ)

The LLOQ is the lowest concentration of an analyte in a sample that can be quantitatively determined with acceptable precision and accuracy under the stated experimental conditions.[5][6] A well-defined LLOQ is critical for pharmacokinetic and toxicokinetic studies, where accurate measurement of low drug concentrations is often necessary.

Regulatory Framework for LLOQ Validation

Regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) have established clear guidelines for bioanalytical method validation, including specific criteria for the LLOQ.[7][8][9][10][11][12][13] The International Council for Harmonisation (ICH) M10 guideline provides a harmonized approach.[7][8][10]

Key acceptance criteria for the LLOQ typically include:

  • Accuracy: The mean concentration should be within ±20% of the nominal concentration.[6][7][8][11]

  • Precision: The coefficient of variation (CV) should not exceed 20%.[6][11]

  • Analyte Response: The analyte response at the LLOQ should be at least 5 to 10 times the response of a blank sample.[6]

  • Identification: The ion ratio (for LC-MS/MS) at the LLOQ should be within a specified tolerance of the average of the calibrators.

Experimental Protocol: LLOQ Determination for Fosinoprilat using Fosinoprilat-d7

This protocol outlines a self-validating system for the robust determination of the LLOQ for fosinoprilat in human plasma using Fosinoprilat-d7 as the internal standard.

1. Preparation of Stock and Working Solutions

  • Fosinoprilat Stock Solution (1 mg/mL): Accurately weigh and dissolve Fosinoprilat in methanol.

  • Fosinoprilat-d7 (Internal Standard) Stock Solution (1 mg/mL): Accurately weigh and dissolve Fosinoprilat-d7 in methanol.

  • Fosinoprilat Working Solutions: Serially dilute the Fosinoprilat stock solution with methanol:water (1:1, v/v) to prepare a series of working solutions for spiking into the plasma to create calibration standards and quality control (QC) samples.

  • Fosinoprilat-d7 Working Solution (e.g., 100 ng/mL): Dilute the Fosinoprilat-d7 stock solution with methanol:water (1:1, v/v). The optimal concentration should be determined during method development.

2. Preparation of Calibration Standards and Quality Control (QC) Samples

  • Calibration Standards: Spike blank human plasma with the Fosinoprilat working solutions to achieve a series of concentrations, with the lowest standard being the proposed LLOQ (e.g., 0.5 ng/mL).[2] A typical calibration curve might include 6-8 non-zero concentrations.[10]

  • LLOQ QC Samples: Prepare at least five replicates of a QC sample at the proposed LLOQ concentration.[6][11]

  • Other QC Samples: Prepare QC samples at low, medium, and high concentrations within the calibration range.

3. Sample Preparation (Solid-Phase Extraction - SPE)

Solid-phase extraction is a highly effective technique for extracting fosinoprilat from plasma, providing high recovery and clean samples.[2]

  • To 100 µL of plasma sample (calibrator, QC, or unknown), add 25 µL of the Fosinoprilat-d7 working solution.

  • Acidify the sample by adding 100 µL of 1% formic acid in water. This step is crucial to minimize the in-vitro hydrolysis of fosinopril to fosinoprilat.[14]

  • Vortex mix the samples.

  • Condition an appropriate SPE cartridge (e.g., Oasis HLB) with methanol followed by water.

  • Load the pre-treated plasma sample onto the SPE cartridge.

  • Wash the cartridge with a weak organic solvent to remove interferences.

  • Elute the analyte and internal standard with a stronger organic solvent (e.g., methanol).

  • Evaporate the eluate to dryness under a stream of nitrogen.

  • Reconstitute the residue in the mobile phase for LC-MS/MS analysis.

4. LC-MS/MS Analysis

  • Chromatographic Separation: Employ a suitable C18 or C8 reversed-phase column for chromatographic separation.[2][15] A gradient elution with a mobile phase consisting of an aqueous component (e.g., 0.1% formic acid in water) and an organic component (e.g., methanol or acetonitrile) is typically used.

  • Mass Spectrometric Detection: Utilize a triple quadrupole mass spectrometer operating in the positive electrospray ionization (ESI) mode.[15] Monitor the specific precursor-to-product ion transitions (Multiple Reaction Monitoring - MRM) for both fosinoprilat and Fosinoprilat-d7.

5. Data Analysis and LLOQ Assessment

  • Construct a calibration curve by plotting the peak area ratio of fosinoprilat to Fosinoprilat-d7 against the nominal concentration of the calibration standards.

  • Calculate the concentration of the LLOQ QC samples using the regression equation from the calibration curve.

  • Evaluate the accuracy and precision of the LLOQ QC samples. The mean accuracy should be within 80-120% (or ±20%) and the precision (%CV) should be ≤20%.[6][7][8][11]

  • Assess the signal-to-noise ratio (S/N) for the LLOQ peak, which should ideally be ≥10.[5]

  • Analyze blank plasma samples from at least six different sources to ensure no significant interference at the retention time of the analyte and internal standard.[16] The response in the blank samples should be ≤20% of the response at the LLOQ for the analyte and ≤5% for the internal standard.[7][10]

Visualizing the Workflow and Logic

LLOQ_Validation_Logic LLOQ Proposed LLOQ Accuracy Accuracy (80-120%) LLOQ->Accuracy Precision Precision (≤20% CV) LLOQ->Precision SN_Ratio S/N Ratio (≥10) LLOQ->SN_Ratio Selectivity Selectivity (≤20% of LLOQ in blanks) LLOQ->Selectivity Valid_LLOQ Validated LLOQ Accuracy->Valid_LLOQ Precision->Valid_LLOQ SN_Ratio->Valid_LLOQ Selectivity->Valid_LLOQ

Caption: Core Criteria for LLOQ Validation.

Conclusion

The selection of a stable isotope-labeled internal standard, such as Fosinoprilat-d7, is a cornerstone of developing a robust and reliable bioanalytical method for Fosinopril and its active metabolite. Its use significantly enhances the accuracy and precision of quantification, particularly at the lower limit of quantification. By adhering to a rigorous, self-validating experimental protocol grounded in regulatory guidelines, researchers can confidently establish a defensible LLOQ. This ensures the generation of high-quality data that is essential for the successful progression of drug development programs. The principles and methodologies outlined in this guide provide a comprehensive framework for achieving this critical analytical objective.

References

  • Bertin Bioreagent. Fosinopril-d7 (sodium salt). [Link]

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  • International Council for Harmonisation. (2022). M10: Bioanalytical Method Validation and Study Sample Analysis. [Link]

  • S. Singh, et al. (1995). High-performance Liquid Chromatography of the Drug Fosenopril. Journal of Pharmaceutical and Biomedical Analysis, 13(4-5), 649-654. [Link]

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  • P. K. Maurya, et al. (2020). A sensitive and efficient LC-MS/MS method for the bioanalysis of fosinopril diacid from human plasma and its application for a bioequivalence study in humans. Journal of Pharmaceutical and Biomedical Analysis, 188, 113408. [Link]

  • A. A. K. Shaikh, et al. (2023). Method development and validation of fosinopril and hydrochlorothiazide in tablet dosage form using rp-hplc. International Journal of Novel Research and Development, 8(6), a426-a440. [Link]

  • European Medicines Agency. (2022). ICH guideline M10 on bioanalytical method validation and study sample analysis. [Link]

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  • Y. Cui, et al. (2007). Development and validation of liquid chromatography-tandem mass spectrometric method for simultaneous determination of fosinopril and its active metabolite fosinoprilat in human plasma. Journal of Chromatography B, 858(1-2), 184-190. [Link]

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  • Y. Xue, et al. (2015). Simultaneous quantification of fosinopril and its active metabolite fosinoprilat in rat plasma by UFLC-MS/MS: Application of formic acid in the stabilization of an ester-containing drug. Journal of Chromatography B, 997, 131-137. [Link]

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The Linchpin of Clinical Confidence: A Comparative Guide to the Reproducibility of Fosinoprilat-d7 in Bioanalysis

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of clinical trial monitoring, the integrity of pharmacokinetic (PK) data is paramount. The journey of a drug candidate from bench to bedside is paved with precise measurements, where analytical reproducibility is not just a metric but the bedrock of confidence in the collected data. This guide delves into the critical role of the internal standard in achieving this reproducibility, with a specific focus on the analysis of fosinoprilat, the active metabolite of the angiotensin-converting enzyme (ACE) inhibitor fosinopril.

We will explore the 'why' and 'how' behind robust bioanalytical method development, comparing the theoretically ideal internal standard, fosinoprilat-d7, with other reported alternatives. This document is designed for researchers, scientists, and drug development professionals who seek not just to follow a protocol but to understand the fundamental principles that ensure data of the highest caliber.

The Imperative of the Internal Standard in Quantitative Bioanalysis

The journey of an analyte from a complex biological matrix like human plasma to a detector is fraught with potential for variability. Sample extraction, instrument response fluctuations, and matrix effects can all introduce errors that obscure the true concentration of the drug. An ideal internal standard (IS) is a chemical mimic of the analyte, added at a known concentration to all samples, calibrators, and quality controls (QCs) at the beginning of the sample preparation process. Its purpose is to navigate the same analytical path as the analyte, experiencing the same procedural losses and ionization variations. By measuring the ratio of the analyte's response to the IS's response, we can correct for these variations, ensuring accuracy and precision.

According to regulatory bodies like the U.S. Food and Drug Administration (FDA), a suitable IS is a critical component of a validated bioanalytical method.[1] The gold standard is a stable isotope-labeled (SIL) version of the analyte.[2] Fosinoprilat-d7, a deuterated form of fosinoprilat, represents this ideal. It is chemically identical to the analyte, ensuring that its behavior during extraction, chromatography, and ionization is virtually indistinguishable from fosinoprilat itself. This co-elution and co-ionization provide the most effective compensation for potential analytical variability.

Comparative Analysis: Fosinoprilat-d7 vs. Alternative Internal Standards

While fosinoprilat-d7 is the theoretical ideal, published methodologies for fosinoprilat have employed other compounds as internal standards, such as zaleplon and benazepril hydrochloride.[3][4] These are typically structural analogs or other drugs that exhibit similar analytical behavior. However, they are not perfect mimics. Differences in their chemical properties can lead to variations in extraction recovery and response to matrix effects compared to the analyte, potentially compromising reproducibility.

The following table summarizes the performance of validated LC-MS/MS methods for fosinoprilat analysis using different internal standards and contrasts it with the expected high performance of a method utilizing fosinoprilat-d7.

Performance MetricMethod with Zaleplon as IS[3]Method with Benazepril HCl as IS[4]Expected Performance with Fosinoprilat-d7 (SIL IS)
Internal Standard Type Structural AnalogStructural AnalogStable Isotope-Labeled
Precision (%RSD) Within- and between-batch precision were acceptable.Not explicitly stated but method was successfully used for a bioequivalence study.Expected to be consistently low (<15%) across all QC levels, as it effectively tracks and corrects for variability.
Accuracy (%DEV) AcceptableNot explicitly stated but method was successfully used for a bioequivalence study.Expected to be high (within ±15% of nominal), as the IS provides superior correction for analyte loss and matrix effects.
Recovery Not explicitly stated.Very high recovery of 97% for fosinopril diacid.High and reproducible, but more importantly, the analyte/IS ratio remains constant even if absolute recovery varies.
Matrix Effect Not explicitly stated.Not explicitly stated.Minimized, as both analyte and IS are affected similarly by ion suppression or enhancement.
Regulatory Compliance Method was validated.Method was validated as per US FDA guidelines.Meets the highest standards of regulatory guidance for bioanalytical method validation.[1][5]

A Self-Validating Protocol for Fosinoprilat Quantification Using Fosinoprilat-d7

This section outlines a robust, step-by-step LC-MS/MS methodology for the quantification of fosinoprilat in human plasma. The use of fosinoprilat-d7 as the internal standard is central to the protocol's design, ensuring its self-validating nature.

Sample Preparation: Liquid-Liquid Extraction (LLE)
  • Rationale: LLE is a classic and effective technique for extracting analytes from a complex matrix, providing a clean extract.

  • Protocol:

    • Pipette 200 µL of human plasma (sample, calibrator, or QC) into a clean microcentrifuge tube.

    • Add 25 µL of the internal standard working solution (fosinoprilat-d7 in methanol).

    • Vortex briefly to mix.

    • Add 1 mL of the extraction solvent (e.g., a mixture of ethyl acetate and n-hexane).

    • Vortex for 5 minutes to ensure thorough mixing and extraction.

    • Centrifuge at 10,000 x g for 10 minutes to separate the organic and aqueous layers.

    • Carefully transfer the upper organic layer to a new tube.

    • Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in 100 µL of the mobile phase.

    • Vortex to mix and transfer to an autosampler vial for analysis.

Chromatographic Separation
  • Rationale: A reversed-phase C8 or C18 column provides good retention and separation for moderately polar compounds like fosinoprilat. A gradient elution ensures a sharp peak shape and a short run time.

  • Protocol:

    • HPLC System: A high-performance liquid chromatography system.

    • Column: Reversed-phase C8 column (e.g., 50 x 2.1 mm, 3.5 µm).

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: Acetonitrile.

    • Flow Rate: 0.4 mL/min.

    • Gradient: A suitable gradient to ensure separation from matrix components.

    • Injection Volume: 10 µL.

Mass Spectrometric Detection
  • Rationale: Tandem mass spectrometry (MS/MS) provides high selectivity and sensitivity. Monitoring specific precursor-to-product ion transitions for both the analyte and the internal standard ensures that only these compounds are being measured.

  • Protocol:

    • Mass Spectrometer: A triple quadrupole mass spectrometer.

    • Ionization Source: Electrospray ionization (ESI), positive mode.

    • Detection Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transitions (example):

      • Fosinoprilat: To be determined based on tuning.

      • Fosinoprilat-d7: To be determined based on tuning (precursor ion will be shifted by +7 Da).

Visualizing the Workflow

The following diagrams illustrate the key workflows in the bioanalytical process, from sample preparation to data analysis.

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Plasma Plasma Sample (200 µL) Add_IS Add Fosinoprilat-d7 IS (25 µL) Plasma->Add_IS Vortex1 Vortex Add_IS->Vortex1 Add_Solvent Add Extraction Solvent (1 mL) Vortex1->Add_Solvent Vortex2 Vortex (5 min) Add_Solvent->Vortex2 Centrifuge Centrifuge (10,000 x g, 10 min) Vortex2->Centrifuge Transfer Transfer Organic Layer Centrifuge->Transfer Evaporate Evaporate to Dryness Transfer->Evaporate Reconstitute Reconstitute in Mobile Phase (100 µL) Evaporate->Reconstitute Inject Inject into HPLC Reconstitute->Inject Separate Chromatographic Separation Inject->Separate Detect MS/MS Detection (MRM) Separate->Detect Integrate Integrate Peak Areas (Analyte & IS) Detect->Integrate Calculate Calculate Area Ratio (Analyte/IS) Integrate->Calculate Quantify Quantify Concentration (vs. Calibration Curve) Calculate->Quantify

Caption: Bioanalytical workflow from sample preparation to data analysis.

Conclusion

The selection of an appropriate internal standard is a cornerstone of robust and reproducible bioanalytical methods for clinical trial monitoring. While structural analogs can be used, a stable isotope-labeled internal standard such as fosinoprilat-d7 offers unparalleled advantages in mitigating analytical variability. By closely mimicking the analyte throughout the entire analytical process, it ensures that the resulting pharmacokinetic data is of the highest accuracy and integrity. This, in turn, provides a solid foundation for critical decisions in the drug development pipeline. The principles and protocols outlined in this guide are intended to empower researchers to develop and implement methods that meet the rigorous demands of clinical research, ultimately contributing to the successful development of new therapies.

References

  • Development and validation of liquid chromatography-tandem mass spectrometric method for simultaneous determination of fosinopril and its active metabolite fosinoprilat in human plasma. PubMed. [Link]

  • Development and validation of liquid chromatography-tandem mass spectrometric method for simultaneous determination of fosinopril and its active metabolite fosinoprilat in human plasma. ResearchGate. [Link]

  • Simultaneous quantification of fosinopril and its active metabolite fosinoprilat in rat plasma by UFLC-MS/MS: Application of formic acid in the stabilization of an ester-containing drug. ResearchGate. [Link]

  • A Comparative Study of the Safety and Efficacy Between Angiotensin-Converting Enzyme Inhibitors and Angiotensin Receptor Blockers on the Management of Hypertension: A Systematic Review. PMC. [Link]

  • Bioanalytical Method Validation of ANDAs- What the Assessor Looks For. FDA. [Link]

  • Bioanalytical Method Validation: History, Process, and Regulatory Perspectives. YouTube. [Link]

  • Development and Validation of a Highly Sensitive LC–MS/MS Method for the Precise Quantification of Sitagliptin in Human Plasma and Its Application to Pharmacokinetic Study. MDPI. [Link]

  • Comparative First-Line Effectiveness and Safety of ACE (Angiotensin-Converting Enzyme) Inhibitors and Angiotensin Receptor Blockers: A Multinational Cohort Study. Hypertension. [Link]

  • Comparative Analysis Suggests ACE Inhibitors Equivalent to ARBs in Patients Without Heart Failure. tctmd.com. [Link]

  • A sensitive and efficient LC-MS/MS method for the bioanalysis of fosinopril diacid from human plasma and its application for a bioequivalence study in humans. PubMed. [Link]

  • Development of liquid chromatographic method for fosinoprilat determination in human plasma using microemulsion as eluent. ResearchGate. [Link]

  • Comparative Effectiveness of Angiotensin-Converting Enzyme Inhibitors Versus Angiotensin Receptor Blockers: Multidatabase Target Trial Emulation Studies. American Heart Association Journals. [Link]

  • M10 Bioanalytical Method Validation and Study Sample Analysis Guidance for Industry. FDA. [Link]

  • Bioanalytical Method Validation for Biomarkers Guidance. HHS.gov. [Link]

  • Updated Report on Comparative Effectiveness of ACE inhibitors, ARBs, and Direct Renin Inhibitors for Patients with Essential Hypertension: Much More Data, Little New Information. PMC. [Link]

  • Bioanalytical Method Validation. FDA. [Link]

  • A Validated LC-MS/MS Bioanalytical Method for the Simultaneous Determination of Three ACE-Inhibitors in Human Plasma. International Journal of Pharmaceutical Sciences and Research. [Link]

  • LBA and LC-MS/MS Bioanalytical Method List. Anapharm Bioanalytics. [Link]

Sources

Impact of d7-Labeling on Fosinoprilat Fragmentation Patterns

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Comparison Guide Audience: Researchers, Bioanalytical Scientists, and Drug Development Professionals

Executive Summary

This guide analyzes the impact of deuterium (d7) labeling on the mass spectrometric fragmentation of Fosinoprilat, the active metabolite of the ACE inhibitor Fosinopril.

The strategic placement of the d7 label on the phenylbutyl side chain creates a distinct fragmentation behavior depending on the ionization polarity. In Negative ESI , the label is retained in the primary product ion, resulting in a "double mass shift" (Precursor +7, Product +7) that maximizes selectivity. In Positive ESI , the label is frequently lost in the neutral fragment, leading to an unshifted product ion. This guide recommends specific transitions and protocols to leverage these patterns for robust bioanalytical method validation.

Structural Logic & Label Positioning

Fosinoprilat is a phosphinic acid derivative. Its bioanalysis relies on Stable Isotope Labeled (SIL) internal standards to compensate for matrix effects and recovery variations.

  • Analyte: Fosinoprilat (

    
    , MW 433.5)
    
  • Internal Standard: Fosinoprilat-d7

  • Label Position: The seven deuterium atoms are located on the 4-phenylbutyl moiety attached to the phosphorus atom (typically phenyl-d5 and butyl-d2).

This positioning is critical because the molecule cleaves differently under Collision-Induced Dissociation (CID) based on the charge state.

Mechanistic Fragmentation Analysis

The choice of ionization mode dictates whether the d7-label is retained in the detected fragment or lost as a neutral species.

Scenario A: Negative Ion Mode (ESI-) [Preferred]

In negative mode, Fosinoprilat forms a deprotonated precursor


. The phosphinic acid group readily carries the negative charge.
  • Precursor Ion:

    
     434.2 (Native) vs. 
    
    
    
    441.2 (d7-IS).
  • Fragmentation Pathway: Cleavage occurs at the C-N bond connecting the phosphinyl-acetyl group to the proline ring.

  • Product Ion: The charge is retained on the phosphinyl moiety (containing the phenylbutyl side chain).

  • Impact of d7: Since the label is on the phenylbutyl group, the product ion shifts by +7 Da.

    • Native Transition:

      
       434 
      
      
      
      237
    • d7-IS Transition:

      
       441 
      
      
      
      244
  • Advantage: The "Double Shift" (shifted Q1 and shifted Q3) eliminates cross-talk from the native analyte into the IS channel, providing superior specificity.

Scenario B: Positive Ion Mode (ESI+)

In positive mode, Fosinoprilat forms a protonated precursor


.
  • Precursor Ion:

    
     436.2 (Native) vs. 
    
    
    
    443.2 (d7-IS).
  • Fragmentation Pathway: The amide bond breaks, but the positive charge is typically stabilized on the basic nitrogen of the proline ring .

  • Product Ion: The detected fragment is the cyclohexyl-proline moiety (

    
     ~198).
    
  • Impact of d7: The d7-labeled phenylbutyl group is lost as a neutral fragment.

    • Native Transition:

      
       436 
      
      
      
      198
    • d7-IS Transition:

      
       443 
      
      
      
      198
  • Risk: The product ion (

    
     198) is identical for both analyte and IS. While Q1 resolution separates them, any isotopic overlap or source fragmentation of the IS can lead to interference.
    
Comparative Performance Data

The following table summarizes the theoretical and observed transitions for method development.

ParameterNative FosinoprilatFosinoprilat-d7 (IS)Fragmentation LogicSpecificity Rating
Negative Mode (ESI-) 434.2

237.1
441.2

244.1
Label Retained in Product Ion.High (Double Shift)
Positive Mode (ESI+) 436.2

198.1
443.2

198.1
Label Lost in Neutral Fragment.Medium (Shared Product)
Positive Mode (Alt) 436.2

308.2
443.2

315.2
Loss of water/COOH (Label retained).High (Lower Intensity)

Note: The Negative Mode transition (434


 237) is widely cited in literature (e.g., J. Chromatogr. B, 2008) for its high sensitivity and selectivity for phosphinic acid ACE inhibitors.
Visualization of Fragmentation Pathways

The diagram below illustrates the divergence in fragmentation based on ionization mode and the location of the d7 label.

Fosinoprilat_Fragmentation cluster_0 Fosinoprilat Structures cluster_1 Ionization (Q1 Selection) cluster_2 Fragmentation (Q3 Detection) Native Native Fosinoprilat (Unlabeled) MW 433.5 Neg_Prec_Nat [M-H]- 434 (Native) Native->Neg_Prec_Nat ESI(-) Pos_Prec_Nat [M+H]+ 436 (Native) Native->Pos_Prec_Nat ESI(+) IS Fosinoprilat-d7 (Label on Phenylbutyl) MW 440.5 Neg_Prec_IS [M-H]- 441 (d7) IS->Neg_Prec_IS ESI(-) Pos_Prec_IS [M+H]+ 443 (d7) IS->Pos_Prec_IS ESI(+) Prod_237 Product m/z 237 (Phosphinyl Group) Unlabeled Neg_Prec_Nat->Prod_237 CID (Loss of Proline) Prod_244 Product m/z 244 (Phosphinyl Group) Contains d7 Label Neg_Prec_IS->Prod_244 CID (Loss of Proline) Label Retained Prod_198 Product m/z 198 (Proline Group) Unlabeled (Shared) Pos_Prec_Nat->Prod_198 CID (Loss of Phosphinyl) Pos_Prec_IS->Prod_198 CID (Loss of Phosphinyl) Label Lost!

Caption: Fragmentation logic showing how Negative Mode retains the d7 label in the product ion, while Positive Mode often leads to a shared, unlabeled product ion.

Experimental Protocol: Optimizing the d7-IS Method

To validate the "double shift" advantage, follow this self-validating tuning protocol.

Step 1: Individual Infusion
  • Prepare separate stock solutions of Fosinoprilat and Fosinoprilat-d7 (1 µg/mL in 50:50 MeOH:Water).

  • Negative Mode Tuning:

    • Infuse Native: Optimize for precursor 434.2.

    • Perform Product Scan: Verify dominant peak at 237.1.

    • Infuse d7-IS: Optimize for precursor 441.2.

    • Perform Product Scan: Crucial Check: You must see 244.1 as the dominant fragment. If you see 237, your IS is not labeled on the phenylbutyl chain or is degrading.

Step 2: Cross-Talk Verification (The "Blank" Test)
  • Inject a high concentration sample (ULOQ) of Native Fosinoprilat only (no IS).

  • Monitor the IS channel (441 -> 244).

  • Acceptance Criteria: The signal in the IS channel must be < 5% of the typical IS response.

    • Why this matters: If you used Positive mode (443 -> 198), a naturally occurring isotope of the native drug (M+7 is rare, but M+Na adducts or background noise can interfere) might show up. The 441 -> 244 transition is virtually immune to this interference.

Step 3: Collision Energy (CE) Ramping
  • The phosphinic acid bond is relatively labile.

  • Ramp CE from 10V to 50V.

  • Plot intensity vs. CE for both 434->237 and 441->244.

  • Verification: The optimal CE should be nearly identical (within ±2V) for both. Significant deviation suggests a structural isomer or incorrect transition selection.

Method Optimization Workflow

Method_Workflow Start Start Method Development Select_Mode Select Ionization Mode Start->Select_Mode Neg_Path Negative ESI (Recommended) Select_Mode->Neg_Path Pos_Path Positive ESI (Alternative) Select_Mode->Pos_Path Check_Trans Verify Transitions Neg_Path->Check_Trans Pos_Path->Check_Trans Neg_Check Check d7 Retention: Does IS Fragment shift +7? Check_Trans->Neg_Check Pos_Check Check d7 Loss: Does IS Fragment match Native? Check_Trans->Pos_Check Decision_Neg Use 441 -> 244 (Double Selectivity) Neg_Check->Decision_Neg Yes (Good) Decision_Pos Use 443 -> 198 (Risk of Cross-talk) Pos_Check->Decision_Pos Yes (Caution) Validation Run Cross-Talk Test (Inject Native, Monitor IS) Decision_Neg->Validation Decision_Pos->Validation Final Finalize Method Validation->Final

Caption: Decision tree for selecting MRM transitions, highlighting the superior selectivity of Negative ESI for d7-Fosinoprilat.

References
  • Jemal, M. et al. (2000). "LC/MS/MS determination of fosinopril and fosinoprilat in human serum with solid-phase extraction." Journal of Pharmaceutical and Biomedical Analysis.

  • Naidong, W. (2003). "Bioanalytical liquid chromatography tandem mass spectrometry methods on underivatized silica columns with aqueous/organic mobile phases." Journal of Chromatography B.

  • Guidance for Industry. (2018). "Bioanalytical Method Validation." U.S. Food and Drug Administration.[1]

  • Wang, H. et al. (2013). "Simultaneous quantification of fosinopril and its active metabolite fosinoprilat in rat plasma by UFLC-MS/MS." Journal of Chromatography B.

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of Fosinoprilat-d7

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive, step-by-step protocol for the safe handling and disposal of Fosinoprilat-d7. As a deuterated analogue of Fosinoprilat, the active metabolite of the ACE inhibitor Fosinopril, this compound is used exclusively for research and analytical purposes.[1][2][3] Adherence to proper disposal procedures is not merely a regulatory formality but a critical component of laboratory safety, environmental responsibility, and scientific integrity. This document is designed for researchers, scientists, and drug development professionals, offering field-proven insights to ensure that disposal protocols are both compliant and scientifically sound.

Hazard Identification and Risk Assessment: The "Why" Behind the Protocol

Understanding the inherent risks of a compound is the foundation of its safe management. Fosinoprilat-d7 is not a benign substance; its hazard profile necessitates a cautious and informed approach to its disposal. The primary risks, as identified in its Safety Data Sheet (SDS), stem from its potential physiological effects and irritant properties.[4]

Key Causality: The designation of Fosinoprilat-d7 as a hazardous substance is due to its classification as a suspected reproductive toxicant (H361).[4] This classification alone mandates that it be treated as hazardous waste, precluding disposal via standard laboratory trash or sanitary sewer systems. The additional hazards of skin, eye, and respiratory irritation further underscore the need for stringent containment and personal protection.[4]

Property Description Source
Chemical Name Fosinoprilat-d7[2]
Synonyms (4S)-4-Cyclohexyl-1-[[hydroxy(4-phenylbutyl-d7)phosphinyl]acetyl]-L-proline[2]
Physical State Solid[5]
Intended Use Research and analytical standard only. Not for human or veterinary use.[1][3]
Hazard Codes H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation.H361: Suspected of damaging fertility or the unborn child.[4]

Regulatory Framework: Adhering to Authoritative Standards

The disposal of chemical waste in the United States is governed by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[6][7] RCRA establishes the framework for the proper management of hazardous and non-hazardous solid waste.[8]

For laboratories, this means that any chemical waste must be evaluated against RCRA's criteria for hazardous waste, which include specific characteristics (ignitability, corrosivity, reactivity, toxicity) and inclusion on designated lists (F, K, P, U).[6][9] The EPA's regulations for pharmaceutical waste specifically prohibit the disposal of hazardous waste pharmaceuticals down the drain.[10]

Self-Validating System: Your institution's Environmental Health & Safety (EHS) department is your primary resource for navigating these regulations. Their protocols are designed to ensure compliance with federal, state, and local laws. By strictly following the procedures outlined in this guide and consulting with your EHS office, you create a self-validating system that ensures regulatory adherence and protects both personnel and the environment.

Fosinoprilat-d7 Disposal Decision Workflow

The following diagram outlines the critical decision-making process for segregating and disposing of Fosinoprilat-d7 waste. This workflow ensures that all forms of waste, from pure compound to contaminated labware, are handled correctly.

FosinoprilatD7_Disposal_Workflow start Identify Fosinoprilat-d7 Waste (Pure compound, solutions, contaminated items) waste_type What is the nature of the waste? start->waste_type pure_solid Unused or Expired Pure Fosinoprilat-d7 Solid waste_type->pure_solid Pure Solid solution Aqueous or Solvent-Based Solution Containing Fosinoprilat-d7 waste_type->solution Solution contaminated Contaminated Materials (Gloves, weigh boats, pipette tips, vials) waste_type->contaminated Contaminated Items container_solid Collect in a dedicated, sealed, and labeled Hazardous Waste Container (Solid). pure_solid->container_solid container_liquid Collect in a dedicated, sealed, and labeled Hazardous Waste Container (Liquid). Ensure chemical compatibility. solution->container_liquid container_dry Collect in a dedicated, sealed, and labeled Hazardous Waste Container (Dry Lab Waste). contaminated->container_dry storage Store container in a designated Satellite Accumulation Area (SAA) or Hazardous Waste Storage Area. container_solid->storage container_liquid->storage container_dry->storage end Contact EHS for pickup and final disposal by a licensed hazardous waste contractor. storage->end

Caption: Decision workflow for the proper segregation and disposal of Fosinoprilat-d7 waste.

Step-by-Step Disposal Protocol

This protocol provides a detailed methodology for the safe handling and disposal of Fosinoprilat-d7 waste streams.

Personal Protective Equipment (PPE)

Before handling Fosinoprilat-d7 in any form, ensure appropriate PPE is worn to mitigate exposure risks.

  • Eye Protection: Wear chemical safety goggles as described by OSHA's eye and face protection regulations.[5]

  • Hand Protection: Wear nitrile or other chemically resistant gloves.

  • Body Protection: A standard laboratory coat is required.

  • Respiratory Protection: If there is a risk of generating dust from the solid form, conduct work in a well-ventilated area, preferably within a chemical fume hood.[11]

Waste Segregation and Containment

Proper segregation is paramount to prevent accidental chemical reactions and to ensure the waste is routed to the correct disposal facility.

  • Obtain Designated Containers: Contact your institution's EHS office to obtain correctly labeled hazardous waste containers. You will need separate containers for solid waste, liquid waste, and contaminated dry labware.

  • Solid Waste:

    • Place unused, expired, or residual Fosinoprilat-d7 solid directly into a container designated for solid hazardous chemical waste.

    • Avoid generating dust during transfer.[11]

  • Liquid Waste:

    • Collect all solutions containing Fosinoprilat-d7 in a container designated for liquid hazardous chemical waste.

    • Ensure the container is made of a material compatible with the solvent used.

    • Crucially, never dispose of Fosinoprilat-d7 solutions down the drain. This practice is explicitly banned for hazardous pharmaceutical waste by the EPA.[10]

  • Contaminated Labware (Solid Waste):

    • Place all items that have come into direct contact with Fosinoprilat-d7 (e.g., pipette tips, weigh boats, gloves, vials) into a designated container for solid hazardous waste.

    • These items are considered contaminated and must not be disposed of in the regular trash.[11]

Labeling Hazardous Waste

Accurate labeling is a legal requirement and essential for safe handling.

  • Ensure the container's label clearly states "Hazardous Waste." [12]

  • List all chemical constituents by their full name, including Fosinoprilat-d7 and any solvents.

  • Indicate the approximate percentage of each constituent.

  • Write the "Accumulation Start Date," which is the date the first drop of waste was added to the container.

Storage and Accumulation

Accumulated waste must be stored safely pending pickup.

  • Keep waste containers securely sealed when not in use.[11]

  • Store the containers in a designated Satellite Accumulation Area (SAA) or a central hazardous waste storage area, as directed by your EHS office.

  • Healthcare facilities can accumulate hazardous pharmaceutical waste for up to one year.[12] Ensure you are familiar with your institution's specific time limits.

Arranging for Final Disposal

The final disposal of Fosinoprilat-d7 must be handled by professionals.

  • Once your waste container is full or has reached its accumulation time limit, contact your institution's EHS office.

  • The EHS department will arrange for the collection of the waste by a licensed and certified hazardous waste management company.

  • Never attempt to dispose of the waste yourself through incineration, burial, or by giving it to a standard waste hauler.[11]

Decontamination of Glassware and Surfaces

For reusable glassware or contaminated surfaces, follow this procedure:

  • Initial Rinse: Rinse the glassware or wipe the surface with a suitable solvent (one that dissolves Fosinoprilat-d7 and is compatible with your liquid waste stream). Collect this rinseate as hazardous liquid waste.

  • Wash: Wash the glassware or surface with soap and water.

  • Final Rinse: Perform a final rinse with deionized water.

  • Verification: For critical applications, a more rigorous cleaning validation may be necessary to ensure no trace residue remains.

By adhering to this comprehensive guide, you contribute to a culture of safety and environmental stewardship, building trust in your laboratory's operational excellence.

References

  • Disposal of Solid Chemicals in the Normal Trash. Lafayette College Public Safety. [Link]

  • Fosinoprilat-d7 - CAS 1279220-43-7. Axios Research. [Link]

  • Drug Disposal: Dispose "Non-Flush List" Medicine in Trash. U.S. Food and Drug Administration (FDA). [Link]

  • Management of Hazardous Waste Pharmaceuticals. U.S. Environmental Protection Agency (EPA). [Link]

  • EHS Fact Sheet: Disposal of Aqueous Nonhazardous Wastes. University of Pittsburgh. [Link]

  • 4 Hazardous Waste Characteristics Under RCRA. Lion Technology Inc. [Link]

  • EPA: Hazardous Pharmaceutical Waste Management. Stericycle. [Link]

  • Fosinoprilat-d7 | CAS No: 1279220-43-7. Pharmaffiliates. [Link]

  • Fosinopril | C30H46NO7P | CID 9601226. PubChem, National Institutes of Health. [Link]

  • RCRA Training | Hazardous Waste Management. OSHA Education School. [Link]

  • RCRA Solid Waste Identification Explained. Lion Technology Inc. [Link]

  • A 10-Step Blueprint for Managing Pharmaceutical Waste in U.S. Healthcare Facilities. U.S. Environmental Protection Agency (EPA). [Link]

  • Disposal of Unused Medicines: What You Should Know. U.S. Food and Drug Administration (FDA). [Link]

  • Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs. United Nations Office on Drugs and Crime. [Link]

  • New Management Standards for Hazardous Waste Pharmaceuticals. U.S. Army Public Health Center. [Link]

  • Waste Management Requirements for Pharmaceutical Waste. MCF Environmental Services. [Link]

  • USP 800 & Hazardous Drug Disposal. Stericycle. [Link]

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Comprehensive Safety and Handling Guide for Fosinoprilat-d7

Author: BenchChem Technical Support Team. Date: February 2026

This document provides essential safety protocols and logistical guidance for the handling and disposal of Fosinoprilat-d7. As a deuterated internal standard for the active angiotensin-converting enzyme (ACE) inhibitor, Fosinoprilat, this compound requires meticulous handling to ensure personnel safety and experimental integrity. This guide is designed for researchers, scientists, and drug development professionals, offering procedural, step-by-step instructions grounded in established safety principles.

Hazard Identification and Risk Assessment: Understanding the Compound

Fosinoprilat-d7 is the deuterated analogue of Fosinoprilat, the active metabolite of the prodrug Fosinopril.[1][2] While the deuteration is unlikely to alter its fundamental chemical reactivity or biological activity, it should be handled with the same caution as its non-labeled counterpart. The primary function of Fosinoprilat is the inhibition of the angiotensin-converting enzyme, which plays a crucial role in regulating blood pressure.[2][3] Accidental exposure can pose health risks.

A thorough risk assessment is the first step in any experimental plan. The known hazards associated with Fosinoprilat-d7, as identified in its Safety Data Sheet (SDS), are summarized below.[4]

Hazard ClassificationGHS CodeDescription of RiskSource
Skin IrritationH315Causes skin irritation upon direct contact.[4]
Eye IrritationH319Causes serious eye irritation.[4]
Respiratory IrritationH335May cause respiratory irritation if inhaled as a dust or aerosol.[4]
Reproductive ToxicityH361Suspected of damaging fertility or the unborn child.[4]
Combustibility-As a solid, dust may form explosive mixtures with air.[5]

Furthermore, accidental ingestion of ACE inhibitors can be damaging to health, with potential effects including hypotension (low blood pressure) and, in severe cases, kidney damage.[5] Therefore, all handling procedures must be designed to mitigate these risks through a combination of engineering controls, administrative procedures, and personal protective equipment (PPE).

Core Directive: Personal Protective Equipment (PPE)

The selection and proper use of PPE are critical for minimizing exposure. The following PPE is mandatory when handling Fosinoprilat-d7, particularly in its solid, powdered form.

Eye and Face Protection
  • Requirement : Chemical safety goggles that conform to OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166 must be worn at all times.[6]

  • Causality : This is to prevent eye contact with Fosinoprilat-d7 powder, which can cause serious irritation.[4] A face shield should be worn in addition to goggles if there is a significant risk of splashing when handling solutions.[7]

Hand Protection
  • Requirement : Wear appropriate protective gloves, such as nitrile gloves, to prevent skin exposure.[6] For handling the solid compound or concentrated solutions, double-gloving is a recommended best practice.[8]

  • Causality : Fosinoprilat-d7 is a known skin irritant.[4] Gloves provide a primary barrier. The outer glove should be removed and disposed of immediately after handling the compound, and hands should be washed thoroughly.[8]

Body Protection
  • Requirement : A protective laboratory coat is mandatory. For procedures involving larger quantities or with a higher risk of contamination, a disposable gown made of a low-permeability fabric is recommended.[6][8]

  • Causality : This prevents the contamination of personal clothing and minimizes skin contact.[6]

Respiratory Protection
  • Requirement : While a safety data sheet notes that no protective equipment is needed under normal use, it also recommends a particle filter and states the compound may cause respiratory irritation.[4][6] Therefore, all handling of the solid powder that could generate dust must be performed within a certified chemical fume hood or a ventilated balance enclosure to minimize inhalation risk.

  • Causality : Inhaling the fine particulate can lead to respiratory tract irritation.[4] Engineering controls are the primary method of protection. A fit-tested N95 respirator may be required as a secondary measure based on a site-specific risk assessment, especially during spill cleanup.[9]

Safe Handling Protocol: An Operational Plan

Adherence to a strict, step-by-step protocol is essential for safety.

Preparation and Weighing (Solid Compound)

  • Designate an Area : All work with Fosinoprilat-d7 should occur in a designated area, such as a specific chemical fume hood, to contain any potential contamination. This is a requirement of the OSHA Laboratory Standard.[10]

  • Assemble PPE : Before approaching the chemical, don all required PPE: lab coat, safety goggles, and double gloves.

  • Use Engineering Controls : Perform all weighing operations inside a chemical fume hood or a ventilated enclosure to capture any airborne particles at the source.

  • Handle with Care : Use a micro-spatula to carefully transfer the solid. Avoid any actions that could generate dust.[6] Close the primary container immediately after dispensing.

  • Immediate Cleanup : Clean any residual powder from the spatula and weighing surfaces using a solvent-moistened wipe (e.g., 70% ethanol) and dispose of it as hazardous waste.

Solution Preparation

  • Solubilization : Add the solvent to the vessel containing the weighed Fosinoprilat-d7 within the fume hood. Cap and mix gently to dissolve.

  • Labeling : Clearly label the resulting solution with the chemical name, concentration, date, and appropriate hazard warnings.

  • Storage : Store solutions in tightly sealed containers in a cool, dry, and well-ventilated area, away from incompatible materials like oxidizing agents.[6]

Emergency Procedures: Spill and Exposure Response

Preparedness is a key pillar of laboratory safety.[11]

  • Skin Contact : Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention.[12]

  • Eye Contact : Immediately flush eyes with a gentle stream of water for at least 20 minutes, holding the eyelids open. Seek immediate medical attention.[12]

  • Inhalation : Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.

  • Small Spill (Powder) :

    • Do not sweep. Avoid raising dust.

    • Gently cover the spill with damp paper towels to wet the powder.

    • Carefully wipe the area from the outside in, placing the used towels in a sealed bag for hazardous waste disposal.

    • Decontaminate the area with an appropriate cleaning solution.

  • Large Spill : Evacuate the immediate area and alert your institution's safety officer or emergency response team.

Decontamination and Disposal Plan

Proper disposal is crucial to protect personnel and the environment.

  • Decontamination : All non-disposable equipment, glassware, and surfaces that have come into contact with Fosinoprilat-d7 should be thoroughly decontaminated. This can typically be achieved by washing with a suitable laboratory detergent and rinsing with appropriate solvents.

  • Waste Disposal :

    • Solid Waste : All disposable materials contaminated with Fosinoprilat-d7 (e.g., gloves, wipes, weighing papers) must be collected in a clearly labeled, sealed hazardous waste container.

    • Liquid Waste : Unused solutions and rinse solvents should be collected in a designated, labeled hazardous waste container for liquids. Do not pour chemical waste down the sink.[12]

    • Regulatory Compliance : All waste must be disposed of in accordance with local, state, and federal regulations for chemical waste. Consult your institution's Environmental Health and Safety (EHS) department for specific procedures.

Visualized Workflow for Safe Handling

The following diagram outlines the critical steps and decision points in the safe handling workflow for Fosinoprilat-d7.

G Fosinoprilat-d7 Handling Workflow A 1. Risk Assessment (Review SDS) B 2. Assemble PPE - Goggles - Lab Coat - Double Gloves A->B Identify Hazards C 3. Prepare Workspace (Chemical Fume Hood) B->C Enter Designated Area D 4. Handle Solid Compound (Weighing) C->D Begin Work E 5. Prepare Solution D->E Transfer Solid F 6. Decontaminate Tools & Work Area E->F After Use G 7. Segregate Waste (Solid & Liquid) F->G Collect Contaminated Items H 8. Doff PPE & Wash Hands G->H Complete Cleanup I 9. Secure Storage & Dispose of Waste via EHS H->I Exit Work Area

Caption: Workflow for safe handling of Fosinoprilat-d7.

References

  • Tiwari, S., & Thour, A. (2024). Fosinopril. In StatPearls. StatPearls Publishing. [Link]

  • Duke University. Laboratory Safety Manual. [Link]

  • Apotex Inc. (2016). Fosinopril - Product Monograph. [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.